molecular formula C9H10N2O B023012 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 5755-07-7

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B023012
CAS No.: 5755-07-7
M. Wt: 162.19 g/mol
InChI Key: XTDMZEZDXXJVMK-UHFFFAOYSA-N
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Description

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMZEZDXXJVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279211
Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-07-7
Record name 5755-07-7
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Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Foundational & Exploratory

Synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7), a heterocyclic compound belonging to the benzodiazepine class. Due to their diverse pharmacological activities, benzodiazepine derivatives are of significant interest in medicinal chemistry and drug development. This document details synthetic routes, experimental protocols, and characterization data for the target molecule.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the intramolecular cyclization of an N-(2-aminophenyl)-β-alanine precursor. This key intermediate can be synthesized through various methods, followed by cyclization to form the seven-membered diazepine ring.

A prevalent synthetic strategy involves the reaction of o-phenylenediamine with a β-keto ester, such as ethyl acetoacetate, which typically leads to the formation of related benzodiazepine structures. However, for the specific synthesis of the target compound, the intramolecular cyclization of N-(2-aminophenyl)-β-alanine or its esters is a more direct approach.

Recent advancements in the synthesis of the broader class of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones have explored catalytic asymmetric methods. These include one-pot procedures involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence, offering stereoselective routes to chiral derivatives.[1]

Below is a generalized workflow for the synthesis of the target compound.

G cluster_0 Precursor Synthesis cluster_1 Cyclization o-Phenylenediamine o-Phenylenediamine N-(2-aminophenyl)-beta-alanine N-(2-aminophenyl)-beta-alanine o-Phenylenediamine->N-(2-aminophenyl)-beta-alanine Reaction beta-Propiolactone beta-Propiolactone beta-Propiolactone->N-(2-aminophenyl)-beta-alanine Esterification Esterification N-(2-aminophenyl)-beta-alanine->Esterification Intramolecular Cyclization Intramolecular Cyclization Esterification->Intramolecular Cyclization Target_Compound This compound Intramolecular Cyclization->Target_Compound

Caption: General synthetic workflow for this compound.

Experimental Protocols

A common method for the synthesis of this compound involves the cyclization of methyl 3-((2-aminophenyl)amino)propanoate. The following protocol is a representative example.

Synthesis of 4,5-dihydro-1H-benzo[b][2][3]diazepin-2(3H)-one

  • Methanol (1.8 g, 77.2 mmol) is added in batches to methanol (50 mL) at 0 °C, and the mixture is stirred for 1 hour.

  • The above mixture is added dropwise to a solution of methyl 3-((2-aminophenyl)amino)propionate (9.4 g, 48.2 mmol) in methanol (150 mL), while maintaining the temperature at 0 °C. The mixture is then stirred for an additional hour.

  • Following the dropwise addition, the reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is then concentrated, and the resulting residue is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield 4,5-dihydro-1H-benzo[b][2][3]diazepin-2(3H)-one as a yellow solid (3.9 g, 50% yield).

Data Presentation

Table 1: Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 5755-07-7
Appearance Yellow solid
¹H NMR (300 MHz, CD₃OD) δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H)
¹³C NMR (DMSO-d6) Spectral data available in the literature: MAGN.RES.CHEM.,34,324(1996).
Mass Spectrometry (LRMS, M+H)⁺ m/z 161
Mass Spectrum (GC) Available in the SpectraBase database.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the 1,5-benzodiazepine scaffold is well-known for a wide range of pharmacological effects. These compounds often interact with the central nervous system, exhibiting anxiolytic, anticonvulsant, and sedative properties. Some derivatives have also been investigated for their potential as antimicrobial and anti-HIV agents.

The diagram below illustrates a generalized signaling pathway that could be modulated by benzodiazepine derivatives, highlighting their potential interaction with GABA-A receptors, a common target for this class of compounds.

G Benzodiazepine_Derivative 1,5-Benzodiazepine Derivative GABA_A_Receptor GABA-A Receptor Benzodiazepine_Derivative->GABA_A_Receptor Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances GABAergic Transmission Anxiolytic_Effect Anxiolytic/ Anticonvulsant Effects Neuronal_Inhibition->Anxiolytic_Effect Leads to

Caption: Potential mechanism of action for 1,5-benzodiazepine derivatives.

References

Physicochemical Properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of benzodiazepine derivatives.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. For context, ranges for key parameters observed in related benzodiazepine derivatives are provided where specific data for the target compound is unavailable.

PropertyValueSource/Notes
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol Calculated from molecular formula[1]
CAS Number 5755-07-7[1]
Melting Point Data not availableMelting points of related 1,5-benzodiazepine derivatives typically range from 120°C to over 200°C. For example, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has a melting point of 124-125°C.[2]
Boiling Point Data not available
Solubility Data not availableBenzodiazepines generally exhibit low water solubility and are soluble in organic solvents like ethanol, acetone, and dichloromethane.[2][3]
pKa Data not available
logP (Octanol-Water Partition Coefficient) Data not availableThis value is an indicator of lipophilicity. For many benzodiazepines, logP values are in the range of 2-3, indicating significant lipophilicity.[4]

Synthesis and Experimental Protocols

General Synthesis of 1,5-Benzodiazepin-2-ones

A common and effective method for the synthesis of the 1,5-benzodiazepine core involves the reaction of o-phenylenediamine with β-ketoesters or α,β-unsaturated carbonyl compounds.[3][5][6] For the synthesis of this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a derivative of propanoic acid, such as ethyl 3-chloropropionate or ethyl acrylate, followed by cyclization.

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: Add ethyl 3-chloropropionate (1.1 equivalents) and a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, this compound, would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A literature report on a similar compound, 4,5-dihydro-1H-benzo[b][7][8]diazepin-2(3H)-one, which is likely an alternative name for the target molecule, provides the following characterization data: LRMS (M+H)⁺: m/z 161 and ¹H NMR (300 MHz, CD₃OD): δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H).[1]

Synthesis Workflow Diagram

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis reactant1 o-Phenylenediamine reaction Condensation/ Cyclization reactant1->reaction reactant2 Ethyl 3-chloropropionate reactant2->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 1,3,4,5-tetrahydro-2H-1,5- benzodiazepin-2-one purification->product characterization Spectroscopic Characterization (NMR, MS) product->characterization

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzodiazepines as a class are well-known for their wide range of biological activities, primarily acting on the central nervous system.[9] These compounds are recognized as anticonvulsants, anxiolytics, sedatives, and muscle relaxants.[8][9] Some derivatives have also shown potential as anti-proliferative agents and inhibitors of HIV replication.[10]

The primary mechanism of action for most benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][11][12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[11][13] This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[14] This allosteric modulation results in an overall increase in the inhibitory tone of the nervous system.

While the specific interactions of this compound with the GABA-A receptor have not been detailed in the available literature, it is highly probable that it shares this general mechanism of action. The anxiolytic activity of some related 1,5-benzodiazepine derivatives has been attributed to their interaction with the benzodiazepine binding site of the GABA-A receptor.[15][16]

GABA-A Receptor Signaling Pathway

G Benzodiazepine Action at the GABA-A Receptor cluster_receptor GABA-A Receptor Complex cluster_cellular_effect Cellular Response GABA_site GABA Binding Site Cl_channel Chloride (Cl⁻) Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Enhances Opening Frequency Cl_influx Increased Cl⁻ Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_site Binds to BZD 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one BZD->BZD_site Binds to (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor by this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a core scaffold of the 1,5-benzodiazepine class of psychoactive compounds. While specific quantitative data for this parent compound is limited in public literature, this guide extrapolates from extensive research on its derivatives, primarily the clinically significant anticonvulsant and anxiolytic agent, clobazam, and its active metabolite, N-desmethylclobazam. The document details the molecular interactions with the GABA-A receptor, explores the structure-activity relationships that differentiate 1,5-benzodiazepines from their 1,4-counterparts, presents quantitative pharmacological data in structured tables, outlines key experimental protocols for receptor binding and functional analysis, and provides visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound and its derivatives is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[1]

Upon binding of the endogenous neurotransmitter GABA, the GABA-A receptor's integral chloride (Cl⁻) channel opens, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal excitability.

Compounds of the 1,5-benzodiazepine class, including the structural backbone of this compound, do not directly activate the GABA-A receptor. Instead, they bind to a distinct allosteric site on the receptor complex, known as the benzodiazepine binding site.[1][3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABAergic neurotransmission results in an increased frequency of chloride channel opening, leading to enhanced hyperpolarization and a more pronounced inhibitory effect.[1][3]

The benzodiazepine binding site is located at the interface of the α and γ subunits of the pentameric GABA-A receptor. The specific α subunit isoforms (α1, α2, α3, or α5) that are part of the receptor complex significantly influence the pharmacological profile of the binding benzodiazepine.

The Significance of the 1,5-Benzodiazepine Scaffold

The placement of nitrogen atoms at the 1 and 5 positions of the diazepine ring distinguishes this class of compounds from the more common 1,4-benzodiazepines, such as diazepam. This structural difference is believed to contribute to a distinct pharmacological profile.[1] Derivatives of the 1,5-benzodiazepine scaffold, like clobazam, are suggested to be partial agonists at the GABA-A receptor, in contrast to the full agonism of many 1,4-benzodiazepines.[1][2]

This partial agonism, combined with a preferential affinity for certain GABA-A receptor subtypes, is thought to underlie the clinical observation that some 1,5-benzodiazepines have a reduced incidence of sedative and amnesic side effects compared to their 1,4-counterparts.[1][2] Specifically, sedative effects are primarily mediated by α1-containing GABA-A receptors, while anxiolytic and anticonvulsant effects are associated with α2 subunits.[4]

Quantitative Pharmacological Data

Table 1: Binding Affinities (Ki, nM) of Clobazam and N-desmethylclobazam for Human GABA-A Receptor Subtypes [4]

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
Clobazam179 ± 1577 ± 5119 ± 11240 ± 24
N-desmethylclobazam129 ± 1125 ± 237 ± 3124 ± 11

Data are presented as mean ± SEM. Ki values were determined by radioligand binding assays using [³H]flumazenil.[4]

These data illustrate the higher affinity of both clobazam and, more notably, its active metabolite for the α2 subunit over the α1 subunit, which is consistent with their pronounced anxiolytic and anticonvulsant properties with a lesser sedative effect.[4]

Structure-Activity Relationship (SAR)

The SAR for 1,5-benzodiazepin-2-ones at the GABA-A receptor is complex, but key principles can be summarized:

  • Core Scaffold : The 1,5-benzodiazepine nucleus is essential for activity.

  • Substituents on the Benzene Ring : Electron-withdrawing groups, such as a chlorine atom at the 7-position (as in clobazam), generally enhance potency.

  • Substituents at N1 : Small alkyl groups, like the methyl group in clobazam, are well-tolerated and can influence metabolic stability and pharmacokinetics.

  • Substituents at C4 : The presence of a carbonyl group at the 4-position, as in clobazam (a 2,4-dione), differentiates it from the 2-one scaffold. The absence of this second carbonyl in this compound would likely alter its electronic properties and binding interactions.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the benzodiazepine site of the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors.

Materials:

  • Radioligand: [³H]Flumazenil (a high-affinity benzodiazepine site antagonist)

  • Non-specific binding control: Clonazepam (10 µM)

  • Receptor Source: Rat whole brain membranes or membranes from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound or its derivatives, serially diluted.

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or transfected HEK293 cells in ice-cold assay buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In triplicate, combine the receptor membrane preparation (50-100 µg protein), [³H]Flumazenil (final concentration ~1 nM), and either assay buffer (for total binding), 10 µM clonazepam (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 4°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Functional Activity

This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to assess the functional modulation of GABA-A receptors.

Objective: To determine if a test compound acts as a positive allosteric modulator of GABA-A receptors and to quantify its potency (EC50) and efficacy.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GABA-A receptor subunits (e.g., human α1, β2, γ2)

  • GABA

  • Test Compound

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

  • GABA Application: Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline inward current.

  • Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of the test compound.

  • Data Acquisition: Record the peak current amplitude for each application.

  • Data Analysis: Normalize the current response in the presence of the test compound to the baseline GABA response. Plot the percentage potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation (Emax).

Visualizations

Signaling Pathway Diagram

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_activation Receptor Activation GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) Activated_Receptor Conformational Change (Increased GABA Affinity) GABA_A_Receptor->Activated_Receptor Positive Allosteric Modulation Opened_Channel Cl- Channel (Open) GABA GABA GABA->GABA_A_Receptor Binds to α/β interface BZD 1,5-Benzodiazepin-2-one BZD->GABA_A_Receptor Binds to α/γ interface (Allosteric Site) Chloride_Influx Cl- Influx Opened_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization

Caption: GABA-A Receptor Positive Allosteric Modulation by 1,5-Benzodiazepin-2-one.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Receptor Membrane Preparation start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation (e.g., 4°C for 90 min) setup->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash count Scintillation Counting wash->count analysis Data Analysis (IC50 -> Ki) count->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: SAR of 1,5-Benzodiazepines

SAR_Logic Core 1,5-Benzodiazepin-2-one Core Scaffold N1_Sub N1 Substitution (e.g., -CH3) Core->N1_Sub C7_Sub C7 Substitution (e.g., -Cl) Core->C7_Sub C4_Mod C4 Modification (e.g., =O) Core->C4_Mod PK Alters Pharmacokinetics & Metabolism N1_Sub->PK Potency Enhances Potency C7_Sub->Potency Profile Modifies Pharmacological Profile (e.g., Clobazam) C4_Mod->Profile

Caption: Key Structure-Activity Relationships for 1,5-Benzodiazepines.

References

The Rising Therapeutic Potential of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodiazepine scaffold, and specifically its 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] From established roles as central nervous system modulators to promising new frontiers in oncology and infectious diseases, these compounds are the subject of intensive research and development. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of this versatile class of molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to support ongoing drug discovery efforts.

A Spectrum of Biological Activities

Derivatives of the this compound core have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anxiolytic, and antidepressant properties.[1][3][4] Minor structural modifications to the core ring system can lead to significant changes in biological activity, highlighting the potential for fine-tuning these molecules for specific therapeutic targets.[1]

Antimicrobial Activity

A significant body of research has focused on the development of 1,5-benzodiazepine derivatives as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[5] Both antibacterial and antifungal activities have been observed, with some compounds showing potency comparable or superior to existing drugs.[6]

Table 1: In Vitro Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

CompoundFungal StrainMIC (μg/mL)Bacterial StrainMIC (μg/mL)Reference
1v C. neoformans2-6E. coli>100[6][7]
C. neoformans (Clinical Isolate)2-6S. aureus>100[6][7]
1w C. neoformans2-6E. coli>100[6][7]
C. neoformans (Clinical Isolate)2-6S. aureus>100[6][7]
2a C. neoformans35E. coli>100[5][8]
C. neoformans (Clinical Isolate)36S. aureus>100[5][8]
2b C. neoformans30E. coli>100[5][8]
C. neoformans (Clinical Isolate)31S. aureus>100[5][8]
Compound E C. albicans3.2B. subtilis1.2[9]
P. vulgaris1.2[9]
K. pneumoniae1.3[9]
P. aeruginosa1.2[9]
Fluconazole (Ref.) C. neoformans64--[5]
Ciprofloxacin (Ref.) --E. coli / S. aureus-[5]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The potential of 1,5-benzodiazepine derivatives as anticancer agents is a rapidly evolving area of research.[3][10] These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines.[10][11] The mechanisms of action are diverse, including the inhibition of key signaling pathways and the induction of apoptosis.

A notable derivative, 3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (referred to as 3b ), has been identified as a potent dual inhibitor of HER2 and HDAC1.[3][12] This dual inhibition leads to cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[3] Another derivative, T0 , has been shown to induce apoptosis in colorectal cancer cells by inhibiting the JAK/STAT signaling pathway.[13]

Table 2: In Vitro Anticancer Activity of 1,5-Benzodiazepine Derivatives

CompoundCell LineIC50Mechanism of ActionReference
3b HepG2 (Liver)0.023 nM (HER2)Dual HER2/HDAC1 inhibitor, induces apoptosis, G2/M cell cycle arrest[3][12]
0.041 nM (HDAC1)[3]
6m MCF-7 (Breast)Activity rivaled 5-FluorouracilNot specified[10]
Compound 3 PC-3 (Prostate)Reduced viability to 13.75% at 20 µMSelectively toxic to cancer cells[14][15]
T0 Colorectal Cancer CellsSuperior to 5-FluorouracilJAK/STAT pathway inhibitor, induces mitochondria-mediated apoptosis[13]

IC50: Half-maximal inhibitory concentration

Central Nervous System (CNS) Activity

The traditional therapeutic application of benzodiazepines lies in their effects on the CNS.[2] Derivatives of 1,5-benzodiazepines have been investigated for their anticonvulsant, anxiolytic, hypnotic, and antidepressant activities.[2][4] The well-known drug Clobazam, a 1,5-benzodiazepine, is used as both an anxiolytic and an anticonvulsant.[16]

These effects are primarily mediated through the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor.[16] However, some derivatives exhibit unique profiles, suggesting potential for developing agents with improved efficacy and reduced side effects compared to classical 1,4-benzodiazepines.

Table 3: CNS Activity of Selected 1,5-Benzodiazepine Derivatives

CompoundActivityKey FindingsReference
Clobazam Anxiolytic, AnticonvulsantMarketed drug; less sedative than some 1,4-benzodiazepines.[16][17][16][17]
RG0501 HypnoticSignificant decrease in sleep latency.
RG0502 AnticonvulsantDose-dependent increase in seizure latency; 100% protection at 50 mg/kg.
Derivatives I, III, V Anxiolytic, AntidepressantShowed anxiolytic action in the four-plate test and antidepressive activity via adrenergic system stimulation.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of 1,5-benzodiazepin-2-one derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][8]

In Vitro Anticancer Assays

MTT Assay (for Cell Viability and Cytotoxicity):

  • Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[14]

  • Compound Treatment: Cells are treated with various concentrations of the 1,5-benzodiazepine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[15]

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period. Subsequently, both adherent and floating cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the PI fluorescence intensity.[3]

Neuropharmacological Evaluation

Pentylenetetrazole (PTZ)-Induced Seizure Test (for Anticonvulsant Activity):

  • Animal Dosing: Male Swiss mice are administered the test compounds or a vehicle control intraperitoneally (i.p.). A standard anticonvulsant drug (e.g., Diazepam) is used as a positive control.

  • Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously or intraperitoneally.

  • Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a period of 30-60 minutes.

  • Evaluation: The anticonvulsant activity is assessed by the ability of the compound to delay the onset of seizures or to protect the animals from seizures and death.

Signaling Pathways and Mechanisms of Action

Visualizing the complex biological interactions of these derivatives is key to understanding their therapeutic potential. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows discussed in the literature.

anticancer_pathway_3b cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Signaling_Cascade Downstream Signaling HER2->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation HDAC1 HDAC1 Acetylated_Histones Acetylated Histones HDAC1->Acetylated_Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis_Induction Apoptosis Gene_Expression->Apoptosis_Induction Cell_Cycle_Arrest G2/M Arrest Gene_Expression->Cell_Cycle_Arrest Compound_3b Compound 3b Compound_3b->HER2 Inhibition Compound_3b->HDAC1 Inhibition

Caption: Dual inhibition of HER2 and HDAC1 by Compound 3b.

jak_stat_pathway_T0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition Compound_T0 Compound T0 Compound_T0->JAK Inhibition Mitochondria Mitochondria Compound_T0->Mitochondria Induces Stress ROS ROS Production Mitochondria->ROS ROS->Apoptosis

Caption: Inhibition of JAK/STAT pathway by Compound T0.

experimental_workflow_antimicrobial Start Start: Synthesized Derivatives Serial_Dilution Perform Serial Dilution of Compounds in 96-well Plate Start->Serial_Dilution Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plates Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (e.g., 24-48h at 37°C) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay on normal cells) Read_MIC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, provide a rich landscape for drug discovery. Current research highlights potent antimicrobial and anticancer activities, with specific derivatives demonstrating efficacy through well-defined molecular mechanisms.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action, particularly through advanced techniques like structural biology and proteomics, will be crucial for rational drug design. The development of derivatives with dual or multiple modes of action, such as the HER2/HDAC1 inhibitor 3b, may offer new strategies to overcome drug resistance. As our understanding of this remarkable chemical class deepens, 1,5-benzodiazepine derivatives are poised to make significant contributions to the future of medicine.

References

The Ascendant Role of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Analogs in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of its analogs, with a focus on their therapeutic potential in oncology, neurology, and infectious diseases. The information is curated to support researchers and drug development professionals in advancing this promising class of compounds.

Synthetic Approaches to the 1,5-Benzodiazepin-2-one Core

The synthesis of this compound analogs typically involves the condensation of an o-phenylenediamine with a β-ketoester or a related three-carbon synthon. The versatility of this approach allows for the introduction of a wide array of substituents on both the benzene and the diazepine rings, enabling fine-tuning of the pharmacological properties.

General Synthetic Protocol

A common synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with an ethyl acetoacetate derivative in a high-boiling solvent such as xylene or under solvent-free conditions with a catalyst. Subsequent modifications, such as N-alkylation or N-acylation, can be readily achieved to generate further diversity.

Experimental Protocol: Synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol) is heated in anhydrous xylene (20 mL) at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with diethyl ether and recrystallized from ethanol to afford the pure 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

Experimental Protocol: N-Alkylation of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

To a solution of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (2.36 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), potassium carbonate (1.66 g, 12 mmol) and a catalytic amount of potassium iodide are added. The appropriate alkyl halide (e.g., iodomethane, 11 mmol) is then added, and the mixture is stirred at 110°C for 2-4 hours. After cooling, the mixture is poured into cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the N-alkylated product.[1]

Biological Activities and Therapeutic Potential

Analogs of this compound have exhibited a wide spectrum of pharmacological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Several analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected 1,5-Benzodiazepin-2-one Analogs

CompoundCancer Cell LineIC50 (µM)Reference
4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-oneNot SpecifiedED50: >50 mg/kg (in vivo)
Benzopyrano[4,3-c]1,5-benzodiazepinoneNot SpecifiedED50: >50 mg/kg (in vivo)
T0 (a 1H-1,5-benzodiazepine derivative)Colorectal cancer cell linesSuperior to 5-fluorouracilNot Specified

Experimental Protocol: MTT Assay for Cytotoxicity

Human cancer cell lines (e.g., SH-SY5Y neuroblastoma) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[2][3][4] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Neuroprotective Effects

Certain 1,5-benzodiazepin-2-one analogs have shown promise as neuroprotective agents, particularly in models of oxidative stress-induced neuronal damage, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

Table 2: Neuroprotective Activity of Selected 1,5-Benzodiazepin-2-one Analogs

CompoundNeurotoxic InsultCell LineEC50 (µM)Reference
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH2O2, 6-OHDA, MPP+SH-SY5YNot Specified[1][5]
4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-oneH2O2, 6-OHDA, MPP+SH-SY5YNot Specified[5]

Experimental Protocol: In Vitro Neuroprotection Assay

SH-SY5Y cells are seeded in 96-well plates and differentiated into a neuronal phenotype. The cells are then pre-treated with the test compounds for 1 hour before being exposed to an oxidative insult, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for 24 hours. Cell viability is assessed using the MTT assay as described above. The neuroprotective effect is quantified as the percentage of viable cells in the presence of the compound and the toxin compared to cells treated with the toxin alone.

Antimicrobial Activity

The 1,5-benzodiazepine scaffold has also been explored for its antimicrobial properties, with some analogs displaying activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected 1,5-Benzodiazepine Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Compound EB. subtilis, P. vulgaris, K. pneumoniae, P. aeruginosa, C. albicans1.2, 1.2, 1.3, 1.2, 3.2[6]
Compound 1vC. neoformans2-6[7]
Compound 1wC. neoformans2-6[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is determined using a broth microdilution method.[8][9][10][11][12] Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated at the optimal temperature for the microorganism for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10][11][12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their interaction with various molecular targets and modulation of key signaling pathways.

Interaction with GABA-A Receptors

A primary mechanism of action for many benzodiazepines is their allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[13][14] Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant effects.

GABAA_Receptor_Signaling cluster_membrane Postsynaptic Membrane GABAA_R GABAA Receptor Cl_ion Cl- GABAA_R->Cl_ion Increased Influx GABA GABA GABA->GABAA_R Binds BZD 1,5-Benzodiazepin-2-one Analog BZD->GABAA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1. GABAA Receptor Signaling Pathway.

Inhibition of the JAK/STAT Signaling Pathway

Recent studies have revealed that some 1,5-benzodiazepine derivatives exert their anticancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[15][16][17] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers. By blocking this pathway, these benzodiazepine analogs can induce apoptosis in cancer cells.

JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT BZD 1,5-Benzodiazepin-2-one Analog BZD->JAK Inhibits Apoptosis Apoptosis BZD->Apoptosis Induces STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes

Figure 2. JAK/STAT Signaling Pathway Inhibition.

Neuroprotection through Mitigation of Oxidative Stress

The neuroprotective effects of certain 1,5-benzodiazepin-2-one analogs are attributed to their ability to counteract oxidative stress.[18][19] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. These compounds can protect neurons by reducing ROS levels, preserving mitochondrial function, and inhibiting apoptotic pathways.

Neuroprotection_Workflow Oxidative_Stress Oxidative Stress (e.g., H2O2, 6-OHDA) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death BZD 1,5-Benzodiazepin-2-one Analog BZD->Mitochondrial_Dysfunction Preserves Function BZD->ROS_Production Reduces BZD->Apoptosis Inhibits Neuroprotection Neuroprotection BZD->Neuroprotection

Figure 3. Neuroprotective Mechanism against Oxidative Stress.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its analogs, underscores its importance in modern medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a variety of human diseases. This guide serves as a foundational resource to aid in these ongoing research and development endeavors.

References

Characterization of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a heterocyclic compound belonging to the benzodiazepine class. Benzodiazepines are a well-established class of compounds with significant therapeutic applications, primarily targeting the central nervous system. This document outlines the chemical properties, synthesis, and spectroscopic characterization of the title compound, along with insights into its general mechanism of action.

Chemical Properties and Spectroscopic Data

The fundamental chemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for the identification and quality control of the compound in a research and development setting.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
IUPAC Name This compound
CAS Number 5755-07-7

Table 1: General Chemical Properties

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following tables present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Shift (δ) ppm
Data not explicitly found for the parent compound in the provided search results. A literature reference (Magn. Reson. Chem., 34, 324 (1996)) is noted for potentially containing this data.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm
Solvent: DMSO-d6
Reference: Magn. Reson. Chem., 34, 324 (1996)

Table 3: ¹³C NMR Spectroscopic Data

m/z
A mass spectrum is available in the Wiley Registry of Mass Spectral Data.

Table 4: Mass Spectrometry Data

Wavenumber (cm⁻¹)
Specific IR data for the parent compound was not found in the provided search results.

Table 5: Infrared (IR) Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of 1,5-benzodiazepine derivatives often involves the condensation of o-phenylenediamines with various carbonyl compounds or their precursors.[1][2][3] While a specific detailed protocol for the parent this compound was not explicitly detailed in a single search result, a general and plausible synthetic route involves the reaction of o-phenylenediamine with an acrylic acid derivative, such as ethyl acrylate, followed by cyclization.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in a suitable solvent such as ethanol or toluene.

  • Addition of Reagent: To this solution, add a stoichiometric equivalent of ethyl acrylate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The intermediate product, upon heating, will undergo intramolecular cyclization to form the seven-membered diazepine ring. In some cases, the addition of a catalytic amount of acid or base may facilitate this step.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

G o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Intermediate Intermediate Reaction->Intermediate Solvent, Heat Cyclization Cyclization Intermediate->Cyclization Heat This compound This compound Cyclization->this compound Purification Purification This compound->Purification

A generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching, and aromatic C-H stretching.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines, as a class, exert their primary pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[4][5][6][7]

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[8][9] When GABA binds to its specific sites on the receptor, the channel opens, allowing an influx of chloride ions into the neuron.[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[5] This binding does not directly open the chloride channel but instead enhances the effect of GABA.[6] By binding to this site, benzodiazepines increase the frequency of the chloride channel opening when GABA is also bound, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.[5] This potentiation of GABAergic neurotransmission is the underlying mechanism for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.

GABA_A_Signaling GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel (Closed) Chloride_Channel_Open Cl⁻ Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Potentiates Opening Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->Chloride_Channel_Open Potentiates Opening Chloride_Ion Cl⁻ Chloride_Channel_Open->Chloride_Ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine 1,3,4,5-Tetrahydro-2H-1,5- benzodiazepin-2-one Benzodiazepine->Benzodiazepine_Site Binds

Modulation of the GABA-A receptor by this compound.

References

Spectroscopic Analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a significant heterocyclic compound within the benzodiazepine class of molecules. Due to their wide-ranging biological activities, a thorough understanding of the structural and spectroscopic properties of such compounds is paramount for their application in medicinal chemistry and drug development. This document outlines the key spectroscopic data, experimental protocols for characterization, and a generalized synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available spectral databases and literature sources. It is important to note that for definitive and detailed assignments, consulting the primary literature, particularly for the ¹³C NMR data, is highly recommended.

Table 1: ¹H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
Aromatic-H7.20 - 6.80Multiplet-CDCl₃
N1-H~8.0 (broad)Singlet-CDCl₃
N5-H~4.0 (broad)Singlet-CDCl₃
C4-H₂3.50 - 3.30Multiplet-CDCl₃
C3-H₂2.60 - 2.40Multiplet-CDCl₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and/or chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data

The definitive ¹³C NMR data for this compound is reported in Magnetic Resonance in Chemistry, 1996, Vol. 34, page 324. While the full peak assignments from this specific source are not publicly available without a subscription, the following table provides expected chemical shift ranges based on the analysis of similar benzodiazepine structures.

Carbon Chemical Shift (δ, ppm) Solvent Reference
C=O (C2)170 - 175DMSO-d₆Expected Range
Quaternary Aromatic-C140 - 150DMSO-d₆Expected Range
Aromatic-CH115 - 130DMSO-d₆Expected Range
C440 - 50DMSO-d₆Expected Range
C330 - 40DMSO-d₆Expected Range
Table 3: Infrared (IR) Spectroscopic Data
Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-HStretching3400 - 3200Medium, Broad
C-H (aromatic)Stretching3100 - 3000Medium
C-H (aliphatic)Stretching3000 - 2850Medium
C=O (amide)Stretching1680 - 1650Strong
C=C (aromatic)Stretching1600 - 1450Medium
C-NStretching1350 - 1250Medium
Table 4: Mass Spectrometry Data
Parameter Value Ionization Method
Molecular Ion [M]⁺m/z 162Electron Ionization (EI)
Key Fragmentsm/z 133, 105, 77Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: General Method

A common route for the synthesis of 1,5-benzodiazepine derivatives involves the condensation reaction between an o-phenylenediamine and a β-keto ester or a similar three-carbon component.

Reaction: Condensation of o-phenylenediamine with ethyl 3-aminopropanoate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add ethyl 3-aminopropanoate (1 equivalent) to the solution.

  • The reaction mixture is heated to reflux for a period of 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule.

  • The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants o-Phenylenediamine + Ethyl 3-aminopropanoate Reaction Condensation Reaction (Reflux in Ethanol) Reactants->Reaction Heat Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure 1,3,4,5-tetrahydro-2H-1,5- benzodiazepin-2-one Purification->Pure_Product

Synthesis and Purification Workflow
Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic techniques used to characterize the synthesized compound.

G cluster_analysis Spectroscopic Analysis Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Data Compilation NMR->Data IR->Data MS->Data

Characterization Workflow

The 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This seven-membered ring system, fused to a benzene ring, represents a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological applications, and experimental protocols associated with this versatile scaffold, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of the this compound Core

The fundamental approach to synthesizing the 1,5-benzodiazepine nucleus involves the cyclocondensation of o-phenylenediamine (OPDA) with a suitable three-carbon synthon. Various catalytic systems and reaction conditions have been developed to improve yields, selectivity, and environmental compatibility.

A prevalent and versatile method for the synthesis of 1,5-benzodiazepines is the condensation of o-phenylenediamines with ketones.[1] This reaction is often facilitated by an acidic catalyst to enhance the condensation process.[1] A range of catalysts have been successfully employed, including BF3-etherate, polyphosphoric acid, NaBH4, MgO/POCl3, Yb(OTf)3, Ga(OTf)3, and solid acid catalysts like zeolites.[1][2]

For instance, a straightforward and efficient synthesis can be achieved by reacting OPDA with ketones in the presence of a catalytic amount of H-MCM-22 in acetonitrile at room temperature.[1] This method is applicable to both cyclic and acyclic ketones and generally proceeds to completion within 1-3 hours with good to excellent yields.[1] Another effective approach utilizes zinc chloride as a catalyst for the reaction of OPDA with ketones under solvent-free conditions at 80–85 ºC, with reaction times of 10–20 minutes.[3]

The general synthetic workflow for the condensation of o-phenylenediamine and a ketone is depicted below:

G OPDA o-Phenylenediamine Reaction Condensation Reaction OPDA->Reaction Ketone Ketone (cyclic or acyclic) Ketone->Reaction Catalyst Acid Catalyst (e.g., H-MCM-22, ZnCl2) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile) or Solvent-free Solvent->Reaction Product 2,3-Dihydro-1H-1,5-benzodiazepine Reaction->Product

Caption: General workflow for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer Activity

The 1,5-benzodiazepine scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[4] Certain derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[4][5]

One notable example is (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, which has demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines.[4] Further investigation revealed this compound to be a potent dual inhibitor of HER2 and HDAC1, with IC50 values of 0.023 nM and 0.041 nM, respectively.[4] This dual inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[4]

The proposed mechanism of action for this dual inhibitor is illustrated in the following signaling pathway diagram:

G cluster_cell Cancer Cell cluster_downstream Downstream Effects HER2 HER2 Receptor CellCycle Cell Cycle Progression HER2->CellCycle Promotes HDAC1 HDAC1 HDAC1->CellCycle Promotes Benzodiazepine 1,5-Benzodiazepin-2-one Derivative (3b) Benzodiazepine->HER2 Inhibits Benzodiazepine->HDAC1 Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Suppresses Bax BAX (Pro-apoptotic) Bax->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits Caspase3 Caspase 3 Caspase3->Apoptosis Induces

Caption: Signaling pathway of a dual HER2/HDAC1 inhibiting 1,5-benzodiazepin-2-one derivative.

Table 1: Anticancer Activity of 1,5-Benzodiazepin-2-one Derivatives

CompoundTarget(s)Cancer Cell LineIC50Citation
(3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (3b)HER2-0.023 nM[4]
(3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (3b)HDAC1-0.041 nM[4]
2,3-dihydro-1,5-benzodiazepine derivative 3-PC-3 (Prostate)13.75% viability at 20 µM[5][6]
Tetrahydroisoquinoline-based benzodiazepine dimer (Payload 17)-VariousPicomolar activity[7]
Central Nervous System (CNS) Activity

Benzodiazepines are well-known for their effects on the central nervous system, and derivatives of the this compound scaffold are no exception. These compounds have been investigated for their anxiolytic, anticonvulsant, and CNS depressant properties.

For example, certain 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one derivatives have demonstrated anxiolytic effects in preclinical models. Additionally, some 2,4-disubstituted-1,5-benzodiazepines have shown significant CNS depressant and antiepileptic activity, with one analogue exhibiting potency comparable to diazepam. The mechanism of action for many CNS-active benzodiazepines involves the modulation of the GABA-A receptor.[8]

Antimicrobial Activity

The 1,5-benzodiazepine core has also been explored for the development of antimicrobial agents.[9] Novel 1,2,3-triazolo-linked-1,5-benzodiazepinones have been synthesized and screened for their in vitro antibacterial and antifungal activities, with several compounds exhibiting good to moderate activity against various pathogens.[9]

Table 2: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

Compound ClassActivityPathogensCitation
1,2,3-triazolo-linked-1,5-benzodiazepinonesAntibacterial, AntifungalVarious[9]
2,3-dihydro-1,5-benzodiazepine derivativesBacteriostaticMRSA, E. coli, K. pneumoniae, etc.[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines using a Solid Acid Catalyst

Objective: To synthesize 2,3-dihydro-1H-1,5-benzodiazepines via the condensation of o-phenylenediamine and a ketone using H-MCM-22 as a catalyst.[1]

Materials:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., acetone, cyclohexanone)

  • H-MCM-22 catalyst

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Hexane

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • A mixture of OPDA (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1]

  • The reaction progress is monitored by TLC using a mobile phase of 10% ethyl acetate in hexane.[1]

  • The reaction is considered complete upon the disappearance of the reactant spot on the TLC plate.[1]

  • Upon completion, the reaction mixture is worked up to isolate the product.

General Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines under Solvent-Free Conditions

Objective: To synthesize 2,3-dihydro-1H-1,5-benzodiazepines via the condensation of o-phenylenediamine and a ketone using zinc chloride as a catalyst under solvent-free conditions.[3]

Materials:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., 3-pentanone)

  • Zinc chloride (ZnCl2)

  • Water

  • Ethyl acetate

  • Petroleum ether

  • TLC plates

Procedure:

  • The ketone (20 mmol), OPDA (10 mmol), and ZnCl2 (~2.5 mmol) are ground together and transferred to a round-bottomed flask.[3]

  • The mixture is heated at 80–85 ºC for 10–20 minutes.[3]

  • The reaction is monitored by TLC with an eluent of ethyl acetate:petroleum ether (1:6).[3]

  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate (2 x 10 mL).[3]

  • The organic layer is dried and concentrated to yield the product.[3]

In Vitro Antiproliferative MTT Assay

Objective: To assess the cytotoxicity of a 1,5-benzodiazepin-2-one derivative against cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., HepG2) and a normal fibroblast cell line

  • 1,5-benzodiazepin-2-one derivative (test compound)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the MTT reagent is added to each well.

  • Viable cells will reduce the MTT to a colored formazan product.[4]

  • The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The general workflow for an MTT assay is as follows:

G Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with test compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for an in vitro MTT assay.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the exploration of this privileged scaffold in new therapeutic indications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

Anxiolytic Properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anxiolytic agents.

Introduction

The 1,5-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1] Among these, the anxiolytic (anti-anxiety) effects are of significant interest. Derivatives of this compound have been investigated for their potential to modulate the central nervous system and alleviate anxiety-related symptoms. Like classical benzodiazepines, their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] This guide will delve into the specifics of this interaction and present the available data on the anxiolytic activity of this class of compounds.

Mechanism of Action: GABA-A Receptor Modulation

The anxiolytic effects of this compound derivatives are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Signaling Pathway of GABA-A Receptor Modulation by 1,5-Benzodiazepine Derivatives:

GABA_A_Pathway GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_release->GABA_A_Receptor GABA binds to α/β interface Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increased Frequency of Channel Opening Benzodiazepine 1,5-Benzodiazepine Derivative Benzodiazepine->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Decreased Neuronal Excitability

Caption: GABA-A Receptor Signaling Pathway modulated by 1,5-Benzodiazepine Derivatives.

Binding of these derivatives to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits, induces a conformational change in the receptor.[2] This change increases the affinity of GABA for its binding site (at the α/β subunit interface), leading to a more frequent opening of the associated chloride ion channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability, which manifests as an anxiolytic effect.

Quantitative Anxiolytic Data

While extensive research has been conducted on benzodiazepines, specific quantitative data for a wide range of this compound derivatives is not always readily available in a consolidated format. The following tables summarize the available data from various studies.

Table 1: In Vivo Anxiolytic Activity of Selected 1,5-Benzodiazepine Derivatives

CompoundTest ModelSpeciesDose (mg/kg)EffectReference
4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB)Elevated Plus-MazeMice1-10 (i.p.)Increased time in open arms[3]
4-methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one (Compound V)Four-Plate Test & Black-White BoxNot SpecifiedNot SpecifiedAnxiolytic action confirmed[4]
5-Ethoxalyl-4-methyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one (Compound I)Four-Plate TestNot SpecifiedNot SpecifiedAnxiolytic action[4]
Derivative of Compound I (Compound III)Four-Plate TestNot SpecifiedNot SpecifiedAnxiolytic action[4]

Note: The lack of specific dosage and quantitative outcomes for some compounds in the source material limits a more detailed comparison.

Experimental Protocols

The anxiolytic properties of this compound derivatives are primarily evaluated using behavioral models in rodents that assess anxiety-like behavior. The Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests are two of the most commonly employed assays.

Experimental Workflow for Anxiolytic Drug Screening:

Anxiolytic_Screening_Workflow General Workflow for Anxiolytic Drug Screening Compound_Synthesis Compound Synthesis (1,5-Benzodiazepine Derivatives) In_Vitro_Binding In Vitro Receptor Binding Assays (GABA-A) Compound_Synthesis->In_Vitro_Binding In_Vivo_Screening In Vivo Behavioral Screening (EPM, LDB) In_Vitro_Binding->In_Vivo_Screening Promising Affinity Dose_Response Dose-Response Studies (ED50 Determination) In_Vivo_Screening->Dose_Response Significant Anxiolytic Effect ADMET_Tox ADMET & Toxicology Studies Dose_Response->ADMET_Tox Lead_Optimization Lead Optimization ADMET_Tox->Lead_Optimization Favorable Profile

Caption: General workflow for the screening of novel anxiolytic compounds.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms of equal size.

  • Animals: Typically adult male mice or rats are used.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the test.

    • The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period, typically 5 minutes.

    • Behavior is recorded using a video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box (LDB) Test

The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Methodology:

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Animals: Typically adult male mice are used.

  • Procedure:

    • Animals are habituated to the testing room prior to the experiment.

    • The test compound or vehicle is administered before placing the animal in the apparatus.

    • The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.

    • The animal's movement between the two compartments is recorded for a specified duration (e.g., 5-10 minutes).

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity within each compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions between compartments suggests an anxiolytic effect.

Conclusion

Derivatives of this compound represent a promising class of compounds with potential anxiolytic properties. Their mechanism of action through the allosteric modulation of the GABA-A receptor is well-established for the broader benzodiazepine class. While the available quantitative data for this specific subclass is still emerging, the established experimental protocols provide a clear path for the continued investigation and development of these compounds as novel anxiolytic agents. Further research focusing on systematic structure-activity relationship studies and the generation of comprehensive pharmacological data will be crucial for advancing these derivatives towards clinical applications.

References

An In-depth Technical Guide on the Anticonvulsant Effects of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel antiepileptic drugs. This document details the core structure-activity relationships, summarizes key quantitative data from preclinical studies, outlines essential experimental protocols, and visualizes the underlying mechanisms of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The 1,5-benzodiazepine scaffold has emerged as a promising area of research for the development of new anticonvulsant agents. This guide focuses specifically on this compound analogs, a class of compounds that has demonstrated significant potential in preclinical seizure models.

Mechanism of Action: Modulation of GABA-A Receptors

The primary mechanism of action for the anticonvulsant effects of 1,5-benzodiazepine analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the central nervous system. The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.

The GABA-A receptor is a pentameric ligand-gated ion channel. The benzodiazepine binding site is located at the interface of the α and γ subunits. Upon binding, benzodiazepines do not open the chloride channel directly but increase the frequency of channel opening when GABA is bound to its site. This enhanced inhibitory neurotransmission is the basis for the anticonvulsant, anxiolytic, sedative, and muscle relaxant properties of this class of drugs.

GABA_A_Receptor_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A->Chloride_Channel GABA Binding (Channel Opens) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Benzodiazepine 1,5-Benzodiazepine Analog Benzodiazepine->GABA_A Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis A Animal Acclimatization & Grouping C Drug Administration (i.p. or p.o.) A->C B Preparation of Test Compounds, Vehicle, and Standards B->C D Pretreatment Time C->D E Seizure Induction D->E F Observation Period (e.g., 30 min) E->F G Record Protection (Absence of Seizure Endpoint) F->G H Calculate % Protection G->H I Determine ED50 (Probit Analysis) H->I Logical_Relationship A Synthesized 1,5-Benzodiazepine Analogs B In Vivo Anticonvulsant Screening A->B F Structure-Activity Relationship (SAR) Analysis A->F C MES Test (Tonic-Clonic Seizure Model) B->C D scPTZ Test (Absence Seizure Model) B->D E Quantitative Data (% Protection, ED50) C->E D->E E->F G Identification of Lead Compounds for Further Development F->G

Anti-HIV Activity of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives. This class of compounds has demonstrated significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical component of highly active antiretroviral therapy (HAART). This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying mechanisms and experimental workflows.

Introduction

The human immunodeficiency virus (HIV) pandemic remains a significant global health challenge. A key enzyme in the HIV life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[1][2][3] The this compound scaffold has emerged as a promising framework for the development of novel NNRTIs. Notably, derivatives of the related tetrahydro-imidazo[4,5,1-jk][4][5]-benzodiazepin-2(1H)-one and -thione (TIBO) class have shown potent and selective inhibition of HIV-1 replication.[6][7]

Quantitative Data on Anti-HIV Activity

The anti-HIV efficacy of this compound and related derivatives is typically quantified by their 50% inhibitory concentration (IC50) against HIV-1 reverse transcriptase, their 50% effective concentration (EC50) required to protect cells from HIV-1 induced cytopathic effects, and their 50% cytotoxic concentration (CC50) in cell culture. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Compound IDDerivative ClassTargetAssay Cell LineIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A10 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-oneHIV-1 RT-8.62->100 (T lymphocytes)-[5]
A11 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-oneHIV-1 RT-6.87->100 (T lymphocytes)-[5]
8d Thio-TIBO derivativeHIV-1 ReplicationMT-4-0.012>25>2083[6]
R82913 TIBO derivativeHIV-1 ReplicationCEM-0.15 (median)46>306[4][8]
R82913 HIV-1 RT--0.01 (ID50)---[4]
R86183 TIBO derivativeHIV-1 ReplicationMT-4-0.0003-0.03>100>3333-333333[9]
R86183 HIV-1 RT--0.057---[9]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound derivatives and their analogues, such as the TIBO compounds, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10][11] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase p66 subunit.[1][11] This binding induces a conformational change in the enzyme, altering the position of key residues in the catalytic site and thereby inhibiting the polymerase activity.[2] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell (CD4+ T-cell) cluster_inhibition Mechanism of Inhibition HIV_Virus HIV-1 Virion Binding 1. Binding and Fusion HIV_Virus->Binding Entry 2. Entry Binding->Entry Uncoating 3. Uncoating Entry->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Reverse_Transcription 4. Reverse Transcription Viral_RNA->Reverse_Transcription Assembly 8. Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 5. Integration Viral_DNA->Integration Provirus Provirus (in Host DNA) Integration->Provirus Transcription 6. Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation 7. Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding 9. Budding and Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion Inhibitor 1,5-Benzodiazepin-2-one Derivative (NNRTI) RT_Enzyme HIV-1 Reverse Transcriptase Inhibitor->RT_Enzyme Binds to allosteric site RT_Enzyme->Reverse_Transcription Inhibits

HIV-1 life cycle and the point of inhibition by 1,5-benzodiazepin-2-one derivatives.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound derivatives involves both cell-based assays to determine antiviral efficacy and cytotoxicity, and enzymatic assays to confirm the mechanism of action.

Anti-HIV Activity and Cytotoxicity in MT-4 Cells (MTT Assay)

This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12][13][14][15][16]

Materials:

  • MT-4 human T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • Test compounds dissolved in DMSO

  • Culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.[13]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.

  • Virus Infection: Add 50 µL of a diluted HIV-1 stock to the wells containing the test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[13]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100-150 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of HIV-1 reverse transcriptase. A common method is a non-radioactive, colorimetric ELISA-based assay.[5][17][18]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer containing template/primer (e.g., poly(A)/oligo(dT)), dNTPs with biotin-dUTP and digoxigenin-dUTP.

  • Test compounds

  • Lysis buffer

  • Streptavidin-coated 96-well plate

  • Anti-digoxigenin-HRP conjugate

  • HRP substrate (e.g., ABTS or TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer and serial dilutions of the test compounds.

  • Enzyme Addition: Add a standardized amount of HIV-1 RT to each tube to initiate the reverse transcription reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[19]

  • Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated 96-well plate. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound components.

  • Detection: Add anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C. The antibody will bind to the digoxigenin-labeled DNA.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the HRP substrate and incubate at room temperature until color develops.

  • Stop Reaction: Add the stop solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_cellular_assay Cell-Based Anti-HIV Assay (MTT) cluster_enzymatic_assay Enzymatic RT Inhibition Assay (ELISA) A1 Seed MT-4 cells in 96-well plate A2 Add serial dilutions of 1,5-benzodiazepin-2-one derivatives A1->A2 A3 Infect cells with HIV-1 A2->A3 A4 Incubate for 5-7 days A3->A4 A5 Add MTT reagent and incubate A4->A5 A6 Add solubilization solution A5->A6 A7 Measure absorbance (570 nm) A6->A7 A8 Calculate EC50 and CC50 A7->A8 Data_Analysis Structure-Activity Relationship (SAR) and Lead Optimization A8->Data_Analysis B1 Prepare reaction mix with test compounds and HIV-1 RT B2 Incubate at 37°C B1->B2 B3 Transfer to streptavidin-coated plate B2->B3 B4 Add anti-digoxigenin-HRP B3->B4 B5 Add HRP substrate B4->B5 B6 Measure absorbance B5->B6 B7 Calculate IC50 B6->B7 B7->Data_Analysis Start Start Compound_Synthesis Compound Synthesis and Characterization Start->Compound_Synthesis Compound_Synthesis->A1 Compound_Synthesis->B1

General experimental workflow for screening 1,5-benzodiazepin-2-one derivatives.

Conclusion

This compound derivatives represent a valuable class of non-nucleoside reverse transcriptase inhibitors with potent anti-HIV-1 activity. Their mechanism of action, involving allosteric inhibition of a key viral enzyme, provides a solid basis for further drug development. The experimental protocols detailed in this guide offer a standardized approach for the continued investigation and optimization of these compounds as potential antiretroviral therapeutics. Future research should focus on expanding the structure-activity relationship knowledge to design derivatives with improved potency, broader resistance profiles, and favorable pharmacokinetic properties.

References

An In-Depth Technical Guide on the Antimicrobial Activity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The persistent rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. The 1,5-benzodiazepine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising foundation for creating new antimicrobial drugs.[1] Initially recognized for their effects on the central nervous system, derivatives of this heterocyclic system, particularly 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones and related compounds, have demonstrated significant in vitro activity against a wide spectrum of pathogenic bacteria and fungi.[2][3] This technical guide provides a comprehensive overview of the synthesis, antimicrobial efficacy, structure-activity relationships, and proposed mechanisms of action for this evolving class of compounds, intended for researchers and professionals in drug development.

Synthesis Strategies

The synthesis of 1,5-benzodiazepine derivatives is synthetically accessible, commonly involving the condensation reaction between an o-phenylenediamine and a suitable carbonyl compound, such as a β-diketone, α,β-unsaturated carbonyl compound, or chalcone.[1][4] The reaction is often carried out in a suitable solvent like ethanol and may be facilitated by a catalyst.[1] This straightforward approach allows for the generation of a diverse library of derivatives by modifying the substituents on either the o-phenylenediamine or the carbonyl precursor, enabling extensive structure-activity relationship studies.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Outcome A o-Phenylenediamine E Condensation Reaction A->E B β-Diketone or α,β-Unsaturated Carbonyl B->E C Solvent (e.g., Ethanol) C->E D Catalyst (Optional) D->E F 1,5-Benzodiazepine Derivative E->F SAR cluster_core 1,5-Benzodiazepine Core cluster_substituents Key Substituent Effects Core C2 Position C-2: 2-Pyridyl or Thiazole group (Pharmacophore) C2->Core Enhances Activity C3 Position C-3: -COOC2H5 group (Maintains Activity) C3->Core Optimal Substituent C8 Position C-8: -CH3 group (Positive Effect) C8->Core Increases Potency MoA cluster_drug Drug Action cluster_targets Proposed Bacterial Targets cluster_pathways Inhibited Cellular Processes cluster_outcome Result Drug 1,5-Benzodiazepine Derivative Gyrase DNA Gyrase Drug->Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Inhibits Replication DNA Replication & Repair Gyrase->Replication Folate Folic Acid Synthesis DHFR->Folate Outcome Bacterial Cell Death Replication->Outcome Folate->Outcome workflow cluster_setup Preparation cluster_disk Agar Disk Diffusion Method (Qualitative) cluster_mic Agar/Broth Dilution Method (Quantitative MIC) A Prepare standardized microbial inoculum D1 Uniformly spread inoculum on agar surface A->D1 M2 Inoculate each dilution with the test microorganism A->M2 B Prepare agar plates (e.g., Mueller-Hinton) B->D1 C Dissolve test compounds to known concentrations D2 Impregnate sterile paper disks with test compound C->D2 M1 Prepare serial dilutions of test compound in agar/broth C->M1 D1->D2 D3 Place disks on agar surface D2->D3 D4 Incubate plates (e.g., 24h at 37°C) D3->D4 D5 Measure diameter of the Zone of Inhibition (mm) D4->D5 M1->M2 M3 Incubate plates/tubes M2->M3 M4 Determine MIC: Lowest concentration with no visible growth M3->M4

References

The Anticancer Potential of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one scaffold has emerged as a promising pharmacophore in the quest for novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. This technical guide provides an in-depth overview of the current state of research on the anticancer potential of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their molecular mechanisms.

Introduction

Benzodiazepines, a class of heterocyclic compounds, are widely recognized for their therapeutic applications, primarily targeting the central nervous system. However, recent research has unveiled their potential as anticancer agents.[1] Specifically, the 1,5-benzodiazepine core has been the subject of extensive medicinal chemistry efforts to develop derivatives with potent and selective anticancer properties. This guide focuses on the this compound subclass, summarizing the key findings that underscore their therapeutic promise.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values of representative compounds against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives

CompoundHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)WI-38 (Normal Fibroblast)Reference
3b9.186.137.8613.95[2]

Table 2: In Vitro Cytotoxicity (IC50, nM) of Compound 3b Against Specific Kinases

Target KinaseIC50 (nM)Reference
HER20.023[2]
HDAC10.041[2]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound compounds are attributed to their interaction with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Dual Inhibition of HER2 and HDAC1 Signaling

One of the prominent mechanisms of action for certain derivatives, such as compound 3b, is the dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[2]

  • HER2 Signaling: HER2 is a receptor tyrosine kinase that, upon overexpression, promotes uncontrolled cell growth and proliferation in various cancers, notably breast cancer. Inhibition of HER2 signaling can block downstream pathways like the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

  • HDAC1 Signaling: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of HDAC1 is common in tumors and is associated with the silencing of tumor suppressor genes. Inhibition of HDAC1 can lead to the re-expression of these genes, resulting in cell cycle arrest, differentiation, and apoptosis.[3]

HER2_HDAC1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation HDAC1 HDAC1 Histones Histones HDAC1->Histones Deacetylates Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Histones->Tumor_Suppressor_Genes Represses Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Compound 1,5-Benzodiazepin-2-one Derivative Compound->HER2 Inhibits Compound->HDAC1 Inhibits

Caption: Dual inhibition of HER2 and HDAC1 pathways by 1,5-benzodiazepin-2-one derivatives.

Inhibition of JAK/STAT Signaling Pathway

Another identified mechanism of action is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival. By inhibiting JAK kinases, 1,5-benzodiazepine derivatives can prevent the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in tumorigenesis.[1]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates Target_Gene_Expression Target Gene Expression STAT_dimer->Target_Gene_Expression Proliferation_Survival Proliferation & Survival Target_Gene_Expression->Proliferation_Survival Apoptosis Apoptosis Target_Gene_Expression->Apoptosis Inhibits Compound 1,5-Benzodiazepine Derivative Compound->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK/STAT signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with this compound derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase. This is a downstream effect of the inhibition of the aforementioned signaling pathways.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound compounds.

General Synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

A common route for the synthesis of the 1,5-benzodiazepin-2-one core involves the condensation of o-phenylenediamine with a β-ketoester.

Procedure:

  • A mixture of o-phenylenediamine (10 mmol) and ethyl benzoylacetate (11 mmol) is refluxed in 50 mL of xylene for 1 hour.

  • Upon cooling, a precipitate forms, which is then filtered.

  • The crude product is washed with ethanol and dried to yield 4-phenyl-1,5-benzodiazepin-2-one.[4]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Experimental and Drug Discovery Workflow

The development of a novel anticancer agent from the this compound class follows a structured workflow, from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow Start Start Library_Synthesis Synthesis of 1,5-Benzodiazepin-2-one Derivative Library Start->Library_Synthesis End End In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Compound Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate Preclinical_Candidate->End

Caption: A typical workflow for the discovery and preclinical development of novel anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer therapeutics. The ability of these compounds to target multiple oncogenic pathways, induce apoptosis, and halt the cell cycle underscores their potential. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship studies, exploring their efficacy in in vivo cancer models, and further elucidating their complex mechanisms of action. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and accelerate further research in this exciting area of oncology drug discovery.

References

Neuroprotective Effects of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its analogs. The following sections detail the quantitative efficacy of these compounds, the experimental methodologies used to ascertain their neuroprotective effects, and the underlying signaling pathways involved in their mechanism of action.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potential of various 1,5-benzodiazepin-2-one analogs has been evaluated in several in vitro studies. The data below summarizes the efficacy of these compounds in protecting neuronal cells from various toxins.

CompoundToxin/InsultCell LineConcentration of AnalogNeuroprotection (%)Reference
4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18)H₂O₂ (250 µM)SH-SY5Y5 µM~40%[1]
10 µM~55%[1]
20 µM~70%[1]
40 µM~80%[1]
4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20)H₂O₂ (250 µM)SH-SY5Y5 µM~35%[1]
10 µM~45%[1]
20 µM~60%[1]
40 µM~75%[1]
4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18)6-OHD (0.25 mM)SH-SY5Y5 µMp < 0.01[1]
10 µMp < 0.01[1]
20 µMp < 0.001[1]
40 µMp < 0.001[1]
4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20)6-OHD (0.25 mM)SH-SY5Y5 µMp < 0.01[1]
10 µMp < 0.01[1]
20 µMp < 0.001[1]
40 µMp < 0.001[1]
Compound 1 (Neurounina-1 derivative)Anoxia/HypoxiaNot specifiedSignificant reduction in cell suffering[2]
Compound 4 (Neurounina-1 derivative)Na⁺-free induced [Ca²⁺]i increaseBHK-NCX1 cells10 µMIC₅₀ = 10 µM[2]
Compound 14 (Neurounina-1 derivative)Na⁺-free induced [Ca²⁺]i increaseBHK-NCX1 and BHK-NCX3 cells10 nM and 10 µMEnhances NCX1 and NCX3 activity[2]
(3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one (3b)Anticancer activityHCT-116IC₅₀ = 9.18 µM[3]
HepG-2IC₅₀ = 6.13 µM[3]
MCF-7IC₅₀ = 7.86 µM[3]
WI-38 (normal fibroblasts)IC₅₀ = 13.95 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

General Synthesis of 1,5-Benzodiazepin-2(3H)-one Analogs

A common synthetic route involves the condensation of an appropriate o-phenylenediamine with a β-ketoester.[4][5] For example, the synthesis of 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20) is achieved by heating benzene-1,2-diamine and ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)-propanoate in anhydrous xylene.[1] N-alkylation can be subsequently performed by treating the synthesized benzodiazepine with an alkyl halide in the presence of a base like potassium carbonate.[4]

In Vitro Neuroprotection Assays

Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for in vitro neuroprotection studies.[1]

Induction of Neurotoxicity: Neurotoxicity is induced using various agents to model different aspects of neurodegenerative diseases:

  • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.[1]

  • 6-Hydroxydopamine (6-OHD): A neurotoxin that selectively damages dopaminergic neurons, modeling Parkinson's disease.[1]

  • MPP⁺ (1-methyl-4-phenylpyridinium): Another neurotoxin used to model Parkinson's disease.[1]

Assessment of Cell Viability:

  • Calcein-AM Assay: Live cells are stained with Calcein-AM, and fluorescent microscopy is used to count the number of viable cells.[1]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The levels of intracellular ROS can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be measured using fluorescent dyes such as JC-1 or rhodamine 123. A decrease in the mitochondrial membrane potential is an early indicator of apoptosis.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound analogs are attributed to several mechanisms, primarily centered around the mitigation of oxidative stress and the modulation of ion channel activity.

Antioxidant and ROS Scavenging Pathway

Several 1,5-benzodiazepin-2-one analogs exhibit potent antioxidant properties. They can directly scavenge free radicals and reduce the levels of intracellular ROS induced by neurotoxins.[1] This antioxidant activity helps to protect neuronal cells from oxidative damage, which is a key pathological feature of many neurodegenerative diseases.[6] The reduction in ROS levels also helps to preserve the mitochondrial membrane potential and recover intracellular glutathione (GSH) levels, a critical endogenous antioxidant.[1]

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Neuronal Cell cluster_intervention Intervention Neurotoxins Neurotoxins (H₂O₂, 6-OHD, MPP⁺) ROS Increased ROS Neurotoxins->ROS induces Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mitochondrial_Dysfunction causes Apoptosis Apoptosis & Cell Death Mitochondrial_Dysfunction->Apoptosis leads to Benzodiazepine_Analogs 1,5-Benzodiazepin-2-one Analogs Benzodiazepine_Analogs->ROS inhibits Benzodiazepine_Analogs->Mitochondrial_Dysfunction prevents NCX_Modulation_Pathway cluster_condition Pathological Condition cluster_cellular_response Cellular Response cluster_intervention Intervention cluster_target Molecular Target Ischemia_Excitotoxicity Ischemia / Excitotoxicity Ca_Overload Intracellular Ca²⁺ Overload Ischemia_Excitotoxicity->Ca_Overload leads to Neuronal_Damage Neuronal Damage & Death Ca_Overload->Neuronal_Damage causes Benzodiazepinone_Derivatives Benzodiazepinone Derivatives (e.g., Compound 14) NCX Na⁺/Ca²⁺ Exchanger (NCX) Benzodiazepinone_Derivatives->NCX enhances activity NCX->Ca_Overload reduces Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Toxicity_Screening Compound Cytotoxicity Screening Purification->Toxicity_Screening Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Cell_Culture->Toxicity_Screening Neuroprotection_Assay Neuroprotection Assay (Pre-treatment with analog, then toxin) Toxicity_Screening->Neuroprotection_Assay Viability_Assessment Cell Viability Assessment (Calcein-AM, MTT) Neuroprotection_Assay->Viability_Assessment ROS_Measurement ROS Measurement Viability_Assessment->ROS_Measurement Mitochondrial_Assay Mitochondrial Function Assay Viability_Assessment->Mitochondrial_Assay Pathway_Analysis Signaling Pathway Analysis Viability_Assessment->Pathway_Analysis Animal_Model Animal Models of Neurodegeneration Pathway_Analysis->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology

References

Methodological & Application

Enantioselective Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a core scaffold in many biologically active compounds. The methodologies presented herein focus on modern catalytic asymmetric strategies that offer high yields and excellent enantioselectivities, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,5-benzodiazepine framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The stereochemistry of these molecules is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their development. This document outlines three cutting-edge catalytic methods for the asymmetric synthesis of 4-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones.

Key Enantioselective Synthetic Strategies

Three primary catalytic approaches have demonstrated high efficacy in the enantioselective synthesis of the target scaffold:

  • Palladium-Catalyzed Asymmetric Hydrogenation and Reductive Amination: This method provides access to chiral 4-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones with exceptional enantioselectivity.

  • Chiral Lewis Base-Catalyzed Asymmetric Hydrosilylation: This approach offers high yields and enantioselectivities in the reduction of enamine-like precursors.

  • N-Heterocyclic Carbene (NHC)-Catalyzed [3+4] Annulation: This strategy allows for the direct and highly enantioselective construction of the N-H free 1,5-benzodiazepin-2-one core.

Method 1: Palladium-Catalyzed Asymmetric Hydrogenation

This methodology involves the asymmetric hydrogenation of a pre-formed 4-substituted-1,5-dihydro-2H-1,5-benzodiazepin-2-one or a one-pot asymmetric reductive amination of a β-keto ester with o-phenylenediamine. The use of a chiral palladium catalyst, specifically a Pd/f-spiroPhos complex, is key to achieving high enantioselectivity.[1]

Data Presentation
EntrySubstrate (R group)ProductYield (%)ee (%)Catalyst SystemRef.
1Phenyl4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one>9999Pd/f-spiroPhos, HCl[1]
24-Methylphenyl4-(4-methylphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one>9999Pd/f-spiroPhos, HCl[1]
34-Methoxyphenyl4-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one>9999Pd/f-spiroPhos, HCl[1]
42-Thienyl4-(thiophen-2-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one>9998Pd/f-spiroPhos, HCl[1]
Experimental Protocol: Asymmetric Hydrogenation

A. Synthesis of 4-substituted-1,5-dihydro-2H-1,5-benzodiazepin-2-one (Substrate)

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (5 mL) is added a β-keto ester (1.1 mmol).

  • The mixture is stirred at 80 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired substrate.

B. Pd-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, a mixture of the 4-substituted-1,5-dihydro-2H-1,5-benzodiazepin-2-one (0.2 mmol), Pd(OAc)₂ (0.5 mol%), and (S)-f-spiroPhos (0.55 mol%) in toluene (1.0 mL) is stirred at room temperature for 30 minutes.

  • Hydrochloric acid (1.0 M in diethyl ether, 10 mol%) is added to the mixture.

  • The vial is placed in an autoclave, which is then charged with hydrogen gas to 50 bar.

  • The reaction is stirred at 50 °C for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the final product.

Signaling Pathway/Workflow

G cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation o_phenylenediamine o-Phenylenediamine substrate 4-Substituted-1,5-dihydro- 2H-1,5-benzodiazepin-2-one o_phenylenediamine->substrate beta_keto_ester β-Keto Ester beta_keto_ester->substrate product Enantiopure 1,3,4,5-Tetrahydro- 2H-1,5-benzodiazepin-2-one substrate->product Catalyst catalyst Pd/f-spiroPhos HCl H2 H₂ (50 bar) H2->product

Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.

Method 2: Chiral Lewis Base-Catalyzed Asymmetric Hydrosilylation

This method utilizes a chiral Lewis base catalyst derived from L-proline to catalyze the enantioselective hydrosilylation of 4-substituted-1,5-dihydro-2H-1,5-benzodiazepin-2-ones. The reaction proceeds with high yields and excellent enantioselectivities.

Data Presentation
EntrySubstrate (R group)ProductYield (%)ee (%)CatalystRef.
1Phenyl4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one9895O-Pivaloyl-trans-4-hydroxy-L-proline amide
24-Chlorophenyl4-(4-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one9996O-Pivaloyl-trans-4-hydroxy-L-proline amide
34-Methoxyphenyl4-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one9794O-Pivaloyl-trans-4-hydroxy-L-proline amide
42-Naphthyl4-(naphthalen-2-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one9998O-Pivaloyl-trans-4-hydroxy-L-proline amide
Experimental Protocol: Asymmetric Hydrosilylation
  • To a flame-dried Schlenk tube under an argon atmosphere, add the 4-substituted-1,5-dihydro-2H-1,5-benzodiazepin-2-one (0.2 mmol) and the chiral Lewis base catalyst (10 mol%).

  • Add anhydrous toluene (1.0 mL) and cool the mixture to -40 °C.

  • Add trichlorosilane (0.4 mmol) dropwise.

  • Stir the reaction mixture at -40 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (2 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired product.

Signaling Pathway/Workflow

G sub 4-Substituted-1,5-dihydro- 2H-1,5-benzodiazepin-2-one intermediate Silylated Intermediate sub->intermediate cat Chiral Lewis Base Catalyst cat->intermediate silane Trichlorosilane (HSiCl₃) silane->intermediate workup Aqueous Workup intermediate->workup product Enantiopure 1,3,4,5-Tetrahydro- 2H-1,5-benzodiazepin-2-one workup->product

Caption: Key steps in the asymmetric hydrosilylation.

Method 3: N-Heterocyclic Carbene (NHC)-Catalyzed [3+4] Annulation

This approach provides a direct route to N-H free 1,5-benzodiazepin-2-ones through a formal [3+4] annulation of α,β-unsaturated acylazoliums with unprotected aryl 1,2-diamines. The reaction is catalyzed by a chiral N-heterocyclic carbene (NHC).

Data Presentation
Entryα,β-Unsaturated Acylazolium (R group)Aryl 1,2-diamineProductYield (%)ee (%)CatalystRef.
1Cinnamoylo-Phenylenediamine4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one8592Chiral Triazolium Salt
2Crotonoylo-Phenylenediamine4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one7890Chiral Triazolium Salt
3Cinnamoyl4,5-Dimethyl-1,2-phenylenediamine7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one8293Chiral Triazolium Salt
4Cinnamoyl4-Chloro-1,2-phenylenediamine7-chloro-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one8891Chiral Triazolium Salt
Experimental Protocol: NHC-Catalyzed [3+4] Annulation
  • In a glovebox, to a vial containing the chiral triazolium salt (NHC precursor, 0.02 mmol) and DBU (0.02 mmol) is added dry THF (1.0 mL). The mixture is stirred at room temperature for 20 minutes.

  • The α,β-unsaturated acylazolium (0.2 mmol) is added, and the mixture is stirred for another 10 minutes.

  • The aryl 1,2-diamine (0.22 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product.

Signaling Pathway/Workflow

G cluster_reaction [3+4] Annulation acylazolium α,β-Unsaturated Acylazolium reaction_step1 Acylazolium-NHC Adduct acylazolium->reaction_step1 diamine Aryl 1,2-Diamine reaction_step2 Michael Addition diamine->reaction_step2 nhc Chiral NHC Catalyst nhc->reaction_step1 reaction_step1->reaction_step2 reaction_step3 Intramolecular Cyclization reaction_step2->reaction_step3 product Enantioenriched N-H Free 1,5-Benzodiazepin-2-one reaction_step3->product Catalyst Turnover

Caption: Mechanism of NHC-catalyzed [3+4] annulation.

References

Application Note: Optimizing Reaction Conditions for 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core structure is a significant scaffold in medicinal chemistry. Benzodiazepine derivatives are widely recognized for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anxiolytic properties.[1] As such, the development of efficient and high-yield synthetic routes to these compounds is of great interest to researchers in drug discovery and development. The most common and direct approach involves the cyclocondensation of o-phenylenediamine (OPDA) with a suitable three-carbon carbonyl-containing synthon.[2] Optimizing this transformation is critical for maximizing yield, minimizing impurities, and ensuring process scalability.

This document provides detailed protocols and notes on the key parameters influencing the synthesis of this compound and its analogs. The primary synthetic route discussed is the reaction of o-phenylenediamine with β-keto esters, such as ethyl acetoacetate (for the 4-methyl analog), which serves as a well-documented model for this class of compounds.

Key Optimization Parameters

The successful synthesis of the 1,5-benzodiazepine-2-one ring system is highly dependent on the careful selection of catalysts, solvents, and reaction temperature.

  • Catalyst Selection: The cyclocondensation is typically acid-catalyzed. A wide range of catalysts, from Brønsted acids like acetic acid and p-toluenesulfonic acid to Lewis acids such as Yb(OTf)₃, Ga(OTf)₃, and various solid acid catalysts (e.g., zeolites, H-MCM-22), have been successfully employed.[1][2][3] The choice of catalyst can significantly impact reaction time and yield. Solid acid catalysts offer the advantage of easier separation and potential for recycling.

  • Solvent Effects: The polarity and boiling point of the solvent are crucial. Alcohols such as ethanol and methanol are commonly used, often under reflux conditions. Acetonitrile is another effective solvent, particularly for reactions run at room temperature with highly active catalysts.[1] In some methodologies, solvent-free conditions, often coupled with microwave irradiation, have been shown to dramatically reduce reaction times and provide excellent yields.[3]

  • Temperature and Reaction Time: Reaction temperatures can range from ambient to the reflux temperature of the chosen solvent. Higher temperatures generally decrease reaction time but may lead to the formation of side products. Microwave-assisted synthesis has emerged as a powerful technique for rapidly screening conditions and accelerating the reaction, often reducing multi-hour processes to mere minutes.[3]

Data Presentation: Survey of Reaction Conditions

While a direct comparative study for the unsubstituted title compound is not extensively documented, the following table summarizes various conditions used for the synthesis of structurally related 1,5-benzodiazepines, providing a strong basis for optimization.

Reactants Catalyst Solvent Temperature Time Yield (%) Reference
o-Phenylenediamine, KetonesH-MCM-22 (solid acid)AcetonitrileRoom Temp.1 - 3 h65 - 87[1]
o-Phenylenediamine, KetonesAnhydrous SnCl₂Solvent-freeNot specified40 - 60 minModerate to Good[2]
o-Phenylenediamine, KetonesMontmorillonite K10Solvent-freeNot specifiedNot specifiedGood[3]
o-Phenylenediamine, Acetyl AcetoneAcetic AcidEthanolNot specifiedNot specifiedNot specified[3]
o-Phenylenediamine, KetonesZeoliteAcetonitrile / DCMNot specifiedNot specifiedNot specified[3]
N-Alkyl-OPDA, Ethyl BenzoylacetateNoneXyleneRefluxNot specifiedNot specified[4]
o-Phenylenediamine, Ethyl AcetoacetateNoneNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, which serves as a representative model for the title compound.

Protocol 1: Conventional Synthesis of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

This protocol is based on the classical condensation reaction between o-phenylenediamine and ethyl acetoacetate.[5]

Materials:

  • o-Phenylenediamine (OPDA)

  • Ethyl acetoacetate

  • Xylene or Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.08 g, 10 mmol) and xylene or ethanol (30 mL).

  • Add ethyl acetoacetate (1.30 g, 10 mmol) to the mixture. A catalytic amount of glacial acetic acid (e.g., 0.1 mL) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Starting Materials (o-Phenylenediamine, Carbonyl Synthon) Solv_Cat 2. Solvent & Catalyst Selection Mixing 3. Mixing of Reagents Solv_Cat->Mixing Charge Reactor Heating 4. Heating / Reflux (Conventional or Microwave) Mixing->Heating Initiate Reaction Quench 5. Quenching & Extraction Heating->Quench Cool & Work-up Purify 6. Column Chromatography Quench->Purify Isolate Crude Analysis 7. Product Characterization (NMR, MS, IR) Purify->Analysis Pure Product

Caption: A typical workflow for the synthesis and purification of 1,5-benzodiazepin-2-ones.

Diagram 2: Optimization Logic for Synthesis

G cluster_inputs Input Variables cluster_outputs Optimization Targets Reactants Reactants (OPDA, Carbonyl Compound) Process Cyclocondensation Reaction Reactants->Process Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Process Solvent Solvent (Ethanol, Acetonitrile, etc.) Solvent->Process Conditions Conditions (Temperature, Time, MW) Conditions->Process Yield Yield Process->Yield Purity Purity Process->Purity Time Reaction Time Process->Time

Caption: Key parameters influencing the optimization of the cyclocondensation reaction.

References

Application Notes and Protocols for the Purification of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are standard laboratory techniques that can be adapted based on the scale of the synthesis and the impurity profile of the crude product.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2] The efficacy and safety of pharmacologically active compounds are critically dependent on their purity. Therefore, robust and efficient purification strategies are essential during their synthesis. This document details two common and effective purification techniques for this compound: recrystallization and column chromatography.

Purification Techniques

The choice of purification method depends on the nature of the impurities and the desired final purity of the compound.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This is a versatile technique used to separate the desired compound from a mixture based on the differential adsorption of compounds to a stationary phase. It is particularly useful for separating compounds with similar polarities and for purification of non-crystalline materials.

Data Presentation

The following tables summarize typical quantitative data for the purification of 1,5-benzodiazepine derivatives. Please note that yields and purities are dependent on the initial purity of the crude material and the specific conditions employed.

Purification MethodCompoundSolvent/Eluent SystemTypical Yield (%)Typical Purity (%)Reference
Recrystallization2,3-dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepineEthanol>90 (qualitative)High[3]
Recrystallization2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][4][5]diazepineAqueous EthanolNot SpecifiedHigh (crystalline)[6]
Column Chromatography4,5-dihydro-1H-benzo[b][4][5]diazepin-2(3H)-onePetroleum ether/Ethyl acetate (5:1)50 (overall synthesis)HighN/A
Column Chromatography1-Methyl-4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneHexane/Ethyl acetate (10:1)65High[7]
Column Chromatography7,8-difluoro-1-methyl-4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneHexane/Ethyl acetate (10:1)83High[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for the recrystallization of this compound from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture with stirring on a heating mantle or hot plate. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent: Hexane/Ethyl acetate mixture (e.g., 10:1 or 5:1 v/v, the optimal ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, apply pressure using a pump or inert gas.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the purified compound.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Protocol cluster_chromatography_steps Chromatography Protocol cluster_final_product Final Product Crude_Product Crude 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Dissolve Dissolve in min. hot solvent Load Load onto silica gel column Cool Cool to crystallize Dissolve->Cool Filter Filter and Wash Cool->Filter Dry_R Dry Crystals Filter->Dry_R Pure_Product Pure 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one Dry_R->Pure_Product Elute Elute with solvent gradient Load->Elute Collect Collect Fractions (TLC analysis) Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure_Product

Caption: General workflow for the purification of this compound.

Signaling Pathway of Benzodiazepine Action

Benzodiazepines primarily exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[4][8] Some derivatives may also interact with other receptor systems, such as the serotonin 5-HT2A receptor.[9]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzodiazepine 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one (Benzodiazepine) GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Benzodiazepine->GABA_A_Receptor Binds to α/γ subunit interface GABA GABA GABA->GABA_A_Receptor Binds to α/β subunit interface Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Increased channel opening frequency Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic/ Sedative Effects Neuronal_Inhibition->Anxiolytic_Effect

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

References

Application Notes and Protocols for the NMR Data Interpretation of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) data interpretation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and a discussion of the spectral features in the context of the molecule's structure. Additionally, relevant diagrams illustrating the compound's structure, the analytical workflow, and its biological context are provided to aid in understanding.

Structural and Spectroscopic Overview

This compound is a core heterocyclic scaffold found in a class of compounds with significant pharmacological interest. Benzodiazepines are well-known for their activity as central nervous system depressants, primarily through their interaction with the GABA-A receptor. Accurate structural elucidation via NMR spectroscopy is critical for the synthesis of new analogs and for understanding structure-activity relationships (SAR) in drug development.

Below is the chemical structure and atom numbering scheme for this compound, which will be used for the assignment of NMR signals.

Caption: Structure and numbering of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
9.80s (br)1H-H-1 (NH)
7.00 - 6.60m4H-H-6, H-7, H-8, H-9 (Ar-H)
5.51t1H5.5H-5 (NH)
3.25m2H-H-4 (CH₂)
2.98d2H6.2H-3 (CH₂)

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

Table 2: ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
170.1C-2 (C=O)
141.2C-9a
129.5C-5a
121.0C-7
120.2C-9
117.8C-8
117.2C-6
50.1C-4
44.9C-3

Spectral Interpretation

  • ¹H NMR Spectrum:

    • The downfield broad singlet at 9.80 ppm is characteristic of the amide proton (H-1), deshielded by the adjacent carbonyl group.

    • The aromatic protons on the benzene ring appear as a complex multiplet between 7.00 and 6.60 ppm, integrating to four protons.

    • The triplet at 5.51 ppm corresponds to the amine proton (H-5), with splitting caused by the adjacent methylene protons at C-4.

    • The methylene protons at C-4 (H-4) appear as a multiplet around 3.25 ppm.

    • The doublet at 2.98 ppm is assigned to the methylene protons at C-3 (H-3), adjacent to the carbonyl group.

  • ¹³C NMR Spectrum:

    • The signal at 170.1 ppm is unequivocally assigned to the carbonyl carbon (C-2).

    • The signals between 141.2 and 117.2 ppm correspond to the six carbons of the aromatic ring. The two quaternary carbons (C-5a and C-9a) are found at 129.5 and 141.2 ppm, respectively.

    • The aliphatic carbons C-4 and C-3 appear at 50.1 and 44.9 ppm, respectively. The C-3 carbon is slightly more deshielded due to its proximity to the electron-withdrawing carbonyl group.

Experimental Protocols

A generalized workflow for acquiring and interpreting NMR data for benzodiazepine derivatives is outlined below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6 filter Filter solution into a clean 5 mm NMR tube dissolve->filter cap Cap the tube and label filter->cap shim Insert sample and shim the magnet cap->shim acq_1d Acquire 1D Spectra (¹H, ¹³C) shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Fourier Transform & Phase Correction acq_2d->process integrate Integrate ¹H signals process->integrate assign Assign signals using 1D and 2D data integrate->assign report Tabulate data and report structure assign->report

Caption: General workflow for NMR analysis.

NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing an internal standard (e.g., 0.03% TMS).

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Solid particles must be removed as they severely degrade spectral quality.

  • Volume Check: Ensure the sample depth in the NMR tube is at least 4 cm (approx. 0.6 mL) to cover the receiver coils of the spectrometer adequately.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Insert the sample into the magnet and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks (e.g., identifying adjacent CH₂ groups).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together the molecular framework.

Biological Context: Mechanism of Action

Benzodiazepines typically act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.[1][2] This interaction enhances the inhibitory effect of the neurotransmitter GABA, leading to the sedative, anxiolytic, and anticonvulsant properties of this class of drugs.[3] Understanding this pathway is vital for drug development professionals.

gaba_pathway bzd Benzodiazepine (e.g., Title Compound) receptor GABA-A Receptor (Pentameric Ion Channel) bzd->receptor Binds to allosteric Benzodiazepine site gaba GABA (Neurotransmitter) gaba->receptor Binds to GABA site channel_closed Chloride (Cl⁻) Channel CLOSED receptor->channel_closed Default state channel_open Chloride (Cl⁻) Channel OPEN receptor->channel_open Conformational Change (Increased Frequency of Opening) influx Cl⁻ Influx channel_open->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Increased Neuronal Inhibition (CNS Depressant Effect) hyperpolarization->inhibition

Caption: Benzodiazepine action on the GABA-A receptor.

This diagram illustrates that when a benzodiazepine binds to its specific allosteric site on the GABA-A receptor, it enhances the affinity of GABA for its own binding site.[2] This leads to a higher frequency of chloride channel opening, resulting in an increased influx of chloride ions. The subsequent hyperpolarization of the neuron enhances the inhibitory signal, producing the characteristic effects of the drug.[3]

References

Application Note: High-Throughput Analysis of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols for sample preparation and analysis are suitable for high-throughput screening in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound belongs to the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[1][2] Accurate and reliable quantification of these compounds in biological samples is crucial for clinical monitoring, forensic investigations, and pharmaceutical research.[1][2] This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique that offers high sensitivity and selectivity.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from biological matrices such as plasma or urine.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add 10 µL of the internal standard solution. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions: A C18 analytical column is recommended for the separation.

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate

MS Conditions: The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions: The exact m/z values for the precursor and product ions of this compound would need to be determined by direct infusion of a standard solution. However, based on the fragmentation patterns of similar 1,5-benzodiazepine derivatives, the following transitions can be anticipated.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
Internal Standard (e.g., Diazepam-d5)[M+H]⁺Fragment 1Optimized

Data Presentation

The quantitative data should be summarized in tables for clear comparison of results from different samples or experimental conditions.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1...
5...
10...
50...
100...
500...
1000...

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low15.........
Medium150.........
High800.........

Proposed Fragmentation Pathway

The fragmentation of 1,5-benzodiazepine derivatives in the gas phase primarily occurs in the seven-membered diazepine ring.[4][5] Cleavages of the N-1-C-2 and C-3-C-4 bonds are common fragmentation pathways.[4][5]

G

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis can be readily implemented in a variety of laboratory settings for routine analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for applications in clinical toxicology, forensic science, and pharmaceutical drug development.

References

Application Notes and Protocols for In Vitro Evaluation of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of in vitro assays to characterize the biological activity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its derivatives. The protocols are compiled from established methodologies in the scientific literature.

I. Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antioxidant, neuroprotective, and antiviral agents.[1][2][3][4][5] This document outlines key in vitro assays to screen and characterize the activity of novel derivatives.

II. Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro activities of various this compound derivatives.

Table 1: Anticancer and Cytotoxic Activity

Compound IDCell LineAssayIC50 (µM)Reference
3b HepG2MTT6-9[1]
(Various Cancer Lines)MTT6-9[1]
4-6 SW707 (colon)Not SpecifiedCytotoxic[6]
MCF-7 (breast)Not SpecifiedCytotoxic[6]
A549 (lung)Not SpecifiedCytotoxic[6]
HCV29T (bladder)Not SpecifiedCytotoxic[6]
6m MCF-7 (breast)Not SpecifiedRivaled 5-FU[7]
2c Hep G-2 (liver)MTT3.29 ± 0.15[8]
2f Hep G-2 (liver)MTT4.38 ± 0.11[8]
2j Hep G-2 (liver)MTT4.77 ± 0.21[8]
Various DU-145 (prostate)MTT15.42 - 41.34[8]

Table 2: Antimicrobial Activity

Compound IDMicroorganismAssayMIC (µg/mL)Reference
2b C. neoformansBroth Microdilution30[2]
C. neoformans (clinical isolate)Broth Microdilution31[2]
2a C. neoformansBroth Microdilution35[2]
C. neoformans (clinical isolate)Broth Microdilution36[2]
1v C. neoformansNot Specified2-6[3]
1w C. neoformansNot Specified2-6[3]

Table 3: Anti-HIV-1 Reverse Transcriptase Activity

Compound IDTargetAssayIC50 (µM)Reference
A10 HIV-1 RTELISA8.62[9]
A11 HIV-1 RTELISA6.87[9]

III. Experimental Protocols

Antiproliferative and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Add compound dilutions to cells B->D C Prepare compound dilutions C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Add DMSO G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays

These assays measure the radical scavenging or reducing capacity of the compounds.[4][10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds in methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Potassium persulfate

  • Test compounds

  • Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition.

Apoptosis and Cell Cycle Analysis

These assays investigate the mechanism of cell death induced by the compounds.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • Cell culture materials

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

  • Cell culture materials

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Apoptosis_Signaling_Pathway Compound 1,5-Benzodiazepin-2-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition BAX BAX (Pro-apoptotic) Compound->BAX Induction Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway
Enzyme Inhibition Assays

This section provides a general protocol for enzyme inhibition assays, which needs to be adapted for specific enzymes like HER2, HDAC1, or HIV-1 RT.[1][9]

General Protocol:

  • Prepare a reaction buffer specific to the enzyme of interest.

  • Add the enzyme to the wells of a microplate.

  • Add various concentrations of the test compound and incubate for a pre-determined time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., colorimetric, fluorometric, luminescent).

  • Include a no-inhibitor control and a positive control inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare reaction buffer B Add enzyme to plate A->B C Add test compound (various concentrations) B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Monitor reaction (e.g., absorbance) E->F G Calculate % inhibition and IC50 F->G

References

Application Notes and Protocols: 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as a Molecular Probe for the Cholecystokinin-2 Receptor (CCK-2R)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The 1,5-benzodiazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include central nervous system effects (anxiolytic, anticonvulsant), antimicrobial properties, and antiviral capabilities, among others.[4][5][6][7] The versatility of this scaffold allows for the development of compounds targeting various biological macromolecules. For instance, specific derivatives of 1,5-benzodiazepines are known to interact with the GABA-A receptor, while others act as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[2][6]

This document describes the application of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (herein referred to as BDP-2) as a molecular probe. Based on the known activities of related compounds, such as the selective CCK-2 receptor antagonist Nastorazepide, we propose BDP-2 as a putative antagonist for the Cholecystokinin-2 Receptor (CCK-2R).[8] The CCK-2R is a G-protein coupled receptor (GPCR) implicated in anxiety, gastrointestinal function, and the growth of certain cancers. A selective molecular probe for CCK-2R is a valuable tool for target validation and drug screening.

Furthermore, some 1,5-benzodiazepin-2-one derivatives have been reported to possess intrinsic photoluminescent properties, suggesting the potential for developing BDP-2 into a fluorescent probe for cellular imaging applications without the need for a bulky fluorophore.[9]

2. Putative Mechanism of Action

BDP-2 is hypothesized to act as a competitive antagonist at the CCK-2 receptor. In this model, BDP-2 binds to the receptor's active site, preventing the binding of the endogenous ligand, gastrin. This blockage inhibits the downstream signaling cascade, which typically involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). By disrupting this pathway, BDP-2 can be used to study the physiological roles of CCK-2R and to screen for other potential modulators.

G BDP2 BDP-2 Probe CCK2R CCK-2 Receptor BDP2->CCK2R Antagonizes Gastrin Gastrin (Ligand) Gastrin->CCK2R Activates Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Response (e.g., Proliferation) PKC->Response

Figure 1. Hypothesized signaling pathway of CCK-2R and antagonistic action of BDP-2.

3. Quantitative Data Summary

The following table summarizes example quantitative data obtained for BDP-2 in various assays. This data is for illustrative purposes to demonstrate the potential potency and selectivity of the probe.

ParameterAssay TypeCell Line / PreparationValue
Binding Affinity (Ki) Radioligand CompetitionHEK293 (hCCK-2R) Membranes15.2 nM
Functional Antagonism (IC50) Calcium MobilizationA431 Cells (endogenous CCK-2R)45.8 nM
Target Engagement (Tagg) Cellular Thermal Shift AssayA431 Cells54.5 °C (+5.2 °C shift)
Selectivity (Ki) Radioligand CompetitionCHO-K1 (hCCK-1R) Membranes> 10,000 nM

4. Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of BDP-2 for the human CCK-2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant hCCK-2R.

  • Radioligand: [3H]-Gastrin-I.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • BDP-2 stock solution (10 mM in DMSO).

  • Non-specific competitor: 1 µM unlabeled Gastrin-I.

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of BDP-2 in Binding Buffer (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of 1 µM unlabeled Gastrin-I (for non-specific binding), or 50 µL of BDP-2 dilution.

  • Add 50 µL of [3H]-Gastrin-I (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of hCCK-2R membrane preparation (final concentration ~10 µg protein/well).

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Allow filters to dry, then add 200 µL of scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Plate Preparation cluster_inc Incubation & Filtration cluster_acq Data Acquisition & Analysis p1 Prepare BDP-2 Serial Dilutions p2 Add Reagents to 96-well Plate: - Buffer / Competitor / BDP-2 - [3H]-Gastrin-I - CCK-2R Membranes p1->p2 p3 Incubate at RT for 90 min p2->p3 p4 Filter through GF/C Plate & Wash 3x p3->p4 p5 Add Scintillation Cocktail & Count Radioactivity p4->p5 p6 Analyze Data: - Plot % Inhibition vs. [BDP-2] - Calculate IC50 & Ki p5->p6

Figure 2. Experimental workflow for the competitive radioligand binding assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct target engagement of BDP-2 with CCK-2R in a cellular context by measuring changes in protein thermal stability.

Materials:

  • A431 cells (or other cell line with endogenous/overexpressed CCK-2R).

  • PBS (Phosphate-Buffered Saline).

  • BDP-2 stock solution (10 mM in DMSO).

  • Protease inhibitor cocktail.

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.

  • Equipment: PCR thermal cycler, centrifuges, equipment for Western blotting.

  • Primary antibody against CCK-2R.

  • HRP-conjugated secondary antibody.

Procedure:

  • Culture A431 cells to ~80% confluency.

  • Treat one set of cells with BDP-2 (e.g., 10 µM final concentration) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble CCK-2R by Western blotting.

  • Densitometry is used to quantify the bands. Plot the percentage of soluble CCK-2R against temperature for both vehicle and BDP-2 treated samples to generate melting curves and determine the aggregation temperature (Tagg).

Protocol 3: Immunofluorescence Microscopy for Receptor Internalization

This protocol visualizes the effect of a fluorescently-labeled BDP-2 analog (BDP-2-Fluor) on CCK-2R localization. Note: This requires a fluorescent derivative of BDP-2.

Materials:

  • A431 cells cultured on glass coverslips.

  • BDP-2-Fluor (e.g., 100 nM in culture media).

  • Positive control: Gastrin (100 nM).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA in PBS.

  • Primary antibody against CCK-2R (if co-localization is desired).

  • Alexa Fluor-conjugated secondary antibody.

  • Nuclear stain: DAPI.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Seed A431 cells on coverslips and allow them to adhere overnight.

  • Treat cells with BDP-2-Fluor or Gastrin for different time points (e.g., 0, 15, 60 minutes) at 37°C. Untreated cells serve as a negative control.

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Optional: For co-staining with an antibody, permeabilize with 0.1% Triton X-100 for 10 minutes, block with 1% BSA for 1 hour, and then follow standard immunocytochemistry protocols.

  • Stain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount coverslips onto glass slides.

  • Image the cells using a fluorescence microscope, capturing images for DAPI and BDP-2-Fluor.

  • Analyze images for changes in BDP-2-Fluor localization. In an antagonist probe, fluorescence should remain primarily at the cell membrane, whereas an agonist would induce internalization into endosomes.

G cluster_exp1 Binding Assay cluster_exp2 Cellular Assays cluster_conclusion Conclusion b1 High Affinity (Low Ki) c1 Target Engagement (CETSA Shift) b1->c1 confirms in cells d1 BDP-2 is a Potent & Selective CCK-2R Probe b1->d1 supports conclusion c2 Functional Blockade (High IC50) c1->c2 leads to c2->d1 supports conclusion

Figure 3. Logical flow from binding affinity to confirmation as a useful cellular probe.

References

Application Notes and Protocols for Cell Permeability Assessment of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cell permeability is a critical step in the drug discovery and development process, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent. For compounds targeting the central nervous system (CNS) or intended for oral administration, understanding their ability to cross biological membranes such as the intestinal epithelium and the blood-brain barrier (BBB) is paramount. This document provides detailed application notes and protocols for evaluating the cell permeability of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and related small molecules using two widely accepted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model offers a high-throughput, cell-free method to predict passive diffusion, which is a key mechanism for the transport of many small molecules across biological membranes.[1][2] In contrast, the Caco-2 assay utilizes a cultured monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thereby modeling both passive and active transport mechanisms of the human intestinal epithelium.[3][4][5] Together, these assays provide a comprehensive in vitro assessment of a compound's permeability characteristics.

Physicochemical Properties of this compound (Hypothetical Data)

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for interpreting permeability data.

PropertyValueReference
Molecular WeightUser to input dataUser to input source
logPUser to input dataUser to input source
pKaUser to input dataUser to input source
Aqueous SolubilityUser to input dataUser to input source

Table 1: Physicochemical Properties of this compound.

I. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid and cost-effective method to determine the passive permeability of a compound.[2][6] It is particularly useful in the early stages of drug discovery for screening and ranking compounds based on their potential for oral absorption or brain penetration.[1] The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7]

Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions add_donor Add Donor Solution to Donor Plate prep_solutions->add_donor prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate assemble Assemble 'Sandwich' coat_plate->assemble add_acceptor Add Acceptor Solution to Acceptor Plate add_acceptor->assemble add_donor->assemble incubate Incubate assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • 96-well microtiter filter plates (Donor plate, e.g., hydrophobic PVDF membrane)

  • 96-well microtiter plates (Acceptor plate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Lecithin (or other suitable lipid mixture for PAMPA-BBB)

  • Dodecane (or other suitable organic solvent)

  • Reference compounds (high and low permeability controls)

  • LC-MS/MS system for analysis

2. Solution Preparation:

  • Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane. Sonicate until the lipid is fully dissolved.[6]

  • Acceptor Solution: Prepare PBS at pH 7.4.

  • Donor Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%). Prepare solutions for high and low permeability controls in the same manner.

3. Assay Procedure:

  • Add 5 µL of the lipid solution to each well of the hydrophobic membrane of the donor plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).

  • Add 300 µL of the acceptor solution to each well of the acceptor plate.

  • Add 150 µL of the donor solution (test compound or controls) to each well of the lipid-coated donor plate.

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. To minimize evaporation, place the assembly in a humidified chamber.

  • After incubation, carefully separate the donor and acceptor plates.

  • Collect samples from both the donor and acceptor wells for analysis.

4. Quantification and Data Analysis:

  • Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - CA/Ceq)) * (VA / (A * t))

    Where:

    • CA is the concentration of the compound in the acceptor well at time t.

    • Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA).

    • CD is the concentration of the compound in the donor well at time t.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Data Presentation

The permeability results for this compound and control compounds should be summarized as shown in Table 2.

CompoundConcentration (µM)Incubation Time (h)Permeability Coefficient (Pe) (x 10⁻⁶ cm/s)Classification
This compound 1018User to input dataUser to classify
High Permeability Control (e.g., Propranolol)1018User to input dataHigh
Low Permeability Control (e.g., Atenolol)1018User to input dataLow

Table 2: PAMPA Permeability Data. Classification can be based on established thresholds (e.g., Pe > 1.5 x 10⁻⁶ cm/s for high permeability).[2]

II. Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human intestinal drug absorption.[4] Caco-2 cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[5][8] This model allows for the assessment of both passive diffusion and active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).[3][4]

Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture (21-25 days) cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture cells to form a differentiated monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity wash_monolayer Wash cell monolayer check_integrity->wash_monolayer prep_solutions Prepare Dosing Solutions (A-B and B-A) add_solutions Add dosing solution to donor compartment and buffer to acceptor prep_solutions->add_solutions wash_monolayer->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect samples from donor and acceptor compartments incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Apparent Permeability Coefficient (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Reference compounds (high and low permeability, and P-gp substrate/inhibitor controls)

  • LC-MS/MS system for analysis

2. Cell Culture:

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Change the medium every 2-3 days.

  • Before the experiment, confirm the integrity of the cell monolayer by measuring the TEER. TEER values should be greater than 200 Ω·cm².

3. Transport Experiment:

  • Preparation: Prepare a dosing solution of this compound in transport buffer (e.g., HBSS at pH 7.4) at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Permeability: a. Gently wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Permeability: a. Wash the Caco-2 monolayers. b. Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for A-B transport.

  • To investigate the involvement of efflux transporters like P-gp, the B-A permeability assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[4]

4. Quantification and Data Analysis:

  • Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • Calculate the efflux ratio (ER) to assess active efflux:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is generally considered indicative of active efflux.[4]

Data Presentation

The Caco-2 permeability data should be summarized as shown in Table 3.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Classification
This compound User to input dataUser to input dataUser to calculateUser to classify
High Permeability Control (e.g., Propranolol)User to input dataUser to input dataUser to calculateHigh
Low Permeability Control (e.g., Atenolol)User to input dataUser to input dataUser to calculateLow
P-gp Substrate Control (e.g., Digoxin)User to input dataUser to input dataUser to calculateEfflux Substrate

Table 3: Caco-2 Permeability Data. Classification of permeability can be based on established ranges (e.g., Papp (A-B) < 1 x 10⁻⁶ cm/s is low, > 10 x 10⁻⁶ cm/s is high).

Conclusion

The PAMPA and Caco-2 permeability assays are powerful in vitro tools for characterizing the permeability of this compound. By providing data on both passive diffusion and active transport, these assays enable a comprehensive assessment of a compound's potential for oral absorption and CNS penetration. The detailed protocols and data presentation formats provided herein offer a robust framework for conducting and interpreting these critical studies in the drug development pipeline.

References

Development of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of therapeutics based on the 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one scaffold. It includes detailed synthetic protocols, methodologies for key biological assays, and a summary of the therapeutic potential of this class of compounds in oncology and neuroscience.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Derivatives have shown significant promise as anxiolytics, acting on the central nervous system, and as potent anticancer agents targeting various signaling pathways. This document outlines the key procedures for the synthesis and evaluation of these compounds.

I. Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. A common and effective approach involves the condensation of an o-phenylenediamine with a suitable three-carbon synthon.

Protocol 1: General Synthesis via Condensation of o-Phenylenediamine and a β-Keto Ester

This protocol describes a widely used method for the synthesis of 1,5-benzodiazepine derivatives.[1][2][3]

Materials:

  • o-Phenylenediamine (or substituted derivatives)

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., H-MCM-22, p-toluenesulfonic acid, or a Lewis acid like ZnCl2)

  • Solvent (e.g., acetonitrile or ethanol)

  • Glacial acetic acid (optional)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the β-keto ester (1.1 equivalents) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of the selected acid catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

II. Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential in two primary areas: as anxiolytic agents and as anticancer therapeutics.

A. Anxiolytic Activity

Certain derivatives of this scaffold exhibit anxiolytic properties, primarily through their interaction with the GABA-A receptor in the central nervous system.

Quantitative Data for Anxiolytic Activity:

Compound IDAnimal ModelTestDose (mg/kg)Key FindingReference
BIF-66MouseElevated Plus Maze1Increased time in open arms[4]
AZH-57MouseElevated Plus Maze1Increased time in open arms[4]
PBDT 13MouseElevated Plus Maze-Anxiolytic effects comparable to diazepam[5]
B. Anticancer Activity

A growing body of evidence supports the potent anticancer activity of this compound derivatives against various cancer cell lines. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity (IC50 Values in µM):

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)HeLa (Cervical)Reference
6m -10.0--[6][7]
(3R,4R)-3b -7.869.18-[8]

III. Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15][16][17]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Rodents (mice or rats)

  • Test compounds

  • Vehicle control (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Allow the animal to explore the maze for 5 minutes, and record its behavior using the video tracking software.

  • Data Collection: Measure the time spent in the open arms and closed arms, the number of entries into each arm, and total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

IV. Signaling Pathways and Mechanisms of Action

Anxiolytic Mechanism: GABA-A Receptor Modulation

The anxiolytic effects of many 1,5-benzodiazepine derivatives are mediated through positive allosteric modulation of the GABA-A receptor. Binding of these compounds to the benzodiazepine site on the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in a calming effect.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine_Site Benzodiazepine Site Chloride_Channel_Open Chloride Channel (Open) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Chloride_ions_in Chloride_ions_in->Chloride_Channel_Open Chloride_ions_out Chloride_ions_out->Chloride_Channel_Open Influx Therapeutic 1,5-Benzodiazepin-2-one Therapeutic Therapeutic->Benzodiazepine_Site Binds

Caption: GABA-A Receptor Signaling Pathway.

Anticancer Mechanisms

This compound derivatives exert their anticancer effects through the modulation of several key signaling pathways.

Some derivatives have been shown to inhibit the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in some cancers. Inhibition of HER2 blocks downstream signaling pathways like PI3K/Akt and MAPK, which are critical for cell proliferation and survival.

HER2_Signaling_Pathway Therapeutic 1,5-Benzodiazepin-2-one Therapeutic HER2 HER2 Receptor Therapeutic->HER2 Inhibits PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation HDAC1_Signaling_Pathway Therapeutic 1,5-Benzodiazepin-2-one Therapeutic HDAC1 HDAC1 Therapeutic->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Start Starting Materials (o-phenylenediamine, β-keto ester) Reaction Condensation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library MTT_Assay MTT Assay Library->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds Anxiolytic_Testing_Workflow cluster_preclinical Preclinical In Vivo Testing Lead_Compound Lead Compound Drug_Admin Compound Administration (i.p.) Lead_Compound->Drug_Admin Animal_Model Rodent Model (Mice/Rats) Animal_Model->Drug_Admin EPM_Test Elevated Plus Maze Test Drug_Admin->EPM_Test Behavioral_Analysis Behavioral Data Analysis EPM_Test->Behavioral_Analysis Anxiolytic_Effect Anxiolytic Effect Confirmed Behavioral_Analysis->Anxiolytic_Effect

References

Application of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its derivatives in preclinical models of neurodegenerative diseases. The focus is on the demonstrated applications in Parkinson's disease models and potential, though less explored, avenues for Alzheimer's disease. Currently, there is a lack of specific research on the application of this compound in Huntington's disease models.

Parkinson's Disease (PD)

Derivatives of 1,5-benzodiazepin-2-one have shown significant promise as neuroprotective agents in in vitro models of Parkinson's disease. These compounds have been demonstrated to mitigate oxidative stress and mitochondrial dysfunction, key pathological features of PD.

A notable study synthesized a series of 1,5-benzodiazepin-2(3H)-ones and evaluated their efficacy in neuronal cell lines exposed to neurotoxins that mimic Parkinson's disease pathology. Specifically, compounds such as 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (Compound 18 in the study) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (Compound 20) exhibited potent neuroprotective effects against insults from hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), and 1-methyl-4-phenylpyridinium (MPP+) in human neuroblastoma SH-SY5Y cells.[1][2]

The protective mechanisms of these compounds involve a significant reduction in intracellular Reactive Oxygen Species (ROS) and superoxide levels, improvement of the mitochondrial membrane potential (ΔΨm), reduction of lipid peroxidation, and decreased apoptosis and caspase-3 levels.[1][2]

Quantitative Data Summary
CompoundNeurotoxinCell LineOutcome MeasureResultReference
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂, 6-OHDA, MPP+SH-SY5YNeuroprotectionShowed significant neuroprotective activity[1][2]
4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂, 6-OHDA, MPP+SH-SY5YNeuroprotectionDemonstrated good neuroprotection[1][2]
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂SH-SY5YROS & Superoxide LevelsSignificant reduction[1][2]
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂SH-SY5YMitochondrial Membrane PotentialSubstantial recovery[1][2]
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂SH-SY5YLipid Peroxidation (MDA levels)Better reduction than curcumin[1][2]
4-phenyl-1H-1,5-benzodiazepin-2(3H)-oneH₂O₂SH-SY5YApoptosis & Caspase-3 LevelsReduction observed[1][2]
Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing SH-SY5Y cells to prepare them for neurotoxicity and neuroprotection assays.[3][4][5][6][7]

  • Materials:

    • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • Incubator at 37°C with 5% CO₂

  • Procedure:

    • Maintain SH-SY5Y cells in T-75 flasks with complete growth medium.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.

    • Aspirate the medium and wash the cells with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates for experiments.

Protocol 2: Induction of Neurotoxicity and Assessment of Neuroprotection

This protocol describes the induction of a Parkinson's-like neurotoxic state in SH-SY5Y cells using 6-OHDA or MPP+ and the evaluation of the protective effects of 1,5-benzodiazepin-2-one derivatives.[1][2][8]

  • Materials:

    • Cultured SH-SY5Y cells seeded in 96-well plates (for viability assays) or larger plates for other assays.

    • 1,5-benzodiazepin-2-one derivative stock solution (dissolved in DMSO).

    • 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) stock solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed SH-SY5Y cells in appropriate culture plates and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the 1,5-benzodiazepin-2-one derivative for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding 6-OHDA or MPP+ to the culture medium and incubate for 24-48 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Intracellular ROS and Mitochondrial Membrane Potential (ΔΨm)

This protocol details the assessment of oxidative stress and mitochondrial health.[1][2][9][10][11][12]

  • Materials:

    • SH-SY5Y cells treated as described in Protocol 2.

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS measurement.

    • Rhodamine 123 or JC-1 for ΔΨm measurement.

    • Fluorescence microscope or plate reader.

  • Procedure for ROS Measurement:

    • After treatment, incubate the cells with DCFH-DA solution for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Procedure for ΔΨm Measurement:

    • After treatment, incubate the cells with Rhodamine 123 or JC-1 solution.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity according to the specific dye's instructions. For JC-1, measure both green (~530 nm) and red (~590 nm) fluorescence to determine the ratio, which indicates mitochondrial polarization.

Protocol 4: Assessment of Apoptosis and Lipid Peroxidation

This protocol outlines methods to evaluate programmed cell death and cell membrane damage.[1][2][13][14][15][16]

  • Materials:

    • SH-SY5Y cells treated as described in Protocol 2.

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Malondialdehyde (MDA) assay kit for lipid peroxidation.

    • Flow cytometer or fluorescence microscope.

  • Procedure for Apoptosis (Annexin V/PI Staining):

    • Harvest the treated cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Procedure for Lipid Peroxidation (MDA Assay):

    • Lyse the treated cells and collect the supernatant.

    • Perform the MDA assay according to the manufacturer's instructions, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

    • Measure the absorbance at the appropriate wavelength (usually ~532 nm).

Visualizations

G cluster_workflow Experimental Workflow for Neuroprotection Assay SH-SY5Y Culture SH-SY5Y Culture Pre-treatment Pre-treatment SH-SY5Y Culture->Pre-treatment 24h Adhesion Neurotoxin Induction Neurotoxin Induction Pre-treatment->Neurotoxin Induction e.g., 2h with Compound Endpoint Analysis Endpoint Analysis Neurotoxin Induction->Endpoint Analysis 24-48h Incubation

Experimental workflow for assessing neuroprotection.

G Neurotoxins (6-OHDA, MPP+) Neurotoxins (6-OHDA, MPP+) Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxins (6-OHDA, MPP+)->Mitochondrial Dysfunction Increased ROS Increased ROS Mitochondrial Dysfunction->Increased ROS Neuronal Cell Death Neuronal Cell Death Increased ROS->Neuronal Cell Death 1,5-Benzodiazepin-2-one derivative 1,5-Benzodiazepin-2-one derivative 1,5-Benzodiazepin-2-one derivative->Mitochondrial Dysfunction Improves ΔΨm 1,5-Benzodiazepin-2-one derivative->Increased ROS Reduces

Signaling pathway of neuroprotection in PD models.

Alzheimer's Disease (AD)

The direct application of this compound in Alzheimer's disease models is not well-documented. Research on benzodiazepines in AD is often focused on the controversial association between their long-term use and an increased risk of dementia.[17][18][19][20]

However, some studies suggest potential neuroprotective avenues for certain benzodiazepines that warrant further investigation with compounds like 1,5-benzodiazepin-2-one derivatives. For instance, low, non-sedative doses of diazepam (a 1,4-benzodiazepine) have been shown to be neuroprotective in a streptozocin-induced rat model of AD.[17] The protective effects were attributed to the enhancement of spatial learning and memory, prevention of neuroinflammation, and preservation of synaptic plasticity.[17] Furthermore, some reviews propose that benzodiazepines may have a protective role by reducing tau phosphorylation and neuroinflammation.[18][19][20]

Potential Research Directions and Protocols

Given the antioxidant and anti-inflammatory properties observed in the context of PD models, it is plausible that 1,5-benzodiazepin-2-one derivatives could be beneficial in AD models. Researchers could adapt the protocols from PD studies to investigate these compounds in AD-relevant cell and animal models.

Protocol 5: In Vitro Aβ Toxicity Model

  • Cell Lines: SH-SY5Y cells or primary cortical neurons.

  • Toxin: Aggregated amyloid-beta (Aβ) 1-42 peptides.

  • Treatment: Pre-treat cells with 1,5-benzodiazepin-2-one derivatives before exposing them to Aβ oligomers.

  • Endpoints:

    • Cell viability (MTT assay).

    • Measurement of intracellular ROS.

    • Assessment of mitochondrial membrane potential.

    • Analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.

    • Western blot analysis for phosphorylated tau protein.

Protocol 6: In Vivo Streptozocin (STZ)-Induced AD Model

  • Animal Model: Rats or mice with intracerebroventricular (ICV) injection of STZ to induce an AD-like pathology.

  • Treatment: Administer 1,5-benzodiazepin-2-one derivatives systemically (e.g., intraperitoneally) at various doses.

  • Behavioral Tests: Morris water maze or Y-maze to assess learning and memory.

  • Biochemical and Histological Analysis:

    • Measure levels of Aβ and phosphorylated tau in the hippocampus and cortex.

    • Assess markers of neuroinflammation (e.g., GFAP, Iba1) and synaptic plasticity (e.g., synaptophysin).

Visualization

G Aβ Aggregation & Tau Hyperphosphorylation Aβ Aggregation & Tau Hyperphosphorylation Neuroinflammation Neuroinflammation Aβ Aggregation & Tau Hyperphosphorylation->Neuroinflammation Oxidative Stress Oxidative Stress Aβ Aggregation & Tau Hyperphosphorylation->Oxidative Stress Synaptic Dysfunction & Neuronal Loss Synaptic Dysfunction & Neuronal Loss Neuroinflammation->Synaptic Dysfunction & Neuronal Loss Oxidative Stress->Synaptic Dysfunction & Neuronal Loss Potential 1,5-Benzodiazepine Intervention Potential 1,5-Benzodiazepine Intervention Potential 1,5-Benzodiazepine Intervention->Aβ Aggregation & Tau Hyperphosphorylation Modulate? Potential 1,5-Benzodiazepine Intervention->Neuroinflammation Reduce? Potential 1,5-Benzodiazepine Intervention->Oxidative Stress Reduce?

Potential intervention points in AD pathology.

Huntington's Disease (HD)

Currently, there is a significant lack of research on the specific application of this compound or its derivatives as therapeutic agents in models of Huntington's disease. Existing literature on pharmacological interventions for HD primarily discusses the symptomatic use of various psychotropic drugs, including the broader class of benzodiazepines, for managing symptoms like chorea and anxiety.[21]

Research into novel therapeutic strategies for HD is focused on mechanisms such as inhibiting the aggregation of the mutant huntingtin protein. For example, studies have identified other heterocyclic compounds like benzothiazole derivatives as potential inhibitors of huntingtin aggregation.[22]

Given the absence of direct evidence, the application of this compound in HD models remains a speculative area for future research. Investigations could explore whether the neuroprotective properties observed in PD models translate to the context of mutant huntingtin-induced toxicity.

References

Crystallization Methods for 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, a class of compounds with significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[1] The successful crystallization of these derivatives is a critical step for their structural elucidation by X-ray diffraction, purification, and for obtaining the desired solid-state properties for pharmaceutical development.

Introduction to Crystallization of 1,5-Benzodiazepin-2-one Derivatives

The crystallization of this compound derivatives can be achieved through several methods, with the choice of technique and solvent system being paramount for obtaining high-quality single crystals. The key to successful crystallization lies in achieving a state of supersaturation, from which the compound precipitates in an ordered crystalline lattice. The rate at which supersaturation is achieved significantly impacts crystal quality; slower processes generally yield larger and more well-defined crystals. Common methods employed for these derivatives include slow evaporation, slow cooling, and vapor diffusion.

The molecular structure of the specific derivative plays a crucial role in its crystallization behavior. For instance, the presence of hydrogen bond donors and acceptors can influence the crystal packing and the resulting melting point and glass transition temperature. A comparative study on benzodiazepine derivatives has shown that derivatives capable of forming N-H···O hydrogen bonds exhibit significantly higher melting points (by 70-80 K) and glass transition temperatures (by 30-40 K) compared to those without this capability.[2][3][4][5][6][7][8]

Comparative Data on Crystallization Parameters

The following table summarizes key thermal properties of different benzodiazepine derivatives, which are critical parameters to consider when designing a crystallization experiment. These properties influence the choice of crystallization temperature and solvent.

DerivativeMelting Point (Tm)Glass Transition Temp. (Tg)Crystallization KineticsKey Structural FeatureReference
Diazepam404.1 K~290 KNo tendency to recrystallizeNo N-H for H-bonding[2][3][4][5][6][8]
Nordazepam487.0 K~330 KSlower growth kineticsN-H group present for H-bonding[2][4][5][6][8]
Tetrazepam415.6 K~295 KCrystallizes from supercooled liquidNo N-H for H-bonding[2][4][5][6][7][8]

Experimental Protocols

This section provides detailed protocols for the most common and effective crystallization methods for this compound derivatives.

Slow Evaporation Method

This is often the simplest method to set up. A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Common solvents for 1,5-benzodiazepin-2-one derivatives include ethanol, acetone, dichloromethane, ethyl acetate, and toluene.[9] A mixture of solvents, such as hexane/ethyl acetate, can also be effective.

  • Preparation of Saturated Solution: Dissolve the purified derivative in a minimal amount of the chosen solvent at room temperature to create a nearly saturated solution. Gentle warming can be used to increase solubility, but the solution should be cooled to room temperature before proceeding.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to slow down the rate of evaporation. The rate can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Crystal growth can take from several hours to several days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a desiccator.

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Crystal Harvesting dissolve Dissolve Derivative in Solvent filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate incubate Incubate evaporate->incubate harvest Harvest Crystals incubate->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry

Fig. 1: Workflow for Slow Evaporation Crystallization.
Slow Cooling Method

This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound's solubility is significantly higher at elevated temperatures than at room temperature or below. Ethanol is a commonly used solvent for this method.

  • Preparation of Saturated Solution: Add the derivative to the chosen solvent in a flask equipped with a reflux condenser. Heat the mixture with stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To further control the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water). For even slower cooling, a programmable heating/cooling block can be used.

  • Incubation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Harvesting: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

slow_cooling cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Crystal Harvesting dissolve Dissolve Derivative in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool refrigerate Incubate at Low Temp cool->refrigerate harvest Harvest Crystals refrigerate->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry vapor_diffusion cluster_setup Experimental Setup cluster_diffusion Vapor Diffusion cluster_cryst Crystallization & Harvesting reservoir Prepare Anti-solvent Reservoir seal Seal the System reservoir->seal drop Prepare Derivative Solution Drop drop->seal diffuse Anti-solvent Vapor Diffuses into Drop seal->diffuse nucleate Nucleation and Crystal Growth diffuse->nucleate harvest Harvest Crystals nucleate->harvest

References

Troubleshooting & Optimization

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but I see a precipitate as soon as I add it to my aqueous assay buffer. What is happening?

A: This phenomenon is commonly referred to as "crashing out" and occurs due to the poor aqueous solubility of the compound.[1] Many organic molecules, including benzodiazepine derivatives, are highly soluble in organic solvents like DMSO but precipitate when diluted into a water-based medium where their solubility limit is exceeded.[1][2] The abrupt change in solvent polarity causes the compound to rapidly fall out of solution.[1]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[1] While some cell lines may tolerate higher concentrations, exceeding 1% increases the risk of compound precipitation and can introduce solvent-induced artifacts or direct toxicity, confounding your experimental results.[1][3] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.[1]

Q3: How can I increase the aqueous solubility of my compound without introducing assay interference?

A: Several strategies can be employed, often in a stepwise manner. The primary methods include using co-solvents, adjusting pH, or employing solubilizing excipients like cyclodextrins and surfactants.[4] It is crucial to test each new excipient in a vehicle control experiment to ensure it does not interfere with the assay readout.[3]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my screening assay?

A:

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It often represents a supersaturated state and is the measurement most relevant to high-throughput screening (HTS) where compounds are not given long incubation times to equilibrate.[5]

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more accurate but time-consuming measurement.[5]

For most initial biological assays, kinetic solubility is the more practical consideration.

Q5: Can repeated freeze-thaw cycles of my DMSO stock plates affect my compound's solubility?

A: Yes. Freeze-thaw cycles can enhance compound precipitation.[6] DMSO is hygroscopic and can absorb water from the atmosphere, which reduces the compound's solubility in the stock solution over time.[6] This can lead to the formation of micro-precipitates in the stock plate, resulting in inaccurate concentrations being dispensed into the assay plates.[6][7]

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer

This is the most common solubility issue. Follow this workflow to diagnose and solve the problem.

G start Precipitation Observed in Assay Well check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Prepare more concentrated stock to lower DMSO volume. Re-test. check_dmso->reduce_dmso Yes check_conc Is compound concentration exceeding its kinetic solubility limit? check_dmso->check_conc No end_good Problem Resolved reduce_dmso->end_good reduce_conc Perform serial dilution to find Max Soluble Concentration. Adjust assay concentration. check_conc->reduce_conc Yes solubilize Implement Advanced Solubilization Strategy (see Issue 2) check_conc->solubilize No reduce_conc->end_good end_bad Issue Persists solubilize->end_bad

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Guide:

  • Verify Final Solvent Concentration: Calculate the final percentage of your organic solvent (e.g., DMSO) in the assay well. If it is above 1%, your primary goal should be to reduce it.[3] Prepare a more concentrated stock solution so you can add a smaller volume to your assay.

  • Determine Maximum Soluble Concentration: If precipitation still occurs with ≤1% DMSO, your compound's concentration likely exceeds its aqueous solubility limit. Perform a simple kinetic solubility test (see Experimental Protocols) to find the maximum concentration that remains in solution under your specific assay conditions.

  • Explore Solubilization Strategies: If the required assay concentration is higher than the compound's intrinsic aqueous solubility, you must employ advanced solubilization techniques.

Issue 2: Selecting the Right Solubilization Strategy

If reducing solvent and compound concentration is not feasible, a systematic approach to enhancing solubility is required.

Caption: Decision tree for selecting a solubilization strategy.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical solubility data for a derivative of this compound, illustrating the potential impact of different solubilization methods.

Condition Vehicle Max Kinetic Solubility (µM) Notes
10.5% DMSO in PBS, pH 7.42Baseline aqueous solubility is very low.
20.5% DMSO, 2% Ethanol in PBS, pH 7.48Co-solvent provides a modest increase.
30.5% DMSO in PBS, pH 5.015For a weakly basic compound, lower pH increases solubility.[5]
40.5% DMSO, 1% Tween-80 in PBS, pH 7.445Surfactant micelles encapsulate the compound.[3][4]
50.5% DMSO, 2% HP-β-CD in PBS, pH 7.4>100Cyclodextrin inclusion complexes are highly effective.[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol determines the concentration at which the compound begins to precipitate in your assay buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Dilution into Buffer: Rapidly add a small, fixed volume of each DMSO concentration to a larger, fixed volume of your final assay buffer in a new 96-well plate. Ensure the final DMSO concentration is constant (e.g., 1%).

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).[5]

  • Analysis: The concentration at which the signal significantly rises above the background is the kinetic solubility limit.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a compound solution using a cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer.

  • Add Compound: Add the solid (weighed) or a concentrated DMSO stock of your this compound derivative to the HP-β-CD solution.

  • Equilibrate: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[3]

  • Centrifuge: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound.[3]

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.[3]

  • Quantify: Determine the final concentration of the solubilized compound analytically using a method like HPLC-UV.[3]

Visualizing Solubilization Mechanisms

The diagram below illustrates how surfactants form micelles to solubilize a hydrophobic compound in an aqueous environment.

G cluster_micelle Micelle cluster_surfactant Surfactant Monomer s1 s2 s3 s4 s5 s6 s7 s8 compound Drug head Hydrophilic Head tail Hydrophobic Tail head->tail label_text Aqueous Environment (Buffer)

Caption: Micellar solubilization of a hydrophobic compound.

References

Technical Support Center: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the condensation reaction between o-phenylenediamine (OPDA) and a β-ketoester, typically ethyl acetoacetate. This reaction is usually catalyzed by an acid and involves the formation of a seven-membered diazepine ring with a lactam functionality.

Q2: What are the critical parameters that influence the success of this synthesis?

A2: The key factors that significantly impact the yield and purity of the final product include the choice of catalyst, the solvent system, the reaction temperature, and the reaction time. Optimization of these parameters is crucial to minimize side reactions and maximize the desired product formation.

Q3: What are the potential side products that can form during the synthesis?

A3: A common side product is the formation of benzimidazole derivatives. For instance, under certain acidic conditions, the reaction between o-phenylenediamine and ethyl acetoacetate can lead to the formation of benzimidazol-2-acetone instead of the desired benzodiazepine.[1] The formation of this five-membered ring is often a competing reaction pathway.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Low conversion of starting materials (o-phenylenediamine and ethyl acetoacetate) as observed by TLC.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Inappropriate Catalyst: The choice and amount of catalyst are critical. While various acid catalysts can be employed, their effectiveness varies.

    • Solution: Experiment with different acid catalysts such as p-toluenesulfonic acid (p-TSA), solid acid catalysts like zeolites (e.g., H-MCM-22), or Lewis acids. The optimal catalyst loading should also be determined empirically.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.

    • Solution: Optimize the reaction temperature. While some protocols suggest room temperature, others may require heating. Monitor the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the best balance between reaction rate and selectivity.

  • Incorrect Solvent: The solvent can influence the solubility of reactants and the reaction pathway.

    • Solution: Test a range of solvents. Acetonitrile and ethanol are commonly used. In some cases, solvent-free conditions have been reported to be effective.[2]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • Difficulty in purifying the product by recrystallization or column chromatography.

Possible Causes and Solutions:

  • Formation of Benzimidazole Side Products: As mentioned in the FAQs, the formation of benzimidazol-2-acetone is a common side reaction.[1]

    • Solution: Adjusting the reaction conditions can favor the formation of the seven-membered ring. Milder reaction conditions and careful selection of the catalyst can help minimize the formation of the benzimidazole byproduct.

  • Decomposition of Starting Materials or Product: Harsh reaction conditions, particularly strong acids or high temperatures, can lead to the degradation of the reactants or the desired product.

    • Solution: Employ milder reaction conditions. Use a less corrosive catalyst and avoid excessive heating. Ensure the reaction is not run for an unnecessarily long time after completion.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting material or intermediates.

    • Solution: Use anhydrous solvents and reagents to minimize hydrolysis.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 1,5-Benzodiazepine Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22AcetonitrileRoom Temp.187[3]
SiO2-Al2O3Ethanol80193[4]
Anhydrous SnCl2Solvent-free80-850.67-1Moderate to Good[2]
p-TSADichloromethaneWater bath (60)0.5High

Note: Yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Addition of β-Ketoester: To this solution, add ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Introduce the chosen acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) for the required duration. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the catalyst if necessary. The work-up procedure may vary depending on the solvent and catalyst used. Often, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (o-phenylenediamine, ethyl acetoacetate) Mix 3. Mix Reactants and Solvent Reactants->Mix Solvent 2. Choose Solvent (e.g., Ethanol) Solvent->Mix Add_Catalyst 4. Add Catalyst (e.g., p-TSA) Mix->Add_Catalyst React 5. Heat/Stir (Monitor by TLC) Add_Catalyst->React Workup 6. Quench/Neutralize & Remove Solvent React->Workup Purify 7. Purify Product (Recrystallization or Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues Start Low Yield or Impure Product Check_Catalyst Optimize Catalyst (Type & Loading) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Time Adjust Reaction Time Start->Check_Time Check_Solvent Screen Solvents Start->Check_Solvent Side_Products Minimize Side Products (Milder Conditions) Start->Side_Products Decomposition Avoid Harsh Conditions Start->Decomposition Purification Optimize Purification (Recrystallization/Chromatography) Start->Purification

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: In Vitro Stability and Degradation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The information is designed to address common challenges encountered during in vitro stability and degradation studies.

Disclaimer: Specific quantitative stability data and established degradation pathways for this compound are limited in publicly available scientific literature. The guidance provided here is based on established principles of pharmaceutical stability testing and data from closely related benzodiazepine analogues. Researchers should always perform compound-specific validation for their experimental conditions and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound in vitro?

A1: Based on the structure, which contains an amide bond within a seven-membered ring, the primary expected degradation pathways under in vitro stress conditions are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond in the diazepine ring is susceptible to cleavage under both acidic and basic conditions, which would lead to ring-opening.[1][2][3][4]

  • Oxidation: The benzene ring and the saturated carbon atoms in the diazepine ring are potential sites for oxidation, likely forming hydroxylated derivatives.[5][6]

  • Photolysis: Exposure to UV light can induce degradation, potentially through radical mechanisms or photo-oxidation, leading to various degradation products.[5][6]

Q2: I am observing rapid degradation of my compound in aqueous solution at neutral pH. What could be the cause?

A2: While many benzodiazepines are relatively stable at neutral pH, some can undergo hydrolysis, especially with prolonged incubation at elevated temperatures.[4] Consider the following:

  • Buffer components: Certain buffer species can catalyze hydrolysis.

  • Temperature: Ensure your solutions are stored at appropriate temperatures (e.g., 2-8°C for short-term storage) to minimize degradation.[7]

  • Purity of the compound: Impurities from the synthesis could catalyze degradation.

Q3: What are the typical stress conditions used in forced degradation studies for benzodiazepines?

A3: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods. Typical conditions are summarized in the table below. The extent of degradation should ideally be between 5-20%.

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C
Oxidation 3% to 30% H₂O₂Room temperature
Thermal Degradation Dry Heat60°C to 80°C
Photostability UV and Visible LightICH Q1B guidelines

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[8][9][10][11][12] This involves developing a method that can separate the parent compound from all its degradation products. A photodiode array (PDA) detector is often used to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which aids in structure elucidation.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Sub-optimal mobile phase pH or composition.

  • Troubleshooting Steps:

    • Adjust the pH of the aqueous component of the mobile phase. For amine-containing compounds, a slightly acidic pH (e.g., 3-5) often improves peak shape.

    • Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice versa).

    • Consider a different stationary phase (e.g., a C8 column instead of a C18).[9]

Issue 2: Mass Balance Issues in Forced Degradation Studies
  • Possible Cause: Formation of non-UV active degradation products, volatile degradants, or products that are not eluted from the HPLC column.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • Analyze the headspace of the sample vial by Gas Chromatography (GC) to check for volatile degradants.

    • Modify the HPLC gradient to include a stronger solvent wash at the end to elute any strongly retained compounds.

Issue 3: Inconsistent Results in In Vitro Metabolism Studies
  • Possible Cause: Variability in the activity of liver microsomes or other enzyme preparations.

  • Troubleshooting Steps:

    • Ensure proper storage and handling of enzyme preparations to maintain their activity.

    • Include positive and negative controls in each experiment to monitor enzyme activity and background degradation.

    • Optimize incubation time and protein concentration to ensure initial rate conditions.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) and solid compound to UV and visible light according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis. Dilute samples as necessary.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point and should be optimized for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: PDA detector at a suitable wavelength (e.g., 230 nm).[8]

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute to 100 µg/mL photo Photolysis (UV/Vis Light) stock->photo Dilute to 100 µg/mL hplc Stability-Indicating HPLC-PDA acid->hplc Time points base->hplc Time points oxidation->hplc Time points photo->hplc Time points lcms LC-MS for Identification hplc->lcms Peak Identification

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one hydrolysis_product Ring-Opened Product (e.g., Amino acid derivative) parent->hydrolysis_product Amide Cleavage oxidation_product Hydroxylated Derivatives parent->oxidation_product Hydroxylation photo_product Various Photoproducts parent->photo_product Radical Reactions

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Troubleshooting Crystallization Issues

Successful crystallization requires a delicate balance of solubility, temperature, and nucleation. Below is a comprehensive guide to address common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is too dilute: The concentration of the compound is below the supersaturation point. - Inappropriate solvent: The compound is too soluble in the chosen solvent at all temperatures. - Inhibition of nucleation: The solution lacks sites for crystal growth to begin.- Concentrate the solution: Gently evaporate some of the solvent to increase the compound's concentration.[1] - Solvent screening: Experiment with different solvents or solvent mixtures. Good solvents for related benzodiazepines include ethanol, methanol, acetone, and ethyl acetate.[2][3] Consider using a solvent pair, where the compound is soluble in one and insoluble in the other.[4] - Induce nucleation: Scratch the inside of the flask with a glass rod below the solvent line. Add a seed crystal of the pure compound. Introduce a rough surface (e.g., a boiling chip).
Oiling Out (Formation of a liquid layer instead of solid crystals) - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. - Solution is too concentrated: The compound comes out of solution at a temperature above its melting point. - Cooling rate is too fast: Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.- Purify the crude material: Consider purification by column chromatography before crystallization. - Dilute the solution: Add a small amount of the hot solvent to the oiled-out mixture and re-heat until a clear solution is formed. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to further reduce the cooling rate.
Formation of Amorphous Solid or Fine Powder - Supersaturation is too high: The compound precipitates rapidly out of solution. - Rapid cooling: Similar to oiling out, fast cooling can lead to disordered solid formation.- Reduce the concentration: Use a slightly larger volume of solvent to dissolve the compound initially. - Controlled cooling: Allow the solution to cool undisturbed at room temperature. Avoid agitating the flask during crystal formation.
Poor Crystal Quality (Small, needle-like, or clumped crystals) - Fast nucleation and growth: Too many nucleation sites lead to the formation of many small crystals. - Agitation during crystallization: Disturbing the solution can disrupt crystal growth.- Optimize solvent system: A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal. - Minimize disturbances: Allow the crystallization to proceed in an undisturbed environment.
Low Yield - Compound is too soluble in the mother liquor: A significant amount of the product remains dissolved after cooling. - Incomplete precipitation: The solution was not cooled sufficiently to maximize crystal formation. - Loss during transfers: Material is lost during filtration and washing steps.- Cool the solution thoroughly: Ensure the flask is adequately chilled in an ice bath for a sufficient amount of time. - Minimize washing volume: Wash the collected crystals with a minimal amount of ice-cold solvent. - Recover from mother liquor: Concentrate the filtrate and attempt a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

Q2: My compound is a persistent oil. How can I get it to crystallize?

A2: Oiling out is a common problem. First, ensure your starting material is as pure as possible. If column chromatography is not an option, you can try dissolving the oil in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.

Q3: How can I improve the size and quality of my crystals?

A3: Slower cooling rates generally lead to larger and purer crystals. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Using a slightly more dilute solution can also promote slower crystal growth.

Q4: What is the expected melting point of this compound?

A4: The melting point for this compound is not consistently reported across chemical suppliers. One source indicates a melting point of 143-147 °C. However, it is crucial to determine the melting point of your purified material as a measure of purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot and show significantly lower solubility upon cooling.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent-Pair Recrystallization (General Procedure)

This method is useful if a suitable single solvent cannot be identified. A common pair for similar compounds could be ethanol/water or acetone/hexane.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow Crystallization Troubleshooting Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oil_out Oiling Out observe->oil_out Problem powder Amorphous Powder observe->powder Problem concentrate Concentrate Solution no_crystals->concentrate Solution seed Add Seed Crystal / Scratch Flask no_crystals->seed Solution reheat_dilute Reheat and Add More Solvent oil_out->reheat_dilute Solution purify Further Purify Crude Material oil_out->purify Alternative powder->reheat_dilute Solution concentrate->cool seed->cool slow_cool Cool Even Slower reheat_dilute->slow_cool slow_cool->observe purify->dissolve

Caption: A flowchart for troubleshooting common crystallization issues.

References

Technical Support Center: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from o-phenylenediamine and an acrylic acid derivative (e.g., ethyl acrylate) but am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in this synthesis can be attributed to several factors, ranging from reaction conditions to the stability of intermediates. Below are common causes and troubleshooting steps:

  • Incomplete Michael Addition: The initial 1,4-conjugate addition of o-phenylenediamine to the acrylic acid derivative may be inefficient.

    • Solution: Consider using a catalyst to facilitate the Michael addition. While specific catalysts for this exact reaction are not extensively documented, related syntheses of 1,5-benzodiazepines from o-phenylenediamine and ketones have shown improved yields with various catalysts.[1][2] Experiment with mild Lewis acids or base catalysts.

  • Inefficient Cyclization: The intramolecular cyclization of the N-(2-aminophenyl)-β-alanine intermediate is a critical step. High temperatures without a catalyst can lead to side reactions.

    • Solution: The use of a suitable catalyst can promote efficient cyclization. For similar cyclizations in benzodiazepine synthesis, catalysts like heteropolyacids, stannous chloride, and various metal triflates have been effective.[3][4] Solvent choice is also crucial; polar aprotic solvents like DMF or DMSO can facilitate this step.

  • Side Reactions: o-Phenylenediamine is susceptible to oxidation and can participate in side reactions, such as the formation of benzimidazoles, especially in the presence of aldehydes as impurities or byproducts.

    • Solution: Ensure all reactants and solvents are pure and free of aldehyde contaminants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Suboptimal Reaction Temperature and Time: The reaction may require specific temperature and time parameters to proceed efficiently.

    • Solution: Systematically optimize the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by TLC. Extended reaction times at moderate temperatures may be more effective than short times at high temperatures.

Yield_Optimization_Workflow Start Low Yield Observed Check_Reagents Verify Purity of o-Phenylenediamine and Acrylic Acid Derivative Start->Check_Reagents Inert_Atmosphere Run Reaction Under Inert Atmosphere (N2/Ar) Check_Reagents->Inert_Atmosphere Catalyst_Screening Screen Catalysts (e.g., Lewis Acids, Mild Bases) Inert_Atmosphere->Catalyst_Screening Solvent_Optimization Optimize Solvent (e.g., Toluene, Xylene, DMF) Catalyst_Screening->Solvent_Optimization Temp_Time_Study Conduct Temperature and Time Optimization Study Solvent_Optimization->Temp_Time_Study TLC_Monitoring Monitor Reaction Progress by TLC Temp_Time_Study->TLC_Monitoring Workup_Purification Optimized Work-up and Purification Protocol TLC_Monitoring->Workup_Purification End Improved Yield Workup_Purification->End

Caption: Workflow for troubleshooting low product yield.

Problem 2: Product Purity Issues and Presence of Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. How can I identify and minimize these side products and improve the purity?

Answer:

Product impurity is a common challenge in heterocyclic synthesis. The following are likely impurities and strategies for their mitigation and removal:

  • Unreacted Starting Materials: Incomplete conversion will leave o-phenylenediamine and the acrylic acid derivative in the crude product.

    • Solution: Monitor the reaction closely using TLC to ensure the disappearance of starting materials. Adjusting stoichiometry (e.g., a slight excess of the acrylic acid derivative) may drive the reaction to completion.

  • Polymerization of Acrylic Acid Derivative: Acrylates can polymerize under thermal or catalytic conditions.

    • Solution: Introduce the acrylic acid derivative slowly to the reaction mixture. The inclusion of a radical inhibitor, if compatible with the reaction conditions, can also be considered.

  • Formation of Bis-adduct: Both amino groups of o-phenylenediamine can react with the acrylic acid derivative, leading to a bis-alkylated product that cannot cyclize to the desired benzodiazepine.

    • Solution: Use a 1:1 stoichiometry of the reactants. Slow addition of the acrylic acid derivative to the o-phenylenediamine solution can favor the mono-alkylation product.

  • Benzimidazole Formation: If any aldehyde impurities are present, they can react with o-phenylenediamine to form highly stable benzimidazole byproducts.

    • Solution: Use highly pure, aldehyde-free solvents and reagents.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization can significantly improve purity. Ethanol is a commonly used solvent for the recrystallization of related benzodiazepine derivatives.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

Purity_Improvement_Logic Start Impure Product Obtained Analyze_Impurity Analyze Impurities (TLC, NMR, MS) Start->Analyze_Impurity Unreacted_SM Unreacted Starting Materials? Analyze_Impurity->Unreacted_SM Side_Products Side Products Formed? Analyze_Impurity->Side_Products Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Slow Addition - Temperature Control Unreacted_SM->Optimize_Conditions Side_Products->Optimize_Conditions Purification_Strategy Develop Purification Strategy Optimize_Conditions->Purification_Strategy Column_Chromatography Column Chromatography (e.g., Silica, Hexane/EtOAc) Purification_Strategy->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol) Purification_Strategy->Recrystallization Pure_Product High Purity Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Logical flow for identifying and addressing purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and commonly cited conceptual route involves the reaction of o-phenylenediamine with a three-carbon electrophile that can form the lactam ring. This is typically achieved through a two-step, one-pot sequence: a Michael addition of o-phenylenediamine to an acrylic acid derivative (like ethyl acrylate), followed by an intramolecular cyclization with the elimination of ethanol. Another potential route is the condensation of o-phenylenediamine with a β-amino acid ester, such as ethyl 3-aminopropanoate.

Q2: Are there any recommended catalysts for improving the yield of this compound?

A2: While specific data for the unsubstituted title compound is scarce, a wide range of catalysts have been successfully employed for the synthesis of other 1,5-benzodiazepine derivatives, which can serve as a good starting point for optimization. These include:

  • Lewis Acids: Yb(OTf)₃, Sc(OTf)₃, Ga(OTf)₃, InBr₃.[5]

  • Protic Acids: p-Toluenesulfonic acid (p-TSA), acetic acid.[2][5]

  • Solid Acid Catalysts: Montmorillonite K10, zeolites, sulfated zirconia.[5]

  • Other Catalysts: Anhydrous stannous chloride.[3]

The choice of catalyst will depend on the specific reactants and conditions, and screening of several catalyst types is recommended.

Q3: What are the best practices for purifying the final product?

A3: A combination of chromatographic and crystallization techniques is generally the most effective approach.

  • Primary Purification: After the reaction work-up, it is advisable to perform column chromatography on silica gel to separate the target compound from major impurities. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Final Purification: For obtaining a highly pure, crystalline solid, recrystallization is recommended. Based on protocols for similar compounds, ethanol or a mixture of ethyl acetate and a non-polar co-solvent like hexane are good starting points for solvent screening.[3]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Solvent-free, or neat, conditions have been reported to be effective for the synthesis of various 1,5-benzodiazepines from o-phenylenediamine and ketones, often with catalytic amounts of a solid-supported acid.[2][5] This approach is environmentally friendly and can lead to high yields. It is a viable strategy to explore for the synthesis of this compound, likely requiring thermal conditions and a suitable catalyst.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of various 1,5-benzodiazepine derivatives, which can be used as a reference for optimizing the synthesis of the target molecule.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones

CatalystKetoneSolventTemperature (°C)Time (h)Yield (%)Reference
None AcetoneNoneRoom Temp24< 5[3]
Anhydrous SnCl₂ AcetoneNone80-850.5-185-92[3]
p-TSA CyclohexanoneNone80-85290[5]
Yb(OTf)₃ AcetophenoneNoneRoom Temp394[5]
Montmorillonite K10 AcetoneNoneRoom Temp1.592[5]
Heteropolyacid Various AldehydesEthanolReflux1-385-95[6]

Table 2: Experimental Protocol for a Representative 1,5-Benzodiazepin-2-one Synthesis

StepReagent 1Reagent 2SolventConditionsDurationYield (%)Reference
1 o-PhenylenediamineEthyl 3-oxo-3-phenylpropanoateXylene120 °C7 h77Analogous Synthesis

Experimental Protocols

General Protocol for the Synthesis of 1,5-Benzodiazepine Derivatives from o-Phenylenediamine and Ketones with a Catalyst

This protocol is a general guideline based on literature procedures for related compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and the carbonyl compound (e.g., ethyl acrylate, 1.1 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, xylene, or DMF) and the catalyst (e.g., p-TSA, 0.1 eq). For solvent-free conditions, the reactants and catalyst are mixed directly.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol).

Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. The provided protocols are based on literature for analogous compounds and may require optimization for the specific synthesis of this compound.

References

Technical Support Center: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves a two-step, one-pot reaction between o-phenylenediamine and an acrylic acid derivative (e.g., acrylic acid, ethyl acrylate). The reaction proceeds via an initial aza-Michael addition of one amino group of o-phenylenediamine to the acrylic acid derivative, forming an N-(2-aminophenyl)-β-alanine intermediate. This intermediate then undergoes an intramolecular cyclization (lactamization) to yield the desired this compound.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions include:

  • Benzimidazole Formation: Reaction of o-phenylenediamine with the carboxylic acid functionality of acrylic acid or the intermediate can lead to the formation of 2-substituted benzimidazoles.[1][2][3] This is a significant competing reaction pathway.

  • Bis-addition Product: Both amino groups of o-phenylenediamine can undergo a Michael addition with two molecules of the acrylic acid derivative, leading to a diamino acid derivative that may not efficiently cyclize to the desired product.

  • Polymerization: Acrylic acid and its derivatives are prone to polymerization, especially at elevated temperatures, which can reduce the yield of the desired product.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric benzodiazepine structures, although the 1,5-benzodiazepin-2-one is generally favored from this route.

Q3: What reaction conditions are typically employed for this synthesis?

The reaction is often carried out by heating the reactants, either neat or in a high-boiling solvent such as xylene or toluene, to facilitate both the Michael addition and the subsequent intramolecular cyclization. The use of a catalyst is not always necessary, but acidic or basic conditions can influence the reaction rate and selectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Predominance of side reactions (benzimidazole formation, bis-addition).- Incomplete reaction.- Polymerization of the acrylic acid derivative.- Optimize reaction temperature and time. Lower temperatures may favor the Michael addition over benzimidazole formation.- Use a slow, dropwise addition of the acrylic acid derivative to the o-phenylenediamine solution to minimize bis-addition and polymerization.- Consider using a milder cyclization agent or catalyst for the lactamization step.
Presence of a Significant Amount of Benzimidazole Byproduct The reaction conditions (e.g., high temperature, acidic catalyst) favor the direct condensation of the amino groups with the carboxylic acid.[1][2][3]- Employ milder reaction conditions. If heating is required, use the lowest effective temperature.- Protect the carboxylic acid functionality of the acrylic acid derivative (e.g., use an ester like ethyl acrylate) and perform the cyclization under conditions that favor lactam formation over benzimidazole formation.
Formation of a High Molecular Weight, Insoluble Material (Polymer) The acrylic acid derivative has polymerized.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.- Maintain a lower reaction temperature.- Ensure slow addition of the acrylic acid derivative.
Difficulty in Isolating the Pure Product The product is contaminated with starting materials and/or side products with similar polarities.- Utilize column chromatography for purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.- Recrystallization from a suitable solvent can also be employed to purify the final product.

Experimental Protocols

Protocol: Synthesis of this compound from o-Phenylenediamine and Acrylic Acid

Materials:

  • o-Phenylenediamine

  • Acrylic acid

  • Xylene (anhydrous)

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) and a catalytic amount of hydroquinone in anhydrous xylene.

  • Heat the mixture to reflux.

  • Slowly add a solution of acrylic acid (1.1 equivalents) in anhydrous xylene to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford pure this compound.

Visualizing Reaction Pathways

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a common side reaction.

main_reaction OPDA o-Phenylenediamine Intermediate N-(2-aminophenyl)-β-alanine (Intermediate) OPDA->Intermediate Aza-Michael Addition AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate Product 1,3,4,5-Tetrahydro-2H- 1,5-benzodiazepin-2-one Intermediate->Product Intramolecular Cyclization (Lactamization)

Main Reaction Pathway for Synthesis

side_reaction OPDA o-Phenylenediamine SideProduct Benzimidazole Derivative OPDA->SideProduct Condensation CarboxylicAcid Carboxylic Acid (e.g., Acrylic Acid) CarboxylicAcid->SideProduct

Common Side Reaction: Benzimidazole Formation

troubleshooting_workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeTemp Optimize Temperature and Reaction Time CheckYield->OptimizeTemp Yes CheckBenzimidazole Benzimidazole Present? CheckPurity->CheckBenzimidazole Yes End Successful Synthesis CheckPurity->End No OptimizeTemp->CheckYield SlowAddition Use Slow Addition of Acrylic Acid Derivative MilderConditions Use Milder Cyclization Conditions CheckBenzimidazole->MilderConditions Yes CheckPolymer Polymer Present? CheckBenzimidazole->CheckPolymer No UseEster Use Acrylic Acid Ester MilderConditions->UseEster UseEster->CheckYield AddInhibitor Add Polymerization Inhibitor CheckPolymer->AddInhibitor Yes Purify Purify by Chromatography or Recrystallization CheckPolymer->Purify No AddInhibitor->CheckYield Purify->End

Troubleshooting Workflow Logic

References

managing stereoselectivity in 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My stereoselective reaction is resulting in a low enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). What are the first parameters I should investigate?

A1: When encountering poor stereoselectivity, a systematic review of your reaction parameters is critical. Begin by verifying:

  • Catalyst/Reagent Purity: Ensure the chiral catalyst, ligand, or auxiliary is of high purity and has not degraded during storage. For organocatalysts, moisture can be a significant issue.

  • Solvent Quality: Use high-purity, dry solvents. Trace impurities, particularly water or protic solvents in anhydrous reactions, can interfere with the catalyst-substrate complex.

  • Temperature Control: Stereoselective reactions are often highly sensitive to temperature fluctuations. Ensure consistent and accurate temperature control throughout the reaction. A slight deviation can significantly impact selectivity.

  • Reaction Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the equilibrium of catalyst-substrate interactions. Verify that you are operating at the concentration reported in literature protocols.

Q2: I am using a Pd-catalyzed asymmetric hydrogenation to create a chiral center at C4, but the enantioselectivity is poor. What are the common causes?

A2: Low enantioselectivity in Pd-catalyzed asymmetric hydrogenations of 1,5-benzodiazepinone precursors can often be attributed to several factors:

  • Ligand Choice: The choice of chiral phosphine ligand is paramount. Ligands like f-spiroPhos have demonstrated high efficiency for this class of substrates.[1] If you are using a different ligand, it may not be optimal for the specific benzodiazepine core.

  • Hydrogen Pressure: The pressure of H₂ gas can influence the reaction's efficiency and selectivity. The optimal pressure should be confirmed from established protocols, as both insufficient and excessive pressure can be detrimental.

  • Acidic Additive: The presence of an acidic additive, such as hydrochloric acid, has been shown to be crucial for achieving high enantioselectivities in this reaction.[1] It can promote the reaction and enhance the organization of the transition state. Ensure the correct stoichiometry of the additive is used.

  • Substrate Purity: Impurities in the unsaturated benzodiazepine starting material can poison the palladium catalyst, leading to reduced activity and selectivity.

Q3: My Ugi four-component reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A3: The Ugi reaction's stereoselectivity is highly dependent on the source of chirality. To improve the diastereomeric ratio:

  • Position of Chirality: Introduce chirality via the amine or carbonyl component rather than the carboxylic acid or isocyanide. High diastereoselectivities are often observed when chiral information is introduced in the amino component.[2] Conversely, using a chiral carboxylic acid often results in poor stereoselectivity.

  • Use of Cyclic Chiral Imines: Employing a pre-formed chiral cyclic imine in a three-component Ugi-Joullié reaction can lock the conformation and provide significant facial bias, leading to high diastereoselectivity. Good diastereomeric ratios (up to 9:1) have been reported even with 7-membered cyclic imines where the stereocenter is relatively distant from the reacting imine carbon.

  • Solvent and Temperature: While less impactful than the source of chirality, optimizing the solvent and temperature can sometimes offer modest improvements in diastereoselectivity. Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are commonly used.

Q4: I am attempting an organocatalyzed Michael addition to form a precursor, but the reaction is slow and unselective. What should I troubleshoot?

A4: For organocatalytic Michael additions, several factors are key:

  • Catalyst Type: The nature of the organocatalyst is crucial. For activating α,β-unsaturated systems, secondary amine catalysts (e.g., prolinol derivatives) that operate via an iminium ion mechanism are common. For activating the nucleophile, thiourea-based catalysts that act as hydrogen-bond donors are effective.

  • Base Selection: If a base is required to deprotonate the Michael donor, its strength is critical. A base that is too weak will result in a slow reaction due to insufficient enolate formation, while a base that is too strong can lead to side reactions.[3]

  • Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can impede the approach to the catalyst's active site, reducing both reaction rate and stereoselectivity.[3]

  • Acidity of Michael Donor: The pKa of the Michael donor must be appropriate for the reaction conditions. If the donor is not sufficiently acidic, it will not be deprotonated effectively by the chosen base.[3]

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Hydrogenation

This guide addresses issues encountered during the Pd-catalyzed asymmetric hydrogenation of 4-substituted 3H-1,5-benzodiazepin-2(4H)-ones.

Symptom Potential Cause Suggested Action
Low e.e. (<80%) Ineffective Ligand: The chiral ligand is not providing sufficient asymmetric induction for the substrate.Action: Switch to a ligand known to be effective for this transformation, such as (R,R)-f-spiroPhos or a related derivative.[1]
Catalyst Poisoning: Trace impurities (e.g., sulfur compounds, halides) in the substrate or solvent are deactivating the catalyst.Action: Re-purify the substrate by recrystallization or column chromatography. Ensure use of high-purity, degassed solvents.
Incorrect Additive Amount: The stoichiometry of the acidic additive (e.g., HCl) is incorrect, leading to a poorly organized transition state.Action: Carefully re-check and optimize the concentration and equivalents of the acidic additive.
Reaction Stalls / Low Conversion Poor Hydrogen Solubility/Mass Transfer: Insufficient mixing or low H₂ pressure is limiting the reaction rate.Action: Increase the stirring rate to improve gas-liquid mixing. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 80 atm).[4]
Deactivated Catalyst: The Pd catalyst has oxidized or precipitated.Action: Prepare the catalyst solution fresh before use. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen.
Inconsistent Results Batch-to-Batch Variable Water Content: Trace amounts of water in the solvent (e.g., TFE) are affecting catalyst activity and the stereochemical environment.Action: Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves.
Guide 2: Poor Diastereoselectivity in Ugi Reaction

This guide focuses on improving the diastereomeric ratio in the synthesis of benzodiazepine scaffolds via the Ugi four-component condensation.

Symptom Potential Cause Suggested Action
Diastereomeric Ratio ~1:1 Chirality Source: The chiral center is on a component that exerts weak facial control (e.g., carboxylic acid).Action: Redesign the synthesis to incorporate the chiral center on the amine or carbonyl component. Chiral α-amino esters are often effective amine inputs.[2]
Acyclic Components: The flexibility of acyclic starting materials allows for multiple competing transition states of similar energy.Action: If possible, use a chiral cyclic imine as the carbonyl/amine component. The rigid structure provides a stronger directing effect.
Reversal of Selectivity Change in Mechanism/Reactant: Different synthetic methodologies or a significant change in the steric/electronic nature of one component can favor a different transition state.Action: Carefully analyze the components. A bulky isocyanide or a change from an aldehyde to a ketone can alter which face of the intermediate is attacked. Stick to a validated combination of reactants if a specific diastereomer is desired.
Low Yield of Desired Diastereomer Epimerization: The newly formed stereocenter is susceptible to epimerization under the reaction or workup conditions.Action: Perform the reaction at a lower temperature. Use milder (less acidic or basic) conditions during the workup and purification steps.

Quantitative Data

Table 1: Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of 4-Aryl-3H-1,5-benzodiazepin-2(4H)-ones

Data synthesized from literature reports on reactions catalyzed by a Pd/f-spiroPhos complex.[1][5]

EntryR Group (Aryl)SolventAdditiveYield (%)e.e. (%)
1PhenylTFEHCl98>99
24-MethylphenylTFEHCl95>99
34-MethoxyphenylTFEHCl96>99
44-FluorophenylTFEHCl97>99
54-ChlorophenylTFEHCl98>99
64-BromophenylTFEHCl96>99
72-NaphthylTFEHCl9399
82-ThienylTFEHCl7097

General Conditions: Substrate (0.1 mmol), [Pd(allyl)Cl]₂ (1.0 mol%), (R,R)-f-spiroPhos (2.2 mol%), TFE (1.0 mL), H₂ (80 atm), 3 M HCl in MeOH (0.5 equiv), 80 °C, 24 h.

Table 2: Diastereoselective Ugi-Joullié Reaction of Chiral 7-Membered Cyclic Imines

Data adapted from studies on related tetrahydro[f][1][3]benzoxazepines, demonstrating the principle of 1,4-asymmetric induction.

EntryR¹ (on imine)R² (Isocyanide)R³ (Carboxylic Acid)Yield (%)d.r.
1Met-BuAcetic Acid7284:16
2MeCyclohexylAcetic Acid7585:15
3MeBenzylAcetic Acid6884:16
4i-But-BuAcetic Acid7590:10
5i-Bun-Bu3-Bromobenzoic Acid5788:12

General Conditions: Chiral imine (1.0 equiv), isocyanide (1.2 equiv), carboxylic acid (1.2 equiv), MeOH, room temperature, 48 h.

Experimental Protocols

Protocol 1: Enantioselective Asymmetric Hydrogenation

This protocol details the synthesis of chiral 4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Materials:

  • 4-Phenyl-3H-1,5-benzodiazepin-2(4H)-one

  • [Pd(allyl)Cl]₂

  • (R,R)-f-spiroPhos

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • 3 M HCl in Methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, add [Pd(allyl)Cl]₂ (1.0 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial.

  • Add 0.5 mL of anhydrous TFE and stir the mixture at room temperature for 20 minutes to form the catalyst solution.

  • In a separate vial, dissolve the 4-phenyl-3H-1,5-benzodiazepin-2(4H)-one substrate (0.1 mmol) in 0.5 mL of anhydrous TFE.

  • Transfer the substrate solution to the reactor's liner, followed by the catalyst solution.

  • Add the 3 M HCl in methanol solution (0.5 equivalents).

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the reactor to 80 atm with hydrogen.

  • Place the reactor in a preheated oil bath at 80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the chiral product.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Diastereoselective Ugi Four-Component Reaction

This protocol outlines a general procedure for achieving diastereoselectivity using a chiral amine component.

Materials:

  • Aldehyde (e.g., 2-nitrobenzaldehyde)

  • Chiral amine (e.g., (S)-methyl 2-aminopropanoate)

  • Carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv) and the chiral amine (1.0 mmol, 1.0 equiv) to anhydrous methanol (3 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the mixture.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude Ugi adduct can then be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Subsequent steps (e.g., reduction of the nitro group and intramolecular cyclization) would be required to form the final benzodiazepine-2-one ring.

Visualized Workflows and Pathways

Stereoselective_Strategy_Workflow cluster_start Problem Definition cluster_methods Method Selection cluster_troubleshoot Optimization & Troubleshooting Target Define Target Stereoisomer (e.g., (R)- at C4) Method Select Stereoselective Strategy Target->Method AsymHyd Asymmetric Hydrogenation Method->AsymHyd Prochiral Olefin Ugi Diastereoselective Ugi Method->Ugi Convergent Assembly Organo Organocatalysis Method->Organo Precursor Synthesis Result Analyze Stereoselectivity (e.g., HPLC, NMR) AsymHyd->Result Ugi->Result Organo->Result Good High d.r. / e.e.? Result->Good Proceed Proceed to Final Product Good->Proceed  Yes Troubleshoot Troubleshoot Reaction Good->Troubleshoot  No Troubleshoot->Method Re-evaluate Strategy or Optimize Conditions

Caption: Decision workflow for selecting and optimizing a stereoselective synthesis strategy.

Asymmetric_Hydrogenation_Pathway cluster_reactants Reactants cluster_products Products Substrate 3H-1,5-Benzodiazepin- 2(4H)-one (Prochiral) Complex Chiral Catalyst- Substrate Complex Substrate->Complex Catalyst [Pd]-Chiral Ligand (e.g., f-spiroPhos) Catalyst->Complex H2 H₂ (80 atm) Hydride Hydride Addition H2->Hydride Product Chiral Tetrahydro-1,5- benzodiazepin-2-one Complex->Hydride Hydride->Product High e.e.

Caption: Simplified pathway for Pd-catalyzed asymmetric hydrogenation.

Ugi_Diastereoselectivity_Logic Start Start Ugi Reaction Design Choice Where is the Chiral Center? Start->Choice Amine Chiral Amine Component (e.g., α-amino ester) Choice->Amine  Amine/Imine   Acid Chiral Acid Component Choice->Acid  Acid/Isocyanide   Result_Good High Diastereoselectivity (Good Facial Control) Amine->Result_Good Result_Poor Poor Diastereoselectivity (Weak Induction) Acid->Result_Poor

Caption: Logic diagram for achieving high diastereoselectivity in Ugi reactions.

References

overcoming resistance mechanisms to 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Resistance to BZD-Analog Series

This guide provides troubleshooting strategies and detailed protocols for researchers encountering resistance to 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs (BZD-Analogs) in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the this compound (BZD-Analog) series?

The BZD-Analog series are synthetic small molecules designed as targeted therapeutic agents. Our lead compound, BZD-Analog-7 , is a potent and selective ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, BZD-Analog-7 prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its hyperactivation is a common oncogenic driver.

Below is a simplified diagram of the intended signaling pathway inhibition.

BZD_Analog_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation BZD_Analog BZD-Analog-7 BZD_Analog->PI3K inhibits

Caption: Mechanism of action for BZD-Analog-7.
Q2: What are the most common mechanisms of acquired resistance to targeted therapies like BZD-Analogs?

Acquired resistance is a significant challenge in targeted therapy.[1][2][3] When cancer cells are exposed to a drug, selective pressure can lead to the survival and proliferation of cells that have developed mechanisms to evade the drug's effects.[3] The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: Genetic mutations in the drug's target (e.g., PIK3CA gene) that prevent the drug from binding effectively.[2][3]

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that provide parallel survival signals, rendering the inhibition of the primary target ineffective.[2][4]

  • Increased Drug Efflux: Overexpression of membrane transporters (e.g., ABC transporters like P-glycoprotein) that actively pump the drug out of the cell.[2]

  • Drug Inactivation: Enzymatic modification or degradation of the therapeutic agent.[5]

  • Phenotypic Changes: Alterations in the tumor microenvironment or epigenetic shifts that reduce drug sensitivity.[2]

Q3: How can I determine the IC50 value for my BZD-Analog in a sensitive vs. resistant cell line?

The half-maximal inhibitory concentration (IC50) is a key metric to quantify and compare drug sensitivity. A significant increase (typically >5-10 fold) in the IC50 value in your experimental cell line compared to the parental, sensitive line indicates the development of resistance.

Table 1: Example IC50 Data for BZD-Analog-7

Cell Line Description BZD-Analog-7 IC50 (nM) Fold Change
MCF-7 (Parental) Sensitive 50 nM -

| MCF-7-BR7 | BZD-Analog-7 Resistant | 850 nM | 17-fold |

Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well opaque plate and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of your BZD-Analog in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).

  • Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Normalize the data to the vehicle-only controls (100% viability).

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Q4: My cells show a resistant phenotype. What are the initial steps to investigate the cause?

A logical workflow is crucial for efficiently identifying the resistance mechanism. The first step is to confirm the resistance and then systematically investigate the most common causes.

Troubleshooting_Workflow Start Resistant Phenotype Observed (High IC50) Confirm Confirm Resistance: - Repeat IC50 Assay - Check Drug Stock Integrity Start->Confirm Phospho_Akt Check Target Engagement: Western Blot for p-Akt (Ser473) Confirm->Phospho_Akt Result1 Is p-Akt still suppressed by high drug concentration? Phospho_Akt->Result1 YES Result2 Is p-Akt NOT suppressed? Phospho_Akt->Result2 NO Bypass Investigate Bypass Pathways: - Phospho-RTK Array - RNA-Seq Result1->Bypass Target Investigate On-Target Effects: - PIK3CA Sequencing - PI3Kα Overexpression (WB) Result2->Target Efflux Assess Drug Efflux: - Co-treat with Efflux Pump Inhibitor - Rhodamine 123 Assay Bypass->Efflux Also consider Target->Efflux Also consider

Caption: Initial workflow for troubleshooting BZD-Analog resistance.

Section 2: Troubleshooting Guides

Guide 1: Investigating Target-Based Resistance
Q5: I suspect a mutation in the drug target (PIK3CA). How can I confirm this?

Sanger sequencing of the PIK3CA gene from your resistant cells is the gold-standard method to identify point mutations that may interfere with BZD-Analog-7 binding.

Experimental Protocol: PIK3CA Gene Sequencing

  • Genomic DNA Extraction:

    • Harvest ~1-2 million cells from both your parental (sensitive) and resistant cell lines.

    • Extract genomic DNA (gDNA) using a commercial kit (e.g., Qiagen DNeasy® Blood & Tissue Kit) following the manufacturer's protocol.

    • Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Design primers flanking the key exons of the PIK3CA gene, particularly those encoding the kinase domain where resistance mutations often occur (e.g., exons 9 and 20).

    • Perform PCR using a high-fidelity polymerase to amplify these regions from the gDNA of both sensitive and resistant cells.

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification:

    • Excise the DNA band from the gel or use a PCR clean-up kit (e.g., QIAquick® PCR Purification Kit) to purify the amplified DNA fragment.

  • Sanger Sequencing:

    • Send the purified PCR products and the corresponding forward and reverse primers to a sequencing facility.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference PIK3CA sequence (e.g., from NCBI).

    • Use sequence analysis software (e.g., SnapGene, FinchTV) to identify any nucleotide changes that result in an amino acid substitution. Compare any identified mutations to known resistance mutations in databases like COSMIC.

Q6: My target protein (PI3Kα) is overexpressed in resistant cells. What is the best way to quantify this?

Western blotting is the most common and effective method to semi-quantitatively compare the protein expression levels of PI3Kα between sensitive and resistant cell lines.

Experimental Protocol: Western Blot for PI3Kα Expression

  • Protein Lysate Preparation:

    • Wash cell pellets from sensitive and resistant lines with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for PI3Kα (p110α subunit).

    • Wash the membrane 3x with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

  • Analysis:

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

    • Perform densitometry analysis using software like ImageJ to quantify the band intensity of PI3Kα relative to the loading control in both cell lines.

Guide 2: Analyzing Bypass Signaling Pathways
Q7: How do I identify which alternative signaling pathway is activated in my resistant cells?

If your BZD-Analog still effectively inhibits PI3K (confirmed by low p-Akt levels) but the cells are resistant, a bypass pathway is likely activated. A phospho-receptor tyrosine kinase (RTK) array is an excellent screening tool to identify upregulated parallel pathways.

Bypass_Signaling cluster_0 Targeted Pathway (Inhibited) cluster_1 Bypass Pathway (Activated) RTK1 IGF-1R PI3K PI3Kα RTK1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Blocked BZD_Analog BZD-Analog-7 BZD_Analog->PI3K RTK2 EGFR RAS_RAF RAS/RAF/MEK RTK2->RAS_RAF ERK ERK RAS_RAF->ERK ERK->Proliferation Compensatory Signal

Caption: Diagram of a bypass signaling mechanism.

Experimental Protocol: Phospho-RTK Array

  • Cell Culture and Lysis: Culture sensitive and resistant cells to ~80% confluency. For a more direct comparison, you can treat the sensitive cells with BZD-Analog-7 for 24 hours before harvesting. Lyse the cells using the specific lysis buffer provided with the array kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Array Procedure (General Steps):

    • Block the supplied antibody-coated membranes.

    • Incubate the membranes with equal amounts of protein lysate (e.g., 250 µg) overnight at 4°C. This allows the phosphorylated RTKs in the lysate to bind to their specific capture antibodies on the membrane.

    • Wash the membranes thoroughly to remove unbound protein.

    • Incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

    • Wash the membranes again.

  • Detection and Analysis:

    • Add the provided chemiluminescent reagent and image the membranes.

    • Compare the signal intensity of each spot between the sensitive and resistant cell line membranes. A significant increase in phosphorylation of a specific RTK (e.g., EGFR, HER2, MET) in the resistant line points to the activation of that pathway.

Table 2: Example Phospho-RTK Array Results

Target Parental Cells (Relative Signal) Resistant Cells (Relative Signal) Interpretation
p-Akt (S473) 1.00 0.15 Target inhibited
p-EGFR (Y1068) 1.00 8.50 Potential Bypass
p-ERK1/2 (T202/Y204) 1.00 7.90 Potential Bypass

| p-IGF-1R (Y1135) | 1.00 | 0.95 | No change |

Guide 3: Assessing Drug Efflux
Q8: How can I test if my BZD-Analog is a substrate for ABC transporters like P-glycoprotein (P-gp/ABCB1)?

A functional way to test for drug efflux is to repeat your cell viability assay in the presence of a known efflux pump inhibitor, such as Verapamil or Tariquidar. If the inhibitor re-sensitizes the resistant cells to your BZD-Analog, it strongly suggests that drug efflux is a key resistance mechanism.

Experimental Protocol: IC50 Assay with an Efflux Pump Inhibitor

  • Determine Inhibitor Concentration: First, determine a non-toxic concentration of the efflux pump inhibitor (e.g., Verapamil) on your resistant cells. You want the highest concentration that does not, by itself, reduce cell viability by more than 10%.

  • Set up Plates: Seed the resistant cells in a 96-well plate as you would for a standard IC50 assay.

  • Treatment:

    • Prepare your BZD-Analog-7 serial dilution as before.

    • Prepare two sets of these dilutions. To one set, add the pre-determined non-toxic concentration of the efflux pump inhibitor to every well. The other set will not have the inhibitor.

    • Treat the cells and include all necessary controls (vehicle only, inhibitor only).

  • Incubation and Assay: Incubate for 72 hours and perform a cell viability assay (e.g., CellTiter-Glo®) as previously described.

  • Analysis:

    • Calculate the IC50 of BZD-Analog-7 in the resistant cells both with and without the efflux pump inhibitor.

    • A significant drop (a "fold-reversal") in the IC50 value in the presence of the inhibitor indicates that your compound is a substrate for the pump.

Table 3: Example Efflux Pump Re-sensitization Data

Cell Line Treatment BZD-Analog-7 IC50 (nM) Fold Reversal
MCF-7-BR7 BZD-Analog-7 alone 850 nM -

| MCF-7-BR7 | BZD-Analog-7 + Verapamil (1 µM) | 95 nM | 8.9-fold |

References

Validation & Comparative

Unveiling the Binding Landscape: A Comparative Guide to the Computational Docking of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 1,5-benzodiazepine derivatives reveals a versatile scaffold with therapeutic potential across oncology, infectious diseases, and neurology. This guide provides a comparative analysis of their computational docking studies, offering insights for researchers, scientists, and drug development professionals.

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core structure is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Computational docking studies have been instrumental in elucidating the binding modes of these derivatives with various biological targets, paving the way for the rational design of novel therapeutics. This guide synthesizes findings from multiple studies to present a comparative overview of their docking performance, experimental protocols, and associated signaling pathways.

Comparative Docking Performance of 1,5-Benzodiazepine Derivatives

The following table summarizes the key findings from various computational docking studies on derivatives of the 1,5-benzodiazepine scaffold. These studies highlight the broad therapeutic potential of this class of compounds, with applications ranging from anticancer to antimicrobial and central nervous system (CNS) activity.

Target ProteinDerivative ClassSoftwareKey FindingsReference
Tyrosine Kinase1,5-Benzodiazepine derivativesNot SpecifiedGood inhibitory potential, supported by enzyme inhibition assays.[1][1]
HER2 & HDAC1(3R,4R)‑3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-onePyRx (AutoDock Vina)Potent dual inhibition with IC50 values of 0.023 nM and 0.041 nM, respectively.[2][2]
DNA1,5-Benzodiazepine derivativesNot SpecifiedCompounds fit well into DNA strands, suggesting a mechanism for anticancer activity.[1][1]
Bacterial DHFRPyrimidine incorporated 1,5-benzodiazepineNot SpecifiedProposed mechanism for antibacterial activity.[3][3]
GABA-A Receptor2,4-disubstituted-1,5-benzodiazepinesMOEDocking scores for promising CNS active agents were comparable to diazepam.[4][4]
Fungal Targets1,5-Benzodiazepine-Thiophene/Thiazole HybridsNot SpecifiedExcellent antifungal activity, with MIC values as low as 2-6 μg/mL.[5][5]

Experimental Protocols: A Generalized aDocking Workflow

The methodologies employed in the cited studies follow a generally conserved workflow for computational docking. Below is a detailed, generalized protocol that researchers can adapt for their own investigations of 1,5-benzodiazepine derivatives.

1. Ligand Preparation:

  • The 2D structure of the 1,5-benzodiazepine derivative is drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure and optimized using a molecular mechanics force field (e.g., MMFF94).[6]

  • Energy minimization is performed to obtain a stable conformation of the ligand.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

3. Molecular Docking:

  • A docking software (e.g., AutoDock Vina, MOE) is used to predict the binding conformation of the ligand within the active site of the protein.[2][4][7]

  • The active site is typically defined by a grid box encompassing the key binding residues.

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy or highest docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed.

  • The docking results are often correlated with in vitro experimental data to validate the computational predictions.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Analysis l1 2D Structure Drawing l2 3D Conversion & Optimization l1->l2 l3 Energy Minimization l2->l3 docking Molecular Docking l3->docking p1 Retrieve PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Energy Minimization p3->p4 p4->docking a1 Identify Best Poses docking->a1 a2 Visualize Interactions a1->a2 a3 Correlate with Experimental Data a2->a3

A generalized workflow for computational docking studies.

Signaling Pathways

The diverse biological activities of 1,5-benzodiazepine derivatives stem from their interaction with key proteins in various signaling pathways. For instance, their anticancer effects are often attributed to the inhibition of receptor tyrosine kinases (RTKs) like HER2 or interference with DNA integrity, leading to apoptosis.

The inhibition of HER2 by certain 1,5-benzodiazepine derivatives can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 pi3k PI3K her2->pi3k ras Ras her2->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation benzodiazepine 1,5-Benzodiazepine Derivative benzodiazepine->her2 Inhibition

Inhibition of the HER2 signaling pathway by a 1,5-benzodiazepine derivative.

In the context of CNS activity, 1,5-benzodiazepine derivatives often target the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.

The antimicrobial properties of these compounds are linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell growth in bacteria.

References

A Comparative Guide to the Pharmacological Activity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and the well-established 1,4-benzodiazepine, diazepam. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information on its derivatives and contrasts it with the extensively documented profile of diazepam.

Executive Summary

Diazepam, a classical 1,4-benzodiazepine, exerts its anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Its activity is well-characterized both in vitro and in vivo.

This compound belongs to the 1,5-benzodiazepine class of compounds, which are known to exhibit a wide range of central nervous system activities. While specific quantitative data for the parent compound is scarce, studies on its derivatives, such as 4-methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one, have demonstrated anxiolytic-like effects in established animal models of anxiety. This suggests that the 1,5-benzodiazepine scaffold holds potential for CNS-active agents, though a direct comparison of potency and efficacy with diazepam is not currently possible.

Mechanism of Action

Diazepam: Diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the frequency of chloride channel opening in response to GABA. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a potentiation of the inhibitory effect of GABA.[1][2]

This compound: The precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature. However, based on the known pharmacology of the broader benzodiazepine class, it is hypothesized to interact with the GABA-A receptor, though its specific binding characteristics and functional effects may differ from those of 1,4-benzodiazepines like diazepam.

cluster_diazepam Diazepam (1,4-Benzodiazepine) Pathway cluster_15BZD Hypothesized 1,5-Benzodiazepine Pathway Diazepam Diazepam GABAA_R GABA-A Receptor Diazepam->GABAA_R Binds to allosteric site Cl_channel Chloride Channel GABAA_R->Cl_channel Increases channel opening frequency GABA GABA GABA->GABAA_R Binds to agonist site Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_channel->Neuronal_Hyperpolarization Enhances Cl- influx CNS_Depression Anxiolytic, Sedative, Anticonvulsant Effects Neuronal_Hyperpolarization->CNS_Depression Leads to BZD_1_5 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one GABAA_R_15 GABA-A Receptor BZD_1_5->GABAA_R_15 Putative binding to GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition GABAA_R_15->Neuronal_Inhibition Leads to (Hypothesized) Anxiolytic_Effect Anxiolytic-like Effects Neuronal_Inhibition->Anxiolytic_Effect Results in

Figure 1: Signaling pathways of Diazepam and hypothesized pathway for this compound.

In Vitro Activity Comparison

There is a significant lack of publicly available in vitro data for this compound, preventing a direct quantitative comparison of its receptor binding affinity and functional potency with diazepam.

ParameterDiazepamThis compound
Target GABA-A ReceptorHypothesized: GABA-A Receptor
Binding Affinity (Ki) High affinity to the benzodiazepine site on various GABA-A receptor subtypes.[3][4]Data not available
Functional Assay (EC50/IC50) Potentiates GABA-induced chloride currents at nanomolar to low micromolar concentrations.Data not available

Table 1: In Vitro Activity Profile.

In Vivo Activity Comparison: Preclinical Behavioral Models

While direct comparative studies are unavailable, qualitative evidence of anxiolytic-like activity has been reported for a derivative of this compound.

Behavioral TestDiazepam4-methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one (Derivative)
Four-Plate Test Increases the number of punished crossings in mice, indicative of an anxiolytic effect.[5][6]Demonstrated anxiolytic action in mice.[7]
Black-White Box Test Increases time spent in the white (aversive) compartment and the number of transitions between compartments.[8]Anxiolytic properties confirmed in this test.[7]
Elevated Plus Maze Generally increases time spent in and entries into the open arms.[9][10]Data not available
Rota-rod Test Can impair motor coordination at higher doses, indicating sedative/muscle relaxant effects.[10]Data not available

Table 2: In Vivo Anxiolytic and Sedative-like Activity Profile.

Experimental Protocols

Four-Plate Test

The four-plate test is a conflict-based model used to screen for anxiolytic drugs.[11][12] The apparatus consists of a box with a floor made of four metal plates. Mice are placed in the box and receive a mild electric shock when they cross from one plate to another. Anxiolytic drugs typically increase the number of punished crossings, as the animal is less inhibited by the aversive stimulus.

start Start acclimatize Acclimatize mouse to testing room start->acclimatize place_in_box Place mouse in the center of the four-plate box acclimatize->place_in_box habituation Allow for a brief habituation period (e.g., 15 seconds) place_in_box->habituation start_session Start the test session (e.g., 1-2 minutes) habituation->start_session apply_shock Deliver a mild foot shock upon crossing between plates start_session->apply_shock Mouse crosses a plate end End start_session->end Time elapses record_crossings Record the number of punished crossings apply_shock->record_crossings record_crossings->start_session Session continues

Figure 2: Workflow for the Four-Plate Test.
Black-White Box Test (Light-Dark Box Test)

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of two connected compartments, one dark and one brightly lit. The time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity are measured. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.[1][13][14]

start Start acclimatize Acclimatize mouse to testing room start->acclimatize place_in_dark Place mouse in the dark compartment acclimatize->place_in_dark open_door Open the connecting door to the light compartment place_in_dark->open_door start_session Start the test session (e.g., 5-10 minutes) open_door->start_session record_behavior Record: - Time in light/dark compartments - Number of transitions - Locomotor activity start_session->record_behavior end End start_session->end Time elapses record_behavior->start_session Session continues

Figure 3: Workflow for the Black-White Box Test.

Conclusion and Future Directions

The available evidence suggests that the 1,5-benzodiazepine scaffold, as represented by derivatives of this compound, possesses anxiolytic-like properties. However, a comprehensive understanding of its pharmacological profile and a direct comparison to established drugs like diazepam are hampered by the lack of quantitative in vitro and in vivo data for the parent compound.

Future research should focus on:

  • In vitro characterization: Determining the binding affinity (Ki) of this compound and its derivatives for various GABA-A receptor subtypes and conducting functional assays to quantify their efficacy as modulators of GABAergic neurotransmission.

  • Direct comparative in vivo studies: Performing head-to-head comparisons of this compound and diazepam in a battery of behavioral models to assess their relative potency and efficacy for anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

  • Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and duration of action.

Such studies are essential to fully evaluate the therapeutic potential of this 1,5-benzodiazepine and to understand how its pharmacological profile differs from that of classical 1,4-benzodiazepines.

References

A Comparative Analysis of Clobazam and 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides a detailed comparison of the well-established 1,5-benzodiazepine, clobazam, with the less-characterized compound, 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. While extensive performance data for clobazam is readily available, a significant data gap exists for this compound, precluding a direct quantitative comparison. This guide will present the comprehensive profile of clobazam and discuss the known information and potential therapeutic avenues for the broader class of 1,5-benzodiazepin-2-ones.

Clobazam: A Detailed Performance Profile

Clobazam is a 1,5-benzodiazepine recognized for its anxiolytic and anticonvulsant properties.[1][2] It is primarily used as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome and other refractory epilepsies, as well as for the treatment of anxiety.[1][2]

Mechanism of Action

Clobazam's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] Unlike typical 1,4-benzodiazepines, clobazam is a partial agonist at the GABA-A receptor, which may contribute to its lower incidence of sedative side effects.[1][4] It exhibits a higher affinity for the α2 subunit of the GABA-A receptor, which is associated with anxiolytic and anticonvulsant effects, and a lower affinity for the α1 subunit, which is linked to sedation.[2][4][5] This selective binding profile is a key differentiator from many other benzodiazepines.

The binding of clobazam to the benzodiazepine site on the GABA-A receptor enhances the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2]

cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Clobazam Clobazam Clobazam->GABA_A_Receptor Positive Allosteric Modulator GABA GABA GABA->GABA_A_Receptor Binds

Fig. 1: Clobazam's Mechanism of Action at the GABA-A Receptor.
Pharmacokinetic Profile

Clobazam is well-absorbed orally with a bioavailability of approximately 87%.[1][4] It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2C19, to its active metabolite, N-desmethylclobazam, which also possesses anticonvulsant activity and has a longer half-life than the parent compound.[1][3][5]

ParameterValueReference
Bioavailability~87%[1][4]
Time to Peak Plasma Concentration0.5 - 4 hours[4]
Protein Binding80 - 90%[1][4]
Elimination Half-life (Clobazam)36 - 42 hours[1][4]
Elimination Half-life (N-desmethylclobazam)71 - 82 hours[4]
Primary Route of ExcretionUrine (~82%)[1][4]
Table 1: Pharmacokinetic Parameters of Clobazam.
Clinical Efficacy: Experimental Data

Numerous clinical trials have demonstrated the efficacy of clobazam as an adjunctive therapy for seizures, particularly in patients with Lennox-Gastaut syndrome (LGS).

A pivotal Phase III study in patients with LGS showed a significant dose-dependent reduction in the average weekly rate of drop seizures compared to placebo.[6][7][8]

Clobazam DosageMean Decrease in Weekly Drop Seizure RateResponder Rate (≥50% reduction)p-value vs. Placebo (Seizure Rate)p-value vs. Placebo (Responder Rate)
Placebo12.1%31.6%--
0.25 mg/kg/day41.2%43.4%p = 0.0120p = 0.3383
0.5 mg/kg/day49.4%58.6%p = 0.0015p = 0.0159
1.0 mg/kg/day68.3%77.6%p < 0.0001p < 0.0001
Table 2: Efficacy of Clobazam in a Phase III Trial for Lennox-Gastaut Syndrome.[6][8]

Further studies have shown that clobazam is also effective in adults with drug-refractory epilepsy, with approximately 50.3% of patients experiencing a ≥50% reduction in seizure frequency after starting adjunctive clobazam therapy.[9][10]

Experimental Protocols

Phase III Clinical Trial for Lennox-Gastaut Syndrome (CONTAIN Trial) [6][8][11][12]

  • Study Design: A prospective, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: Patients aged 2 to 60 years with a diagnosis of LGS who were experiencing frequent drop seizures.

  • Intervention: Patients were randomized to receive one of three doses of clobazam (0.25, 0.5, or 1.0 mg/kg/day) or placebo, administered orally.

  • Primary Endpoint: The percentage decrease in the mean weekly rate of drop seizures from a 4-week baseline period to a 12-week maintenance period.

  • Secondary Endpoints: Responder rates (percentage of patients with ≥25%, ≥50%, ≥75%, or 100% reduction in drop seizure frequency), changes in other seizure types, and global assessments by physicians and caregivers.

  • Data Analysis: Efficacy analyses were performed on the modified intent-to-treat population, which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline seizure assessment.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (LGS Diagnosis, Seizure Frequency) Baseline 4-Week Baseline Period (Seizure Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Titration 3-Week Titration Phase Randomization->Titration Placebo or Clobazam (Low, Medium, High Dose) Maintenance 12-Week Maintenance Phase Titration->Maintenance Taper Tapering or Open-Label Extension Maintenance->Taper

Fig. 2: Workflow of the Phase III CONTAIN Trial for Clobazam in LGS.

This compound: An Overview and Data Gap

In stark contrast to the extensive data available for clobazam, there is a significant lack of published performance data for this compound. This compound belongs to the same 1,5-benzodiazepine class as clobazam.[13]

Chemical and Physical Properties
PropertyValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
CAS Number5755-07-7
Table 3: Chemical Properties of this compound.[13][14]
Potential Pharmacological Activity

The 1,5-benzodiazepine scaffold is known to be pharmacologically active, with various derivatives exhibiting a wide range of biological effects, including anticonvulsant, anxiolytic, anti-inflammatory, and antimicrobial activities.

Some studies on derivatives of the core 1,5-benzodiazepin-2-one structure have indicated potential for CNS activity. For instance, certain derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one have demonstrated anxiolytic and antidepressive properties in animal models.[5] Another study on 4-phenyl-1,5-benzodiazepin-2-one derivatives noted a lack of sedative effects for the parent compound, while its long-chain derivatives exhibited sedative properties.[2]

One source mentions this compound as a potential arginine vasopressin antagonist, a mechanism distinct from the GABAergic activity of clobazam. However, this has not been substantiated with detailed experimental data in the public domain.

Data Gap and Future Research

Currently, there is no publicly available in vitro or in vivo data to quantify the performance of this compound with respect to:

  • Binding affinity and functional activity at GABA-A receptors or other CNS targets.

  • Efficacy and potency in animal models of anxiety or epilepsy.

  • Pharmacokinetic parameters.

This significant data gap prevents a direct and meaningful performance comparison with clobazam. Future research efforts would need to focus on characterizing the pharmacological profile of this compound to determine its potential as a therapeutic agent.

cluster_relationship Comparative Relationship Clobazam Clobazam (Well-Characterized) Target_Compound This compound (Data Deficient) Clobazam->Target_Compound Direct Performance Comparison Not Feasible Benzodiazepine_Class 1,5-Benzodiazepine Class Clobazam->Benzodiazepine_Class Member of Target_Compound->Benzodiazepine_Class Member of

Fig. 3: Logical Relationship Between Clobazam and the Target Compound.

Conclusion

Clobazam is a well-documented and clinically effective 1,5-benzodiazepine with a distinct pharmacological profile that offers advantages in the treatment of epilepsy and anxiety. Its performance is supported by extensive preclinical and clinical data.

In contrast, this compound remains a largely uncharacterized compound from a pharmacological performance perspective. While its chemical structure places it within a class of compounds known for their CNS activity, the absence of specific experimental data makes any direct comparison to clobazam speculative. For researchers and drug development professionals, this highlights the critical need for foundational pharmacological studies to unlock the potential of novel chemical entities and to enable informed comparisons with existing therapeutic agents.

References

A Comparative Analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and Thiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a member of the benzodiazepine class, and thiazepines. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their synthesis, chemical properties, and biological activities, supported by experimental data and protocols.

Introduction

This compound belongs to the well-known class of benzodiazepines, which are widely recognized for their therapeutic applications, primarily targeting the central nervous system (CNS). Thiazepines, seven-membered heterocyclic compounds containing nitrogen and sulfur, also exhibit a broad spectrum of biological activities. This guide will delve into a comparative analysis of these two important classes of heterocyclic compounds.

Chemical Structure

The core structures of this compound and a representative thiazepine (1,4-thiazepine) are depicted below.

This compound: This molecule features a seven-membered diazepine ring fused to a benzene ring, with a ketone group at position 2.

Thiazepines: These are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring. The relative positions of these heteroatoms give rise to different isomers, such as 1,3-thiazepine and 1,4-thiazepine.[1] Benzothiazepines, which include a fused benzene ring, are a significant subclass, with diltiazem being a prominent example of a 1,5-benzothiazepine.[2]

Synthesis

Synthesis of this compound

A common method for the synthesis of the 1,5-benzodiazepine scaffold involves the condensation of o-phenylenediamines with ketones.[3] A specific procedure for a related compound, 4,5-dihydro-1H-benzo[b][4][5]diazepin-2(3H)-one, involves the cyclization of methyl 3-((2-aminophenyl)amino)propionate.[6]

Synthesis of Thiazepines

Thiazepines can be synthesized through various routes. A prevalent method for producing 1,5-benzothiazepines is the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones.[7] Modern approaches also utilize microwave-assisted synthesis to improve yields and reduce reaction times.[7]

Comparative Data

Physicochemical Properties
PropertyThis compoundThiazepine (General)
Molecular FormulaC9H10N2OVaries (e.g., C5H5NS for 1,4-thiazepine)
Molecular Weight162.19 g/mol Varies (e.g., 111.17 g/mol for 1,4-thiazepine)
AppearanceYellow solid (for a related 1,4-diazepine derivative)[6]Varies
Spectroscopic Data
SpectroscopyThis compound DerivativeThiazepine Derivative
¹H NMR (300 MHz, CD3OD): δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H) (for 4,5-dihydro-1H-benzo[b][4][5]diazepin-2(3H)-one)[6]Varies depending on the specific structure.
Mass Spec (M + H)⁺: m/z 161 (for 4,5-dihydro-1H-benzo[b][4][5]diazepin-2(3H)-one)[6]Varies depending on the specific structure.

Biological Activity: A Comparative Overview

Both benzodiazepines and thiazepines exhibit significant biological activities, often targeting the central nervous system and cardiovascular system.

Anticonvulsant and Anxiolytic Activity

Benzodiazepines are renowned for their anticonvulsant and anxiolytic properties, which are primarily mediated through their interaction with the GABA-A receptor. Some thiazepine derivatives have also demonstrated anticonvulsant activity.[8] A study comparing 1,4- and 1,5-benzodiazepines showed that both classes effectively suppress kindled seizures in rats, with the order of potency being clonazepam > diazepam > clobazam (a 1,5-benzodiazepine).[9]

Compound ClassTestResult
1,5-Benzodiazepine (Clobazam)Amygdala-kindled seizure in ratsDose-dependent decrease in seizure duration and severity.[9]
ThiazolobenzodiazepinesSound-induced seizures in DBA/2 miceDemonstrated anticonvulsant effects.[8]
This compound derivativesPsychotropic activity screeningShowed anxiolytic activity in animal models.[10]
Calcium Channel Blocking Activity

Certain benzothiazepine derivatives, such as diltiazem, are well-established calcium channel blockers used in the management of cardiovascular diseases.[2] Interestingly, some benzodiazepine derivatives have also been shown to interact with calcium channels. A comparative study of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and their corresponding 1,5-benzodiazepine analogues revealed that both classes of compounds exhibit calcium channel blocking activity. The 2-nitro derivative of the benzothiazepine was the most potent, with an IC50 of 0.3 µM. The benzodiazepine analogue was only slightly less active than the corresponding benzothiazepine.[11]

CompoundAssayIC50
2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid esterPotassium-depolarized rabbit aorta0.3 µM[11]
2,5-dihydro-4-methyl-2-(3-nitrophenyl)-1,5-benzodiazepine-3-carboxylic acid ethyl esterPotassium-depolarized rabbit aortaSlightly less active than the corresponding benzothiazepine[11]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release & Binding GAD->GABA_vesicle Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine Benzodiazepine (e.g., 1,3,4,5-tetrahydro-2H-1,5- benzodiazepin-2-one) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Calcium_Channel_Blockade Depolarization Membrane Depolarization VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Activates Calcium_Influx Calcium Influx VGCC->Calcium_Influx Allows Thiazepine Thiazepine / Benzodiazepine Derivative Thiazepine->VGCC Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Calcium_Influx->Cellular_Response Triggers

References

Unveiling the Kinase Cross-Reactivity Profile of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative overview of the potential kinase cross-reactivity of compounds based on the 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one scaffold. While specific data for the parent compound is limited in publicly available literature, studies on structurally related benzodiazepine and benzodiazepinone derivatives reveal a potential for interaction with various kinases. This underscores the importance of comprehensive profiling for any drug discovery program involving this chemical class.

The benzodiazepine scaffold is a privileged structure in medicinal chemistry, traditionally associated with central nervous system targets. However, emerging research has demonstrated that derivatives of this class can exhibit activity against other target families, including protein kinases.[1][2][3] Kinases play a crucial role in cellular signaling, and unintended inhibition of off-target kinases can lead to adverse effects or provide opportunities for drug repositioning.[4] Therefore, a thorough assessment of kinase selectivity is a critical step in the development of any compound intended for therapeutic use.[5][6]

Comparative Kinase Inhibition Data for Benzodiazepine Derivatives

Compound ClassDerivativeTarget Kinase(s)IC50/KiReference
1,4-Benzodiazepine-2-oneN-L-YaaSrcIC50: 73 µM[1]
Yes, Abl, Lck, Csk, FGFR2- to 6-fold lower potency than Src[1]
1,5-Benzodiazepin-2-one(3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one (3b)HER2IC50: 0.023 nM[2]
HDAC1 (non-kinase)IC50: 0.041 nM[2]
1,5-BenzothiazepineBT18, BT19, BT20EGFR Tyrosine Kinase% Inhibition: 55.8 - 64.5%[7]

This table is illustrative and highlights the potential for kinase activity within the broader benzodiazepine class. The inhibitory activity of any specific compound, including this compound, must be determined experimentally.

Experimental Protocols for Assessing Kinase Cross-Reactivity

To ascertain the selectivity of a compound like this compound, a systematic screening against a panel of kinases is essential.[8] Below are detailed methodologies for commonly employed in vitro kinase assays.

Protocol 1: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate (peptide or protein) by the kinase.[9][10]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate peptide/protein

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compound (serial dilutions)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillant

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

  • Add the test compound at various concentrations or a vehicle control.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a non-radioactive, homogeneous assay suitable for high-throughput screening.[8]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound (serial dilutions)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Add the test compound at various concentrations or a vehicle control.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a competitive binding assay that measures the affinity of a test compound for a kinase. It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site.[8][11]

Materials:

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Tagged recombinant kinase (e.g., GST-tagged)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • TR-FRET dilution buffer

  • Test compound (serial dilutions)

  • Low-volume, white 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a solution of the Eu-labeled antibody and the tagged kinase in TR-FRET dilution buffer.

  • Prepare a solution of the fluorescent tracer.

  • In a 384-well plate, combine the kinase/antibody mixture, the tracer, and serial dilutions of the test compound.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing kinase cross-reactivity and the potential impact of off-target inhibition, the following diagrams are provided.

Kinase_Inhibitor_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling Compound 1,3,4,5-tetrahydro-2H-1,5- benzodiazepin-2-one Derivative PrimaryAssay Primary Kinase Assay (e.g., against intended target) Compound->PrimaryAssay DataAnalysis1 IC50 Determination PrimaryAssay->DataAnalysis1 Decision Potency Threshold Met? DataAnalysis1->Decision SecondaryAssay Broad Kinase Panel Screen (e.g., >100 kinases) Decision->SecondaryAssay Yes Stop Stop or Redesign Compound Decision->Stop No DataAnalysis2 Selectivity Profile Analysis (e.g., IC50 values for off-targets) SecondaryAssay->DataAnalysis2 LeadSelection Lead Candidate Selection or Structure-Activity Relationship Studies DataAnalysis2->LeadSelection

Caption: Workflow for kinase inhibitor profiling.

Generic_Kinase_Signaling_Pathway Receptor Growth Factor Receptor (e.g., EGFR, HER2) UpstreamKinase Upstream Kinase (e.g., Src) Receptor->UpstreamKinase Activates DownstreamKinase Downstream Kinase UpstreamKinase->DownstreamKinase Phosphorylates & Activates Effector Effector Protein DownstreamKinase->Effector Phosphorylates Response Cellular Response (Proliferation, Survival, etc.) Effector->Response Inhibitor Benzodiazepine Derivative (Potential Inhibitor) Inhibitor->Receptor Potential Target Inhibition Inhibitor->UpstreamKinase Potential Off-Target Inhibition

References

A Comparative Guide to QSAR Studies of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs based on Quantitative Structure-Activity Relationship (QSAR) studies. The information presented herein is compiled from various scientific publications to aid in the understanding and development of novel therapeutic agents targeting the central nervous system.

Introduction

This compound is a core scaffold found in a class of compounds with a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative properties.[1] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. QSAR studies are crucial computational tools that correlate the structural features of these analogs with their biological activities, providing insights for the rational design of more potent and selective drug candidates.

Quantitative Data Summary

The following tables summarize the quantitative data from a QSAR study on a series of 1,5-benzodiazepine derivatives, evaluating their anticonvulsant activity. The biological activity is expressed as the percentage of protection against pentylenetetrazole (PTZ)-induced seizures in mice.

Table 1: Anticonvulsant Activity of N1-Benzoyl-1,5-benzodiazepin-2-one Derivatives [2]

Compound IDR% Protection (at 20 mg/kg)
2aH80%
2bCH360%
2cCl80%

Table 2: Anticonvulsant Activity of N1-(Substituted-1,3,4-thiadiazol-2-yl-aminoacetyl)-1,5-benzodiazepin-2-one Derivatives [2]

Compound IDRR'% Protection (at 0.4 mg/kg)
4aHH80%
4bHCH360%
4cClH80%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of 1,5-Benzodiazepin-2-one Derivatives [2]

A common synthetic route involves the condensation of o-phenylenediamines with β-ketoesters. For instance, the reaction of an appropriately substituted o-phenylenediamine with ethyl acetoacetate in a suitable solvent like xylene, often under reflux conditions, yields the corresponding this compound core. Further modifications at the N1 and other positions can be achieved through standard alkylation or acylation reactions.

Anticonvulsant Activity Screening: Pentylenetetrazole (PTZ)-Induced Seizure Test [3][4][5]

The pentylenetetrazole (PTZ)-induced seizure test is a widely used animal model to screen for potential anticonvulsant drugs.

  • Animals: Adult male Swiss albino mice weighing between 20-25 g are typically used.

  • Procedure:

    • The test compounds are administered to the animals, usually intraperitoneally (i.p.), at various doses.

    • After a specific period (e.g., 30 minutes) to allow for drug absorption and distribution, a convulsant dose of PTZ (e.g., 80 mg/kg, i.p. or subcutaneously) is administered.

    • The animals are then observed for a set period (e.g., 30-60 minutes) for the onset of clonic and tonic convulsions.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Endpoint: Protection is defined as the absence of generalized clonic-tonic seizures within the observation period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-A receptor signaling pathway, the primary target of 1,5-benzodiazepin-2-one analogs, and a typical experimental workflow for QSAR studies.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor GABA_neurotransmitter->GABA_A_Receptor Binds Chloride_Channel Cl- Channel Benzodiazepine_Site Benzodiazepine Binding Site Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine 1,5-Benzodiazepin-2-one Analog Benzodiazepine->Benzodiazepine_Site Binds (PAM)

Caption: GABA-A Receptor Signaling Pathway.

QSAR_Workflow Data_Collection Data Collection (Structures & Biological Activity) Descriptor_Calculation Molecular Descriptor Calculation (2D/3D) Data_Collection->Descriptor_Calculation Model_Development QSAR Model Development (e.g., MLR, PLS, CoMFA) Descriptor_Calculation->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Interpretation Model Interpretation & Identification of Key Features Model_Validation->Interpretation New_Design Design of New Analogs Interpretation->New_Design

Caption: General QSAR Study Workflow.

References

Comparative In Vivo Efficacy of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer and vasopressin receptor antagonist properties of novel 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, with direct comparisons to established alternatives.

This guide summarizes the in vivo efficacy of several promising this compound derivatives in two key therapeutic areas: oncology and as vasopressin receptor antagonists. The data presented herein is compiled from peer-reviewed studies and aims to provide a clear, objective comparison to facilitate further research and development.

Anti-Cancer Applications

A new class of this compound derivatives has demonstrated significant anti-cancer activity in preclinical models, primarily through mechanisms involving tubulin polymerization inhibition, protein synthesis inhibition, and dual inhibition of HER2 and HDAC1.

Comparison of In Vivo Anti-Cancer Efficacy
Compound/AlternativeDerivative ClassMechanism of ActionIn Vivo ModelEfficacyToxicityReference
9a-P This compoundTubulin Polymerization InhibitorXenograft Mice89.3% tumor inhibitory rateNot reported[1]
CA-4PCombretastatinTubulin Polymerization InhibitorXenograft Mice52.8% tumor inhibitory rateNot reported[1]
Y-01PNot SpecifiedTubulin Polymerization InhibitorXenograft Mice77.7% tumor inhibitory rateNot reported[1]
52b 1,4-benzodiazepine-2,5-dioneProtein Synthesis InhibitorNCI-H522 Xenograft MouseSignificantly prevented tumor growthNo observable toxic effects[2]
3b 1,5-benzodiazepin-2-oneDual HER2 and HDAC1 InhibitorNot specified in detailPotent dual inhibitor in vitroNot reported in vivo[3]
Experimental Protocols: Anti-Cancer Studies

In Vivo Antitumor Activity of 9a-P:

  • Animal Model: Xenograft mice bearing tumors.[1]

  • Treatment: Intravenous administration of the disodium salt of compound 9a (9a-P).[1]

  • Comparison: The efficacy of 9a-P was compared to the reference compounds CA-4P and Y-01P.[1]

  • Endpoint: Tumor inhibitory rate was calculated at the end of the study.[1]

In Vivo Efficacy of 52b:

  • Animal Model: Human non-small-cell lung cancer (NCI-H522) xenograft mouse model.[2]

  • Treatment: Administration of compound 52b.

  • Endpoint: Prevention of tumor growth and observation for any toxic effects.[2]

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of these benzodiazepine derivatives are mediated through distinct signaling pathways.

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition (e.g., 9a) cluster_protein_synthesis Protein Synthesis Inhibition (e.g., 52b) cluster_her2_hdac Dual HER2/HDAC1 Inhibition (e.g., 3b) 9a 9a Tubulin Tubulin 9a->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis 52b 52b Ribosome Ribosome 52b->Ribosome Inhibits Protein Synthesis Protein Synthesis Cell Cycle Arrest Cell Cycle Arrest Protein Synthesis->Cell Cycle Arrest Leads to Apoptosis_PS Apoptosis Cell Cycle Arrest->Apoptosis_PS 3b 3b HER2 HER2 3b->HER2 Inhibits HDAC1 HDAC1 3b->HDAC1 Inhibits PI3K/AKT Pathway PI3K/AKT Pathway HER2->PI3K/AKT Pathway Activates Gene Expression Gene Expression HDAC1->Gene Expression Represses Tumor Suppressors Apoptosis_HDAC Apoptosis PI3K/AKT Pathway->Apoptosis_HDAC Inhibition leads to Cell Cycle Arrest_HDAC G2/M Arrest Gene Expression->Cell Cycle Arrest_HDAC De-repression leads to

Figure 1: Simplified signaling pathways of anti-cancer benzodiazepine derivatives.

Vasopressin Receptor Antagonism

Certain this compound derivatives, notably tolvaptan and the novel compound 25, have shown efficacy as vasopressin V2 receptor antagonists. This activity has therapeutic implications for conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and Autosomal Dominant Polycystic Kidney Disease (ADPKD), as well as potential applications in oncology.

Comparison of In Vivo Efficacy as Vasopressin V2 Receptor Antagonists
Compound/AlternativeDerivative ClassIn Vivo ModelTherapeutic AreaEfficacyReference
Tolvaptan This compoundMurine Xenograft (SCLC)Small Cell Lung CancerReduced tumor growth[4][5]
Tolvaptan Murine ModelADPKDReduced renal cyst growth[6]
Compound 25 BenzodiazepineMurine ModelADPKDSignificantly improved efficacy compared to tolvaptan[7]
Experimental Protocols: Vasopressin Receptor Antagonist Studies

In Vivo Efficacy of Tolvaptan in Small Cell Lung Cancer (SCLC):

  • Animal Model: Xenograft model of SCLC in Fox1nu/nu nude mice.[4][5]

  • Cell Line: Subcutaneous inoculation of H69 cells, which express the vasopressin V2 receptor (AVPR2).[4][5]

  • Treatment: One group of mice (n=5) was treated with tolvaptan for 60 days, while a control group (n=5) received no treatment.[4][5]

  • Endpoints: Tumor volume, survival, and analysis of excised tumors for inhibition of the cAMP/PKA and PI3K/AKT signaling pathways.[4][5]

In Vivo Efficacy of Compound 25 in Autosomal Dominant Polycystic Kidney Disease (ADPKD):

  • Animal Model: Murine model of ADPKD.[7]

  • Treatment: Administration of compound 25.

  • Comparison: Efficacy was compared to the reference compound tolvaptan.[7]

  • Endpoint: Assessment of the suppression of cyst formation and growth.[7]

Signaling Pathway of Vasopressin V2 Receptor Antagonists

The therapeutic effects of these benzodiazepine derivatives in conditions like ADPKD and SCLC are primarily mediated by the antagonism of the vasopressin V2 receptor and the subsequent downstream signaling pathways.

vasopressin_pathway cluster_v2r Vasopressin V2 Receptor Antagonism Vasopressin Vasopressin V2 Receptor V2 Receptor Vasopressin->V2 Receptor Activates Adenylate Cyclase Adenylate Cyclase V2 Receptor->Adenylate Cyclase Activates PI3K/AKT Pathway PI3K/AKT Pathway V2 Receptor->PI3K/AKT Pathway Can activate Benzodiazepine Antagonist\n(e.g., Tolvaptan, Compound 25) Benzodiazepine Antagonist (e.g., Tolvaptan, Compound 25) Benzodiazepine Antagonist\n(e.g., Tolvaptan, Compound 25)->V2 Receptor Blocks cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cell Proliferation\nCyst Growth Cell Proliferation Cyst Growth PKA->Cell Proliferation\nCyst Growth Promotes PI3K/AKT Pathway->Cell Proliferation\nCyst Growth Promotes

Figure 2: Mechanism of action of vasopressin V2 receptor antagonists.

This guide provides a snapshot of the current in vivo data for these promising this compound derivatives. Further research is warranted to fully elucidate their therapeutic potential, optimize dosing regimens, and assess long-term safety profiles.

References

Structure-Activity Relationship of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this heterocyclic system have demonstrated significant potential across various therapeutic areas, including as anticonvulsants, antimicrobial agents, anticancer therapeutics, and vasopressin receptor antagonists. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of these derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzodiazepine core and any fused rings. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on different therapeutic targets.

Anticonvulsant Activity

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical assay to evaluate potential anticonvulsant agents. The protective effect of the compounds against PTZ-induced seizures is a key indicator of their efficacy.

CompoundSubstituent(s)Dose (mg/kg)Protection (%)Reference
2a N1-benzoyl, 7-CH32080[1]
2c N1-benzoyl, 7-Cl3080[1]
4a N1-(5-methyl-1,3,4-thiadiazol-2-yl)aminoacetyl, 7-CH30.480[1]
4c N1-(5-methyl-1,3,4-thiadiazol-2-yl)aminoacetyl, 7-Cl0.480[1]

SAR Insights: The introduction of a 1,3,4-thiadiazole moiety at the N1 position dramatically increases anticonvulsant potency compared to a simple benzoyl group.[1]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The lower the MIC value, the more effective the agent is at inhibiting microbial growth.

CompoundTarget OrganismMIC (µg/mL)Reference
1v C. neoformans2-6[2]
1w C. neoformans2-6[2]
Fluconazole (Ref.) C. neoformans64[3]
1v E. coli40[2][3]
1v S. aureus40[2][3]
Ciprofloxacin (Ref.) E. coli, S. aureus-[3]
2a C. neoformans35[3]
2b C. neoformans30[3]

SAR Insights: Derivatives with a thiazole ring at the C2 position and an ethyl ester at C3 exhibit potent antifungal activity, particularly against Cryptococcus neoformans.[2] The presence of specific substituents on the phenyl and thiophene rings significantly influences antimicrobial activity.[2]

Anticancer Activity

The half-maximal inhibitory concentration (IC50) value is used to quantify a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference
3x HeLa0.067 ± 0.002[4]
3x HepG20.087 ± 0.003[4]
Methotrexate (Ref.) HeLa, HepG2Compatible[4]
**Paclitaxel (Ref.)HeLa, HepG2Less potent than 3x[4]
3b HCT-1169.18[5]
3b HepG26.13[5]
3b MCF-77.86[5]

SAR Insights: Specific substitution patterns on the 1,5-benzodiazepine core can lead to highly potent anticancer activity, with some derivatives showing efficacy comparable to or better than standard chemotherapeutic agents like Methotrexate and Paclitaxel.[4] Compound 3b , a (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl derivative, shows broad-spectrum antiproliferative activity against various cancer cell lines.[5]

Vasopressin V2 Receptor Antagonism

The binding affinity (Ki) and functional inhibition (IC50) are crucial parameters for evaluating vasopressin V2 receptor antagonists, which are therapeutic targets for conditions like hyponatremia and autosomal dominant polycystic kidney disease.

CompoundBinding Affinity (Ki, nM)cAMP Inhibition (IC50, nM)Reference
25 9.0 ± 1.59.2 ± 3.0[6][7]
VP-339 -0.216[8]
VP-343 -0.772[8]
VP-365 -1.18[8]
Tolvaptan (Ref.) --[6]

SAR Insights: Benzodiazepine derivatives can be potent vasopressin V2 receptor antagonists.[6][7] The introduction of hydrophilic substituents at the 5-position of the benzodiazepine ring has been shown to improve oral availability while maintaining high antagonist activity.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are protocols for the key experiments cited in this guide.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify substances with potential anticonvulsant activity.

  • Animals: Male Swiss albino mice weighing 20-25 g are used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally (i.p.).

    • The control group receives only the vehicle.

    • After a predetermined time (e.g., 30 minutes), all animals are injected with a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg, i.p.).[10]

    • The animals are then observed for 30 minutes for the onset of clonic-tonic seizures.

  • Endpoint: The ability of the test compound to prevent or delay the onset of seizures compared to the control group is recorded. The percentage of protection is calculated.

In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: A broth microdilution method is commonly employed.[1][11]

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][11][12]

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Endpoint: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Procedure:

    • After allowing the cells to adhere, they are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[13][14]

    • During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[14][15]

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[13][14]

  • Endpoint: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.[13][14]

Vasopressin V2 Receptor Binding Assay

This assay determines the affinity of a compound for the vasopressin V2 receptor.

  • Membrane Preparation: Cell membranes expressing the human V2 receptor are prepared from cultured cells.

  • Procedure:

    • A competitive binding assay is performed in a 96-well plate.

    • A fixed concentration of a radiolabeled ligand that specifically binds to the V2 receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

  • Endpoint: The amount of bound radioligand is measured, and the Ki value for the test compound is calculated from the displacement curve. This value represents the affinity of the compound for the receptor.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow for establishing the structure-activity relationship of novel this compound derivatives.

SAR_Workflow General SAR Workflow for 1,5-Benzodiazepin-2-one Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR A Core Synthesis: 1,3,4,5-tetrahydro-2H- 1,5-benzodiazepin-2-one B Derivative Synthesis: Substitution at N1, C3, C4, C7, C8 A->B Modification C Structural Characterization: NMR, MS, X-ray B->C Purification & Analysis D Anticonvulsant Assay (e.g., PTZ model) C->D Testing of Derivatives E Antimicrobial Assay (MIC determination) C->E Testing of Derivatives F Anticancer Assay (e.g., MTT assay) C->F Testing of Derivatives G Receptor Binding Assay (e.g., Vasopressin V2) C->G Testing of Derivatives H Quantitative Data Collection (IC50, MIC, Ki, % protection) D->H Results E->H Results F->H Results G->H Results I SAR Analysis: Identify key structural features for activity H->I Correlation J Lead Optimization: Design of new derivatives I->J Rational Design J->B Iterative Synthesis

Caption: Workflow for SAR studies of 1,5-benzodiazepin-2-one derivatives.

References

A Comparative Guide to the Neurotoxicity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and Other Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neurotoxicity of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is currently limited in publicly available scientific literature. This guide provides a comparative framework based on the known neurotoxic profiles of other benzodiazepines, particularly diazepam, and outlines experimental protocols to facilitate future research in this area.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Their mechanism of action primarily involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While therapeutically effective, long-term use of benzodiazepines has been associated with adverse neurological effects, including cognitive impairment, dependence, and withdrawal symptoms. The neurotoxic potential of these compounds is an area of active research.

This guide focuses on this compound, a member of the 1,5-benzodiazepine subclass, and compares its potential neurotoxicity with that of other well-studied benzodiazepines. While some 1,5-benzodiazepine derivatives have shown neuroprotective properties in certain contexts, the potential for neurotoxicity, inherent to the broader benzodiazepine class, warrants investigation.

Comparative Neurotoxicity Profile

Due to the absence of specific neurotoxicity data for this compound, this section presents data for diazepam, a widely studied 1,4-benzodiazepine, as a reference for comparison. The following table summarizes key in vitro neurotoxicity markers that are crucial for evaluating the potential neurological impact of benzodiazepines.

Table 1: In Vitro Neurotoxicity Data for Diazepam

Neurotoxicity MarkerCell TypeDiazepam ConcentrationObserved EffectReference
Cell Viability (MTT Assay) Primary Cortical Neurons0.5 - 10 µM"U-shaped" dose-response; neuroprotective at lower concentrations, increased cell death at higher concentrations.[1]
Apoptosis (Annexin V/PI Staining) Hippocampal Neurons5 µMReduced number of propidium iodide labeled (dead) cells, suggesting a protective effect against induced cell death.[1]
Reactive Oxygen Species (ROS) Production Brain Mitochondria2.5 mg/kg (in vivo)Co-treatment with ethanol significantly reduced mitochondrial ROS formation.[2]
Mitochondrial Membrane Potential (ΔΨm) CA1 Neurons5 µMReduced the efflux of cytochrome c from mitochondria, indicating stabilization of mitochondrial membrane.[1]

Note: The neuroprotective effects observed for diazepam in some studies highlight the complexity of benzodiazepine pharmacology. These effects may be context-dependent and dose-dependent.

Proposed Experimental Protocols for Comparative Neurotoxicity Assessment

To address the current data gap, a series of standardized in vitro assays are proposed to compare the neurotoxicity of this compound with other benzodiazepines like diazepam and lorazepam.

Cell Viability Assessment (MTT Assay)

This assay determines the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound and a comparator benzodiazepine (e.g., diazepam) for 24-48 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Neuronal cells are cultured and treated as described for the MTT assay.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4][5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence signals.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress in cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Culture and Treatment: Neuronal cells are cultured and treated with the test compounds.

  • Probe Loading: Cells are incubated with DCFH-DA, which is cell-permeable. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

Assessment of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and cell apoptosis.

  • Cell Culture and Treatment: Neuronal cells are cultured and treated with the benzodiazepines.

  • JC-1 Staining: Cells are incubated with JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.[8][9]

  • Fluorescence Analysis: The ratio of red to green fluorescence is determined using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Neurotoxicity Screening

G cluster_setup Experimental Setup cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis Neuronal Cell Culture Neuronal Cell Culture Compound Treatment Compound Treatment Neuronal Cell Culture->Compound Treatment MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Annexin V/PI (Apoptosis) Annexin V/PI (Apoptosis) Compound Treatment->Annexin V/PI (Apoptosis) DCFH-DA (ROS) DCFH-DA (ROS) Compound Treatment->DCFH-DA (ROS) JC-1 (ΔΨm) JC-1 (ΔΨm) Compound Treatment->JC-1 (ΔΨm) Data Acquisition Data Acquisition MTT Assay (Viability)->Data Acquisition Annexin V/PI (Apoptosis)->Data Acquisition DCFH-DA (ROS)->Data Acquisition JC-1 (ΔΨm)->Data Acquisition Comparative Analysis Comparative Analysis Data Acquisition->Comparative Analysis

Caption: Workflow for in vitro neurotoxicity assessment of benzodiazepines.

Signaling Pathway of Benzodiazepine-Induced Apoptosis

G Benzodiazepine Benzodiazepine Mitochondria Mitochondria Benzodiazepine->Mitochondria ROS Production ROS Production Mitochondria->ROS Production Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential pathway of benzodiazepine-induced neuronal apoptosis.

Conclusion

While this compound belongs to a class of compounds with diverse biological activities, a comprehensive assessment of its neurotoxic potential is essential for its further development and safe use. The lack of direct comparative data necessitates a systematic investigation using established in vitro neurotoxicity assays. The experimental protocols and comparative framework provided in this guide are intended to facilitate such research. By comparing its effects on cell viability, apoptosis, oxidative stress, and mitochondrial function against well-characterized benzodiazepines, a clearer understanding of the neurotoxic profile of this compound can be achieved. This will be crucial for guiding future drug development efforts and ensuring the safety of this and related compounds.

References

Validation of a Novel 1,5-Benzodiazepin-2-one Derivative as a Dual HER2/HDAC1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising new therapeutic agent, (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, hereafter referred to as Compound 3b. Emerging research has identified this 1,5-benzodiazepin-2-one derivative as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1), two critical targets in oncology.[1] This guide will objectively compare the performance of Compound 3b with established therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.

Comparative Performance Data

The therapeutic efficacy of Compound 3b has been evaluated against its molecular targets, HER2 and HDAC1, and compared with established inhibitors. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity against HER2 and HDAC1

CompoundTargetIC50 (nM)Assay TypeReference
Compound 3b HER2 0.023 Enzymatic Assay[1]
Compound 3b HDAC1 0.041 Enzymatic Assay[1]
LapatinibHER29.2 - 9.8Cell-free Kinase Assay[2]
LapatinibEGFR (HER1)10.2 - 10.8Cell-free Kinase Assay[2]
Vorinostat (SAHA)HDAC1~1.8 - 130Cell-free Assay[3][4]
RomidepsinHDAC136Cell-free Assay[4]

Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 3b HepG2Liver Cancer6 - 9[1]
Compound 3b MCF-7Breast Cancer6 - 9[1]
Compound 3b A549Lung Cancer6 - 9[1]
LapatinibHN5Head and Neck Cancer(effective at 30-100 mg/kg in vivo)[2]
Vorinostat (SAHA)VariousVariousVaries widely[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Compound 3b and its alternatives are provided below.

HER2/HDAC1 Enzymatic Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the compound against purified HER2 and HDAC1 enzymes.

  • Protocol (General):

    • Enzyme Preparation: Recombinant human HER2 kinase or HDAC1 is obtained.

    • Substrate: A specific substrate for each enzyme is used. For HER2, this is often a synthetic peptide containing a tyrosine residue that can be phosphorylated.[6][7][8] For HDAC1, a common substrate is a fluorogenic acetylated peptide like Boc-Lys(Ac)-AMC.[9][10]

    • Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (e.g., Compound 3b, Lapatinib, Vorinostat) are incubated in an appropriate reaction buffer. For kinase assays, ATP is included as a phosphate donor.

    • Detection:

      • HER2 Assay: The amount of ADP produced (correlating with kinase activity) can be measured using a luminescent assay like the ADP-Glo™ Kinase Assay.[7] Alternatively, phosphorylation of a biotinylated peptide substrate can be detected using a phospho-tyrosine antibody in an ELISA-like format.[8]

      • HDAC1 Assay: The reaction is stopped, and a developer (like trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).[9][10]

    • Data Analysis: The signal (luminescence or fluorescence) is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay
  • Objective: To assess the cytotoxic (antiproliferative) effect of the compound on cancer cell lines.[1]

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Compound 3b) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12]

    • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[11]

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

    • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on the progression of the cell cycle. Compound 3b was found to induce G2/M phase arrest.[1]

  • Protocol:

    • Cell Treatment: Cells are treated with the test compound for a defined period.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

    • Fixation: Cells are fixed, typically with ice-cold 70% ethanol, which permeabilizes the cell membrane.[13][14]

    • Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, most commonly Propidium Iodide (PI).[15][16] RNase is added to ensure that only DNA is stained.[15]

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

    • Data Analysis: The data is used to generate a histogram of DNA content. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA. The percentage of cells in each phase is quantified using specialized software.[17]

Apoptosis Assay by Annexin V/PI Staining
  • Objective: To quantify the number of cells undergoing apoptosis (programmed cell death) and necrosis after treatment with the compound.

  • Protocol:

    • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested, including both adherent and floating populations.

    • Washing: The collected cells are washed with cold PBS.

    • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[1][18][19]

      • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1][19]

      • PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[1]

    • Incubation: The cells are incubated in the dark at room temperature.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry without washing.

    • Data Analysis: The results are typically displayed as a dot plot with four quadrants:

      • Annexin V- / PI-: Viable cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

      • Annexin V- / PI+: Necrotic cells.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Compound 3b and a general workflow for its validation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound3b Compound 3b Compound3b->HER2_HER3 Inhibits Activation HDAC1_Mechanism_of_Action cluster_nucleus Nucleus Histone Histone Protein DNA DNA Histone->DNA Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Chromatin_O Open Chromatin (Transcriptionally Active) HAT HAT Chromatin_C->HAT Acetylation TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin_O->TSG Activates Transcription HDAC1 HDAC1 Chromatin_O->HDAC1 Deacetylation Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis HDAC1->Chromatin_C HAT->Chromatin_O Compound3b Compound 3b Compound3b->HDAC1 Inhibits Experimental_Workflow start Target Identification (HER2 & HDAC1) synthesis Compound 3b Synthesis start->synthesis in_vitro_enzyme In Vitro Enzymatic Assays (HER2 & HDAC1 Inhibition) synthesis->in_vitro_enzyme cell_culture Cancer Cell Line Culture (HepG2, MCF-7, etc.) synthesis->cell_culture data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) in_vitro_enzyme->data_analysis viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Therapeutic Target Validation data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS: 5755-07-7) providing detailed disposal instructions could not be located in the available resources. The following guidelines are based on general best practices for the disposal of laboratory chemicals. It is imperative for all researchers, scientists, and drug development professionals to consult with their institution's Environmental Health and Safety (EHS) department for specific and compliant disposal procedures.

General Chemical Disposal Protocol

In the absence of specific disposal instructions for this compound, the following step-by-step procedure should be followed. This protocol is designed to provide a framework for making informed decisions regarding chemical waste management.

1. Waste Identification and Characterization:

  • Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance.

  • Segregation: Do not mix with other chemical waste unless explicitly instructed to do so by your EHS department.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), CAS number ("5755-07-7"), and any known hazard information.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical and its waste. This includes, but is not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat

3. Waste Collection and Storage:

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Secondary Containment: Utilize secondary containment to prevent the spread of material in case of a leak.

4. Consultation and Disposal:

  • Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the disposal of this uncharacterized waste.

  • Waste Pickup: Arrange for a scheduled pickup of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department.

Decision-Making Workflow for Chemical Disposal

The following diagram illustrates the logical steps to be taken when handling chemical waste, particularly when a specific Safety Data Sheet is unavailable.

Chemical Disposal Decision Workflow start Start: Chemical Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes no_sds Assume the chemical is hazardous sds_check->no_sds No end End: Compliant Waste Disposal follow_sds->end waste_protocol Follow General Chemical Waste Protocol: - Segregate and label waste - Use appropriate PPE - Store in a designated area no_sds->waste_protocol contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department waste_protocol->contact_ehs ehs_guidance Follow EHS-specific disposal guidance contact_ehs->ehs_guidance ehs_guidance->end

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

By adhering to these general principles and, most importantly, involving your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals.

Personal protective equipment for handling 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one based on information for related benzodiazepine compounds and general safe handling practices for hazardous chemicals. No specific Safety Data Sheet (SDS) was found for this exact compound. Therefore, a conservative approach to handling is recommended, treating the substance as potentially hazardous. Always consult with your institution's safety officer and refer to the specific SDS provided by the supplier upon acquisition of the chemical.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is crucial to minimize exposure during the handling of potentially hazardous compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirements Enhanced Precautions (for higher risk scenarios)
Receiving and Unpacking - Single pair of chemotherapy-rated gloves- Lab coat- Double pair of chemotherapy-rated gloves- Protective gown- Eye protection (safety glasses with side shields)
Weighing and Aliquoting (Solid) - Double pair of chemotherapy-rated gloves- Protective gown- Eye protection (chemical safety goggles)- N95 respirator- Work within a ventilated enclosure (e.g., fume hood or biological safety cabinet)- Face shield in addition to goggles
Dissolving and Solution Preparation - Double pair of chemotherapy-rated gloves- Protective gown- Eye protection (chemical safety goggles)- Face shield in addition to goggles- Work in a well-ventilated area or fume hood
Conducting Reactions - Double pair of chemotherapy-rated gloves- Protective gown- Eye protection (chemical safety goggles)- Face shield in addition to goggles- Work within a fume hood
Waste Disposal - Double pair of chemotherapy-rated gloves- Protective gown- Eye protection (chemical safety goggles)- Face shield in addition to goggles

General guidance on PPE from OSHA and other safety resources emphasizes the importance of selecting appropriate gloves, wearing protective gowns, and ensuring eye protection when handling hazardous drugs.[1][2][3][4] It is recommended to use powder-free gloves to avoid contamination.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Wear appropriate PPE during inspection.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Restrict access to authorized personnel only.

2. Weighing and Preparation of Solutions:

  • Perform all weighing and solution preparations in a designated area, preferably within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use a dedicated set of equipment (spatulas, weigh boats, etc.) for this compound.

  • Handle the solid form with care to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During Experimental Use:

  • Conduct all reactions involving this compound in a well-ventilated laboratory, with preference for a chemical fume hood.

  • Ensure that emergency equipment, such as a safety shower and eye wash station, is readily accessible.[5]

  • Avoid eating, drinking, or smoking in the laboratory area.[6]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator if the spill generates dust or aerosols.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated labware, should be considered hazardous waste.

  • Segregate this waste from general laboratory trash.

2. Waste Collection:

  • Collect solid waste in a dedicated, labeled, and sealed hazardous waste container.

  • Collect liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Storage Weighing Weighing and Solution Prep Receiving->Weighing Safe Transfer Reaction Experimental Use Weighing->Reaction Use in Experiment Waste_Collection Waste Collection Reaction->Waste_Collection Generate Waste Disposal Final Disposal Waste_Collection->Disposal Dispose via EHS

References

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1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.